N~1~-(Butan-2-yl)benzene-1,2-diamine
Description
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Structure
3D Structure
Properties
CAS No. |
70918-96-6 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-N-butan-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3,11H2,1-2H3 |
InChI Key |
WYAPIOHQETXJHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=CC=C1N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N1-(Butan-2-yl)benzene-1,2-diamine
An In-Depth Technical Guide to the
Authored by: A Senior Application Scientist
This whitepaper provides a detailed, technically-grounded guide for the synthesis of N1-(Butan-2-yl)benzene-1,2-diamine, a key intermediate in various fields of chemical research, including agrochemicals and pharmaceuticals. The protocols and methodologies described herein are curated to ensure reproducibility and high yield, reflecting established best practices in synthetic organic chemistry.
Strategic Overview: Navigating the Synthesis
The synthesis of N1-(butan-2-yl)benzene-1,2-diamine presents a key challenge in controlling the regioselectivity of the N-alkylation. Direct alkylation of benzene-1,2-diamine is often unselective, leading to a mixture of N1-alkylated, N1,N2-dialkylated, and potentially over-alkylated products. To circumvent this, a robust two-step strategy is employed, which involves the initial selective alkylation of a nitroaniline precursor followed by the reduction of the nitro group.
This approach offers superior control over the final product's identity and purity. The electron-withdrawing nature of the nitro group in 2-nitroaniline modulates the nucleophilicity of the adjacent amino group, facilitating a more controlled alkylation. Subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation.
Figure 1: Overall synthetic workflow for N1-(Butan-2-yl)benzene-1,2-diamine.
Experimental Protocols
Step 1: Synthesis of N-(Butan-2-yl)-2-nitroaniline
This initial step focuses on the selective N-alkylation of 2-nitroaniline with 2-bromobutane. The use of a strong base, such as sodium hydride (NaH), is crucial for deprotonating the amine, thereby generating a more potent nucleophile. Dimethylformamide (DMF) is selected as the solvent due to its high polarity, which aids in dissolving the reactants and stabilizing the charged intermediates.
Methodology:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous DMF is then added to the flask.
-
Amine Deprotonation: 2-Nitroaniline (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the stirred suspension of NaH in DMF at 0°C (ice bath). The mixture is stirred at this temperature for 30 minutes to ensure complete deprotonation, which is typically indicated by the cessation of hydrogen gas evolution.
-
Alkylation: 2-Bromobutane (1.1 equivalents) is added dropwise to the reaction mixture at 0°C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Reaction Quenching and Work-up: The reaction is carefully quenched by the slow addition of water at 0°C. The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient, to yield N-(butan-2-yl)-2-nitroaniline as a viscous oil or low-melting solid.
Table 1: Reagent Quantities and Physicochemical Data
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Density (g/mL) | CAS Number |
| 2-Nitroaniline | 138.12 | 1.0 | As required | - | 88-74-4 |
| Sodium Hydride (60%) | 24.00 | 1.2 | As required | 0.92 | 7646-69-7 |
| 2-Bromobutane | 137.02 | 1.1 | As required | 1.25 | 78-76-2 |
| DMF | 73.09 | - | Solvent | 0.944 | 68-12-2 |
Step 2:
The final step involves the reduction of the nitro group of N-(butan-2-yl)-2-nitroaniline to an amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild reaction conditions. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose.
Methodology:
-
Reaction Setup: A solution of N-(butan-2-yl)-2-nitroaniline (1.0 equivalent) in ethanol is prepared in a hydrogenation flask. A catalytic amount of 10% palladium on carbon (approximately 5-10 mol%) is carefully added to the solution.
-
Hydrogenation: The flask is connected to a hydrogen gas supply, and the atmosphere is purged with hydrogen. The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
-
Catalyst Removal and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with a small amount of ethanol to ensure complete recovery of the product.
-
Final Product: The filtrate is concentrated under reduced pressure to yield N1-(butan-2-yl)benzene-1,2-diamine. The crude product can be further purified by recrystallization or column chromatography if necessary, although it is often obtained in high purity after filtration and solvent removal.
Table 2: Reagent Quantities and Physicochemical Data
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Catalyst Loading | CAS Number |
| N-(Butan-2-yl)-2-nitroaniline | 194.23 | 1.0 | As required | - | 6358-45-8 |
| 10% Palladium on Carbon | - | - | As required | 5-10 mol% | 7440-05-3 |
| Hydrogen Gas | 2.02 | Excess | - | - | 1333-74-0 |
| Ethanol | 46.07 | - | Solvent | - | 64-17-5 |
Mechanistic Considerations and Trustworthiness of Protocols
The success of this synthetic sequence hinges on the principles of chemical reactivity and the careful execution of the experimental procedures.
-
Alkylation Regioselectivity: The deprotonation of 2-nitroaniline with NaH preferentially occurs at the amino group, as the resulting anion is stabilized by the electron-withdrawing nitro group. This ensures that the subsequent alkylation with 2-bromobutane proceeds at the desired nitrogen atom.
-
Reduction Specificity: Catalytic hydrogenation with Pd/C is a highly chemoselective method for the reduction of nitro groups in the presence of other functional groups, such as the aromatic ring and the N-alkyl group. This ensures that only the nitro group is transformed, leading to the desired diamine product.
The self-validating nature of these protocols is embedded in the monitoring of the reaction progress. The distinct polarity differences between the starting materials and products in both steps allow for straightforward tracking by TLC. The disappearance of the starting material spot and the appearance of the product spot provide clear indicators of reaction completion, ensuring that the work-up is performed at the optimal time.
References
-
Synthesis of N-Aryl Amines: A general overview of methods for N-arylation, including the alkyl
- Source: Comprehensive Organic Synthesis, Volume 4, Pages 417-454
-
URL: [Link]
-
Catalytic Hydrogenation for Nitro Group Reduction: A detailed review of catalytic hydrogenation techniques, including the use of Pd/C for the reduction of nitroarenes.
- Source: Chemical Reviews, Volume 107, Issue 7, Pages 2740-2780
-
URL: [Link]
-
Use of Sodium Hydride in Organic Synthesis: An article detailing the applications of sodium hydride as a base in organic reactions.
- Source: Organic Process Research & Development, Volume 1, Issue 5, Pages 359-361
-
URL: [Link]
In-Depth Technical Guide: Chemical Properties and Synthetic Applications of N1-(Butan-2-yl)benzene-1,2-diamine
Executive Summary & Chemical Identity
N1-(Butan-2-yl)benzene-1,2-diamine (also known as N1-(sec-butyl)benzene-1,2-diamine) is a highly versatile ortho-phenylenediamine derivative characterized by a secondary butyl substitution at the N1 position[1]. In the realm of medicinal chemistry and advanced materials, mono-N-alkylated ortho-phenylenediamines serve as critical "pivot" scaffolds. The unique steric bulk and lipophilicity imparted by the sec-butyl group make this specific compound an ideal precursor for synthesizing regioselective 1,2-disubstituted benzimidazoles, 10-alkylphenazin-2(10H)-ones, and N1-alkyl benzotriazoles.
This whitepaper provides a comprehensive analysis of the compound’s physicochemical properties, validated synthetic pathways, and its downstream applications in drug development, grounded in peer-reviewed methodologies.
Physicochemical Properties & Structural Analysis
The structural asymmetry of N1-(Butan-2-yl)benzene-1,2-diamine dictates its reactivity. The primary amine (N2) is highly nucleophilic and unhindered, while the secondary amine (N1) is sterically shielded by the sec-butyl group. This differential nucleophilicity is the fundamental driver for the regioselective cyclizations discussed in later sections.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | N1-(Butan-2-yl)benzene-1,2-diamine |
| CAS Registry Number | 70918-96-6[1] |
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| Appearance | Viscous liquid to low-melting solid (temperature dependent) |
| Estimated Boiling Point | 260–280 °C (based on homologous N-alkyl-o-phenylenediamines) |
| Solubility Profile | Soluble in DMF, DCM, EtOAc, and Methanol; sparingly soluble in H2O |
Synthetic Pathways & Mechanistic Insights
The synthesis of N1-(Butan-2-yl)benzene-1,2-diamine is most efficiently achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic nitro reduction[2].
Figure 1: Two-step synthesis of N1-(Butan-2-yl)benzene-1,2-diamine via SNAr and catalytic reduction.
Mechanistic Causality:
-
SNAr Step: 2-Fluoronitrobenzene is selected over the chloro-variant because the high electronegativity of fluorine drastically lowers the activation energy of the Meisenheimer complex formation. Potassium carbonate (K2CO3) is utilized as a non-nucleophilic base to scavenge the generated HF, preventing the protonation of the sec-butylamine nucleophile and driving the equilibrium forward[2].
-
Reduction Step: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl) to ensure a clean conversion without the generation of heavy metal sludge, which simplifies downstream purification.
Downstream Applications in Drug Development
The true value of N1-(Butan-2-yl)benzene-1,2-diamine lies in its orthogonality during heterocycle construction.
-
Phenazine Cytotoxic Agents: Oxidative coupling of the diamine with 1,2,4-benzenetriol under an O2 atmosphere yields 10-(sec-butyl)phenazin-2(10H)-ones[3]. These compounds are highly sought after for their selective cytotoxicity against human cancer cell lines (e.g., A549 cells)[4]. The sec-butyl group enhances the lipophilicity of the phenazine core, improving cellular membrane permeability[5].
-
Benzimidazole Pharmacophores: Through iron-catalyzed cross-dehydrogenative coupling with aldehydes, the diamine forms 1,2-disubstituted benzimidazoles[6]. Alternatively, Scandium triflate (Sc(OTf)3) can catalyze both the imine formation and the subsequent aerobic oxidation[7].
-
Benzotriazole Kinase Inhibitors: Intramolecular cyclization via diazotization yields exclusively N1-alkylated benzotriazoles, bypassing the problematic isomeric mixtures (N1 vs. N2 alkylation) that plague the direct alkylation of unprotected benzotriazoles.
Figure 2: Divergent pharmacological scaffolds derived from N1-(Butan-2-yl)benzene-1,2-diamine.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to be self-validating, incorporating specific observable milestones to ensure experimental integrity.
Protocol A: Synthesis of N1-(Butan-2-yl)benzene-1,2-diamine
Objective: High-yield preparation of the core diamine scaffold.
-
SNAr Reaction: Dissolve 2-fluoronitrobenzene (1.0 equiv) and sec-butylamine (1.2 equiv) in anhydrous DMF (0.5 M). Add anhydrous K2CO3 (1.5 equiv).
-
Thermal Activation: Heat the mixture to 100 °C under nitrogen.
-
Validation Check: The solution will transition from pale yellow to deep orange/red as the N-alkyl nitroaniline forms. Monitor via TLC (Hexane:EtOAc 8:2); the product spot will run slightly lower than the starting material and exhibit intense UV activity.
-
-
Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with brine 3x to remove DMF. Dry over Na2SO4 and concentrate.
-
Reduction: Dissolve the crude N-(sec-butyl)-2-nitroaniline in Methanol (0.2 M). Add 10% Pd/C (0.05 equiv by weight).
-
Hydrogenation: Purge the flask with N2, then introduce H2 via a balloon. Stir vigorously at room temperature for 4-6 hours.
-
Validation Check: The deep orange color will fade to a pale yellow/colorless solution, indicating complete reduction of the nitro chromophore.
-
-
Isolation: Filter through a pad of Celite to remove Pd/C. Concentrate the filtrate in vacuo to yield N1-(Butan-2-yl)benzene-1,2-diamine. Store under argon at 4 °C to prevent oxidative degradation.
Protocol B: Iron-Catalyzed Synthesis of 1-(sec-Butyl)-2-arylbenzimidazoles
Objective: Cross-dehydrogenative coupling of the diamine with an aryl aldehyde[6].
-
Condensation: In an open-air 1.5-dram vial, combine N1-(Butan-2-yl)benzene-1,2-diamine (1.0 equiv) and an aryl aldehyde (1.0 equiv) in DMF (0.5 M).
-
Catalyst Addition: Add FeCl3·6H2O (5 mol%).
-
Causality: The Fe(III) center acts as a Lewis acid to accelerate imine formation and subsequently facilitates the single-electron transfer required for the aerobic oxidation of the benzimidazoline intermediate[6].
-
-
Oxidative Cyclization: Stir the mixture at 80 °C open to the atmosphere for 12 hours.
-
Validation Check: TLC (Hexane:EtOAc 7:3) will show the disappearance of the highly polar diamine and the emergence of a bright blue fluorescent spot (under 254 nm UV) corresponding to the aromatized benzimidazole.
-
-
Purification: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.
References
- 70918-96-6 | N1-(sec-Butyl)
- Source: acs.
- Synthesis, photochemical properties, and cytotoxicity of 10-alkylphenazin-2(10H)
- Source: acs.
- Source: clockss.
- Source: tsijournals.
Sources
- 1. 70918-96-6|N1-(sec-Butyl)benzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to N1-(Butan-2-yl)benzene-1,2-diamine: Nomenclature, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted o-phenylenediamines are a pivotal class of chemical intermediates, serving as foundational scaffolds for a diverse array of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and agriculture. This technical guide focuses on a specific, yet underexplored member of this family: N1-(Butan-2-yl)benzene-1,2-diamine . While its di-substituted and para-isomers have been extensively studied, particularly for their antioxidant properties, this mono-substituted ortho-diamine presents unique opportunities for the synthesis of novel molecular architectures. Its asymmetrical nature, combining a reactive primary amine and a sterically hindered secondary amine, makes it a versatile synthon for creating complex molecules with potential biological activity. This guide will provide a comprehensive overview of its nomenclature, predicted properties, a detailed synthetic protocol, and potential applications, drawing upon established knowledge of related compounds to offer field-proven insights for researchers.
Part 1: Nomenclature and Synonyms
The precise and unambiguous naming of chemical compounds is fundamental for scientific communication. The structure of N1-(Butan-2-yl)benzene-1,2-diamine is characterized by a benzene ring with two adjacent amino groups, one of which is substituted with a butan-2-yl (or sec-butyl) group.
International Union of Pure and Applied Chemistry (IUPAC) Name:
The systematic IUPAC name for this compound is N1-(Butan-2-yl)benzene-1,2-diamine . The "N1" locant specifies that the butan-2-yl group is attached to one of the nitrogen atoms of the benzene-1,2-diamine core.
Common Synonyms:
In literature and chemical catalogs, this compound may be referred to by several other names:
-
N-sec-Butyl-o-phenylenediamine
-
N-(1-Methylpropyl)-1,2-benzenediamine
-
2-Amino-N-(butan-2-yl)aniline
-
N1-(sec-Butyl)-1,2-phenylenediamine
It is crucial to distinguish this mono-substituted compound from its di-substituted counterpart, N,N'-di(butan-2-yl)benzene-1,2-diamine (CAS Number: 13482-10-5)[1][2].
Chemical Structure:
Caption: Chemical structure of N1-(Butan-2-yl)benzene-1,2-diamine.
Part 2: Chemical and Physical Properties
While specific experimental data for N1-(Butan-2-yl)benzene-1,2-diamine is not extensively reported in the literature, its properties can be reliably predicted based on its structure and by comparison with related, well-characterized compounds such as o-phenylenediamine and N,N'-di-sec-butyl-p-phenylenediamine.
| Property | Predicted Value / Description | Reference/Basis for Prediction |
| Molecular Formula | C₁₀H₁₆N₂ | Based on chemical structure |
| Molecular Weight | 164.25 g/mol | Based on molecular formula |
| Appearance | Likely a pale yellow to reddish-brown liquid or low-melting solid. Aromatic amines are prone to oxidation, which can lead to darker coloration. | Analogy with N,N'-di-sec-butyl-p-phenylenediamine[3][4][5][6] and o-phenylenediamine. |
| Boiling Point | Estimated to be in the range of 280-300 °C at atmospheric pressure. | Higher than o-phenylenediamine due to increased molecular weight and van der Waals forces. |
| Melting Point | Likely to be near or slightly above room temperature. | The related N,N'-di-sec-butyl-p-phenylenediamine has a melting point of approximately 18 °C[3][6]. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ethanol, acetone, and toluene. | The presence of the nonpolar sec-butyl group decreases water solubility compared to o-phenylenediamine. |
| pKa | The two amino groups will have different basicities. The primary amine is expected to be more basic than the secondary amine due to steric hindrance around the secondary nitrogen. | General principles of amine basicity. |
Part 3: Synthesis and Mechanistic Insights
The synthesis of N1-(Butan-2-yl)benzene-1,2-diamine presents the classic challenge of selective mono-N-alkylation of a primary aromatic diamine. Direct alkylation with a sec-butyl halide risks over-alkylation to form the di-substituted product. Therefore, a more controlled synthetic strategy is required. Reductive amination offers a robust and selective pathway.
Proposed Synthetic Workflow: Reductive Amination
This method involves the reaction of o-phenylenediamine with butan-2-one (methyl ethyl ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Caption: Synthetic workflow for N1-(Butan-2-yl)benzene-1,2-diamine via reductive amination.
Detailed Experimental Protocol
Materials:
-
o-Phenylenediamine
-
Butan-2-one (Methyl Ethyl Ketone)
-
Methanol (or another suitable alcohol solvent)
-
Sodium borohydride (NaBH₄) or Hydrogen gas with a Palladium on carbon (Pd/C) catalyst
-
Glacial acetic acid (catalyst for imine formation)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in methanol.
-
Add butan-2-one (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 5 mol%).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to obtain the pure N1-(Butan-2-yl)benzene-1,2-diamine.
-
Causality Behind Experimental Choices:
-
Use of a slight excess of butan-2-one: This ensures the complete consumption of the starting diamine and drives the equilibrium towards imine formation.
-
Catalytic acetic acid: This protonates the carbonyl oxygen of butan-2-one, making the carbonyl carbon more electrophilic and accelerating the rate of nucleophilic attack by the amine.
-
In situ reduction: Performing the reduction in the same pot as the imine formation is efficient and avoids the need to isolate the potentially unstable imine intermediate.
-
Sodium borohydride as reducing agent: It is a mild and selective reducing agent for imines, which is less likely to reduce the aromatic ring.
Part 4: Applications and Research Interest
The unique bifunctional nature of N1-(Butan-2-yl)benzene-1,2-diamine makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles, which are prominent scaffolds in medicinal chemistry.
Synthesis of 1-sec-Butyl-2-substituted-benzimidazoles
The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a well-established route to benzimidazoles[7][8]. The presence of the sec-butyl group on one of the nitrogen atoms in the target compound directs the cyclization to produce 1-substituted benzimidazoles.
Caption: General scheme for the synthesis of 1-sec-butyl-2-substituted-benzimidazoles.
These 1,2-disubstituted benzimidazoles are of significant interest in drug discovery, with known examples exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The sec-butyl group can modulate the lipophilicity and metabolic stability of the resulting molecule, potentially leading to improved pharmacokinetic profiles.
Potential as an Antioxidant
N-alkylated phenylenediamines are well-known for their antioxidant properties. The para-isomer, N,N'-di-sec-butyl-p-phenylenediamine, is a widely used antioxidant in fuels and lubricants[9]. It functions by scavenging free radicals and inhibiting oxidative degradation processes. While the antioxidant potential of the mono-substituted ortho-isomer has not been extensively studied, it is plausible that it would also exhibit radical-scavenging activity due to the presence of the electron-donating amino groups.
Part 5: Safety and Toxicology
As with any chemical compound, proper handling and safety precautions are paramount when working with N1-(Butan-2-yl)benzene-1,2-diamine. The toxicological profile of this specific compound is not well-documented, so a conservative approach based on the known hazards of its parent compound, o-phenylenediamine, and related N-alkylated aromatic amines is essential.
Known Hazards of Related Compounds:
-
o-Phenylenediamine: Is classified as toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer[10][11][12].
-
N,N'-di-sec-butyl-p-phenylenediamine: Is a strong irritant to tissues and may cause skin burns. It is toxic by ingestion, inhalation, and skin absorption.
Recommended Safety Precautions:
-
Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Conclusion
N1-(Butan-2-yl)benzene-1,2-diamine, while not as extensively studied as its isomers, represents a valuable and versatile building block for synthetic chemistry. Its unique structure allows for the regioselective synthesis of 1-substituted benzimidazoles and other heterocyclic systems of interest in drug discovery and materials science. While specific experimental data for this compound is limited, this guide has provided a robust framework for its nomenclature, predicted properties, a reliable synthetic protocol, and potential applications based on sound chemical principles and data from closely related compounds. As research into novel chemical entities continues to expand, the utility of such specialized synthons will undoubtedly grow, offering new avenues for innovation.
References
-
Shanghai Mintchem Development CO.,Ltd. (n.d.). Chemical Name: N,N'-di-sec-butyl-1,4-phenylenediamine. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Di-sec-butyl-p-phenylenediamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 1). 1,2-Benzenediamine, N1,N2-bis(1-methylpropyl)- - Substance Details - SRS. Retrieved from [Link]
-
Local Pharma Guide. (n.d.). N,N'-bis(1-methylpropyl)benzene-1,2-diamine. Retrieved from [Link]
-
PubChem. (n.d.). N-(1-Methylpropyl)-N'-phenylbenzene-1,2-diamine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: o-PHENYLENEDIAMINE. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Google Patents. (n.d.). CN105061214A - Production process of N,N'-di-sec-butyl-1,4-phenylenediamine.
-
PubChem. (n.d.). N-butan-2-yl-1-phenylpentan-1-amine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N,N'-Di-sec-butyl-p-phenylenediamine. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N'-Di-2-butyl-1,4-phenylenediamine. Retrieved from [Link]
-
ResearchGate. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Retrieved from [Link]
-
MDPI. (2025, November 11). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Retrieved from [Link]
-
PubMed. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
MDPI. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. CAS NO. 13482-10-5 | N,N'-bis(1-methylpropyl)benzene-1,2-diamine | C14H24N2 [localpharmaguide.com]
- 3. echemi.com [echemi.com]
- 4. N,N'-Di-sec-butyl-p-phenylenediamine | 101-96-2 [chemicalbook.com]
- 5. mintchem.com [mintchem.com]
- 6. N,N'-Di-sec-butyl-p-phenylenediamine | C14H24N2 | CID 7589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. echemi.com [echemi.com]
- 12. N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectroscopic Data Analysis of N1-(Butan-2-yl)benzene-1,2-diamine: A Comprehensive Guide for Structural Elucidation
Executive Summary
N1-(Butan-2-yl)benzene-1,2-diamine (also known as N-sec-butyl-ortho-phenylenediamine) is a highly functionalized aromatic amine serving as a critical intermediate in the synthesis of agrochemicals, antioxidants, and pharmaceutical active ingredients. Structurally, it features an electron-rich ortho-phenylenediamine core asymmetrically substituted with a branched aliphatic sec-butyl chain. This structural asymmetry and the presence of a chiral center introduce unique complexities in its spectroscopic profile.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide provides a self-validating analytical framework, explaining the underlying quantum mechanical and thermodynamic causalities that dictate the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) behaviors of this molecule.
Self-Validating Analytical Workflow
To ensure absolute trustworthiness in structural elucidation, analytical workflows must be designed as self-validating systems. Relying on a single spectroscopic technique introduces blind spots (e.g., MS cannot easily distinguish stereoisomers; NMR may obscure exchangeable protons). The following workflow ensures that data from one modality directly cross-verifies hypotheses generated by another.
Self-validating spectroscopic workflow for structural elucidation.
Protocol 1: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of highly pure N1-(Butan-2-yl)benzene-1,2-diamine in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is selected because it lacks exchangeable protons, preventing deuterium exchange with the critical -NH and -NH₂ groups, which would otherwise erase their signals.
-
Instrument Calibration: Tune and match the probe on a ≥400 MHz NMR spectrometer. Shim the magnet using the deuterium lock signal of CDCl₃ to achieve a line width of <0.5 Hz for the internal TMS standard.
-
1D ¹H NMR Acquisition: Execute a standard proton sequence (e.g., zg30) with 32 scans. Set the relaxation delay (D1) to 2 seconds to ensure complete longitudinal relaxation, guaranteeing accurate quantitative integration of the amine protons.
-
Data Processing: Apply a 0.3 Hz exponential line broadening function. Phase and baseline correct manually to ensure accurate integration of complex multiplets.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR spectrum of N1-(Butan-2-yl)benzene-1,2-diamine is a masterclass in spin-spin coupling and magnetic inequivalence.
¹H NMR Analysis and Causality
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | 0.95 | Triplet (t) | 3H | -CH₃ (terminal ethyl) |
| ¹H | 1.15 | Doublet (d) | 3H | -CH₃ (branching methyl) |
| ¹H | 1.45 – 1.65 | Complex Multiplet | 2H | -CH₂- (diastereotopic protons) |
| ¹H | 3.30 – 3.60 | Broad Singlet (br s) | 3H | -NH₂ and -NH- (exchangeable) |
| ¹H | 3.45 | Sextet/Multiplet | 1H | -CH- (aliphatic methine) |
| ¹H | 6.60 – 7.00 | Complex Multiplet | 4H | Aromatic protons (ABCD system) |
Mechanistic Insights:
-
Diastereotopic Protons: The attachment of the sec-butyl group to the N1 position introduces a chiral center at the aliphatic methine carbon. This stereocenter renders the adjacent methylene protons of the ethyl group diastereotopic. Consequently, rather than presenting as a simple first-order quintet, these protons exhibit complex multiplet splitting due to their distinct chemical environments and unequal coupling constants with the adjacent methine and methyl protons [4].
-
Magnetic Inequivalence in the Aromatic Ring: In unsubstituted ortho-phenylenediamine, the symmetry of the molecule results in a deceptively simple AA'BB' spin system. However, the asymmetric N1-alkylation in this compound breaks the C2v symmetry. The aromatic protons are no longer chemically or magnetically equivalent, transforming into a complex ABCD spin system. This results in a highly overlapping multiplet between 6.60 and 7.00 ppm [5].
Vibrational Spectroscopy (FT-IR)
FT-IR provides orthogonal validation to NMR by confirming the presence and exact nature of the nitrogenous functional groups.
Protocol 2: FT-IR ATR Acquisition
-
Background Collection: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal (64 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place 2–3 mg of the neat sample onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.
-
Acquisition: Scan from 4000 to 400 cm⁻¹. Causality: ATR is preferred over KBr pellets to prevent moisture absorption (water exhibits a broad O-H stretch at ~3300 cm⁻¹ that perfectly masks crucial N-H amine stretches).
FT-IR Data Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3420, 3350 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Primary amine (-NH₂) |
| 3280 | Medium, Broad | N-H Stretch | Secondary amine (-NH-) |
| 3050 | Weak | C-H Stretch (sp²) | Aromatic ring |
| 2960, 2930, 2870 | Strong | C-H Stretch (sp³) | sec-Butyl aliphatic chain |
| 1615 | Medium | N-H Bend (Scissoring) | Primary amine |
| 1280 | Strong | C-N Stretch | Aromatic amine |
| 745 | Strong | C-H Out-of-plane Bend | ortho-Disubstituted benzene |
Mechanistic Insights: Primary amines typically display two distinct N-H stretching bands (asymmetric and symmetric) separated by 80–100 cm⁻¹, whereas secondary amines exhibit only a single band [2]. In N1-(Butan-2-yl)benzene-1,2-diamine, the superposition of the N1 secondary amine and C2 primary amine yields a highly diagnostic, three-pronged absorption profile in the 3300–3450 cm⁻¹ region[1]. The strong C-N stretch at 1280 cm⁻¹ is shifted to a higher frequency than typical aliphatic amines due to the partial double-bond character induced by the resonance of the nitrogen lone pair with the aromatic ring.
Mass Spectrometry (MS) & Fragmentation Mechanics
Mass spectrometry validates the molecular formula and provides structural connectivity through predictable gas-phase thermodynamic dissociations.
Protocol 3: GC-EI-MS Analysis
-
Chromatographic Separation: Inject 1 µL of sample (10 µg/mL in methanol) into a GC equipped with a non-polar capillary column. Use a thermal gradient ramping from 70°C to 280°C.
-
Ionization: Operate the electron ionization (EI) source at 70 eV. Causality: 70 eV is the industry standard because it transfers approximately 6,000 kJ/mol of energy to the molecule, which is sufficient to induce robust, reproducible fragmentation pathways that can be cross-referenced against standardized libraries.
Mass spectrometry fragmentation pathway of N1-(Butan-2-yl)benzene-1,2-diamine.
MS Fragmentation Data
| m/z Ratio | Relative Abundance | Ion Type | Fragmentation Mechanism |
| 164 | High | [M]•⁺ | Intact Molecular Ion |
| 149 | Medium | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl radical) |
| 135 | High | [M - C₂H₅]⁺ | Alpha-cleavage (loss of ethyl radical) |
| 108 | Base Peak | [M - C₄H⻧]•⁺ | Alkene elimination (loss of butene) |
Mechanistic Insights: The molecular ion [M]•⁺ at m/z 164 is highly stable due to aromatic resonance. The dominant fragmentation pathways involve the homolytic cleavage of the C-C bonds adjacent to the nitrogen atom (alpha-cleavage). The loss of an ethyl radical (•CH₂CH₃) yields a stable iminium ion at m/z 135. This pathway is statistically and thermodynamically favored over the loss of a methyl radical (m/z 149) due to the greater stability of the expelled ethyl radical. Furthermore, the base peak at m/z 108 corresponds to the ortho-phenylenediamine radical cation, generated via a characteristic alkene elimination (loss of neutral butene) from the sec-butyl group [3].
Conclusion
The structural elucidation of N1-(Butan-2-yl)benzene-1,2-diamine requires a nuanced understanding of stereochemistry, magnetic inequivalence, and thermodynamic fragmentation. By employing a self-validating workflow—where the exact mass from MS confirms the integration totals in NMR, and the complex N-H stretching in IR corroborates the broad exchangeable singlets in ¹H NMR—researchers can achieve absolute confidence in their analytical characterizations.
References
- Table of Characteristic IR Absorptions. VSCHT.
- 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment.
- Synthesis, Structure and Thermal Properties of Volatile Indium and Gallium Triazenides. ChemRxiv.
- Magnetic inequivalence. Wikipedia.
Strategic Sourcing and Synthetic Utility of N1-(Butan-2-yl)benzene-1,2-diamine in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, o-phenylenediamines serve as privileged scaffolds for the synthesis of diverse heterocyclic active pharmaceutical ingredients (APIs). Specifically, N1-(butan-2-yl)benzene-1,2-diamine (CAS: 70918-96-6)—commonly referred to as N1-(sec-butyl)benzene-1,2-diamine—is a highly valued building block. The introduction of a sec-butyl group onto the primary amine introduces critical steric bulk and lipophilicity, which are essential parameters for modulating the target-binding affinity and pharmacokinetic profiles of downstream benzimidazole and benzotriazole derivatives.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, strategic utility, and field-proven synthetic protocols for N1-(butan-2-yl)benzene-1,2-diamine, designed specifically for researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
Accurate identification and handling of N1-(butan-2-yl)benzene-1,2-diamine are foundational for reproducible API synthesis. The compound features an electron-rich aromatic ring with two adjacent amine groups, one of which is functionalized with a branched aliphatic chain. This asymmetry is the primary driver of its regioselective behavior in subsequent cyclization reactions [1].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | N1-(butan-2-yl)benzene-1,2-diamine |
| CAS Registry Number | 70918-96-6 |
| Common Synonyms | N1-(sec-butyl)benzene-1,2-diamine; 2-N-butan-2-ylbenzene-1,2-diamine |
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| Monoisotopic Mass | 164.131 g/mol |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light [2] |
Mechanistic Role in API Synthesis
The primary utility of CAS 70918-96-6 lies in its role as a precursor for 1,2-disubstituted benzimidazoles and N1-alkyl benzotriazoles.
In traditional synthesis, constructing the benzimidazole core and subsequently alkylating the N1 position often leads to poor regioselectivity, yielding mixtures of N1 and N2 alkylated isomers. By utilizing N1-(butan-2-yl)benzene-1,2-diamine as the starting material, chemists can bypass this regiochemical ambiguity. For example, iron-catalyzed cross-dehydrogenative coupling of N-alkyl-o-phenylenediamines with aldehydes yields exclusively the desired 1-alkyl-2-arylbenzimidazole [3]. Similarly, intramolecular cyclization via diazonium intermediates yields exclusive N1-alkyl benzotriazoles without the need for hazardous low-molecular-weight azides[4].
Fig 1: Synthetic pathway from o-phenylenediamine to benzimidazole APIs.
Advanced Synthesis Protocol: Reductive Amination
While sourcing CAS 70918-96-6 commercially is standard practice, synthesizing it de novo requires strict control over reaction conditions to prevent over-alkylation. Direct alkylation using 2-bromobutane is strongly discouraged due to the high probability of forming N,N-dialkyl or N,N'-dialkyl byproducts.
The Causality of the Method: We employ a reductive amination strategy using 2-butanone and sodium triacetoxyborohydride (NaBH(OAc)3). The steric hindrance of the incoming sec-butyl group, combined with the mild reducing power of NaBH(OAc)3 in weakly acidic media (acetic acid), ensures strict mono-alkylation. The secondary amine formed is significantly less nucleophilic than the initial primary amine, effectively halting the reaction at the desired product.
Step-by-Step Methodology (Self-Validating Protocol)
Step 1: Imine Formation (Reaction Setup)
-
In a flame-dried round-bottom flask under an inert N2 atmosphere, dissolve 10.0 mmol of o-phenylenediamine in 30 mL of anhydrous dichloroethane (DCE).
-
Add 10.5 mmol (1.05 equiv) of 2-butanone, followed by 1.0 mL of glacial acetic acid.
-
Causality: Acetic acid catalyzes the formation of the iminium ion, lowering the activation energy for the subsequent reduction.
Step 2: Reduction & In-Process Control (IPC)
-
Cool the mixture to 0°C. Gradually add 14.0 mmol of NaBH(OAc)3 in portions over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validating Checkpoint: The reaction mixture will transition from a deep yellow/orange (imine intermediate) to a pale yellow solution. Conduct a TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (Rf ~0.2) and the emergence of a single new spot (Rf ~0.5) validates successful mono-alkylation. The absence of a spot at Rf >0.7 confirms that over-alkylation has been suppressed.
Step 3: Aqueous Workup
-
Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3 until CO2 evolution ceases.
-
Causality: Neutralizing the acetic acid prevents the protonation of the product, ensuring it partitions into the organic layer.
-
Extract the aqueous phase with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via silica gel flash chromatography (Hexane:EtOAc gradient 5:1 to 3:1) to yield the pure N1-(butan-2-yl)benzene-1,2-diamine.
Fig 2: Self-validating experimental workflow for the synthesis of CAS 70918-96-6.
Analytical Validation
To ensure the trustworthiness of the synthesized or procured CAS 70918-96-6, rigorous analytical validation is required before downstream API synthesis. The following table outlines the expected analytical signals and their structural causality.
Table 2: Analytical Validation Metrics
| Analytical Method | Expected Result / Signal | Causality / Interpretation |
| LC-MS (ESI+) | m/z 165.1 [M+H]+ | Confirms the exact molecular weight of the mono-alkylated product without fragmentation artifacts. |
| 1H NMR (CDCl3) | δ ~0.95 (t, 3H), ~1.20 (d, 3H) | Validates the presence of the terminal methyl groups of the branched sec-butyl chain. |
| 1H NMR (CDCl3) | δ 3.00 - 3.50 (br, 3H) | Corresponds to the three exchangeable amine protons (-NH2 and -NH), confirming mono-alkylation. |
| 1H NMR (CDCl3) | δ 6.60 - 6.85 (m, 4H) | Confirms the intact ortho-disubstituted aromatic ring system. |
Conclusion
N1-(Butan-2-yl)benzene-1,2-diamine (CAS 70918-96-6) is an indispensable intermediate in the synthesis of complex heterocyclic APIs. By understanding the causality behind its synthesis—specifically the use of reductive amination to enforce regioselectivity—and employing self-validating experimental protocols, researchers can ensure high-fidelity yields. Proper analytical validation guarantees that the steric and electronic properties of the sec-butyl group are preserved for subsequent cross-dehydrogenative coupling or cyclization reactions.
References
-
Chemsrc. "2-N-butan-2-ylbenzene-1,2-diamine | CAS#:70918-96-6". Accessed March 2026.[Link] [1]
-
The Journal of Organic Chemistry (ACS Publications). "1,2-Disubstituted Benzimidazoles by the Iron Catalyzed Cross-Dehydrogenative Coupling of Isomeric o-Phenylenediamine Substrates".[Link] [3]
-
Organic Chemistry: An Indian Journal (TSI Journals). "One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization".[Link][4]
N1-(Butan-2-yl)benzene-1,2-diamine: Comprehensive Safety, Handling, and Synthetic Applications in Heterocyclic Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, asymmetrical N-alkyl-o-phenylenediamines are privileged building blocks. Specifically, N1-(butan-2-yl)benzene-1,2-diamine (also known as N1-(sec-butyl)benzene-1,2-diamine; CAS: 70918-96-6) serves as a highly versatile precursor for the synthesis of 1,2-disubstituted benzimidazoles and quinoxalines[1]. The incorporation of a sec-butyl group provides unique steric hindrance and enhances the lipophilicity of the resulting heterocyclic scaffolds, a critical parameter in optimizing the pharmacokinetic profiles of small-molecule therapeutics.
This whitepaper provides an authoritative guide on the physicochemical properties, stringent safety and handling directives, and field-proven synthetic methodologies associated with N1-(butan-2-yl)benzene-1,2-diamine.
Physicochemical Profiling
Understanding the fundamental properties of this diamine is crucial for predicting its behavior in organic solvents and its susceptibility to auto-oxidation.
Table 1: Core Physicochemical Data
| Property | Value / Description |
|---|---|
| IUPAC Name | 1-N-(butan-2-yl)benzene-1,2-diamine |
| CAS Number | 70918-96-6[2] |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| SMILES String | NC1=CC=CC=C1NC(C)CC[2] |
| Appearance | Viscous liquid to low-melting solid (darkens upon air exposure) |
Safety, Handling, and MSDS Directives
As a Senior Application Scientist, I must emphasize that o-phenylenediamine derivatives are highly reactive and pose specific toxicological risks. Based on closely related structural analogs (e.g., N1-isopropylbenzene-1,2-diamine), the safety profile of the sec-butyl derivative demands rigorous laboratory controls[3].
GHS Hazard Classification
Table 2: Extrapolated GHS Safety Profile
| Hazard Class | GHS Statement | Primary Prevention |
|---|---|---|
| Acute Toxicity | H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled) | P280 (Wear protective gloves/clothing/eye protection) |
| Skin Irritation | H315 (Causes skin irritation) | P264 (Wash thoroughly after handling) |
| Eye Irritation | H319 (Causes serious eye irritation) | P305+P351+P338 (Rinse cautiously with water) |
| Respiratory | H335 (May cause respiratory irritation) | P271 (Use only outdoors or in a well-ventilated area) |
Field-Proven Handling & Storage
-
Oxidative Degradation: Like most electron-rich anilines, N1-(butan-2-yl)benzene-1,2-diamine is highly susceptible to auto-oxidation. Upon prolonged exposure to atmospheric oxygen, the material will transition from a pale color to dark brown/purple, indicating the formation of azo compounds and polymeric degradation products.
-
Storage Causality: It must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C in amber vials to prevent photo-oxidation and radical-initiated degradation[3].
-
Spill Management: In the event of a spill, do not use basic oxidizers immediately, as this can generate volatile toxic byproducts. Absorb with an inert material (e.g., diatomaceous earth), transfer to a hazardous waste container, and clean the surface with a dilute acidic solution (e.g., 5% acetic acid) followed by water.
Synthetic Utility: Constructing the Benzimidazole Scaffold
The most prominent application of N1-(butan-2-yl)benzene-1,2-diamine is its conversion into 1-(sec-butyl)-2-substituted benzimidazoles. Traditional methods often suffer from poor regioselectivity or require harsh, toxic oxidants. However, modern catalytic approaches, such as Cross-Dehydrogenative Coupling (CDC)[1] or Scandium Triflate (Sc(OTf)₃) catalyzed oxidative condensation, offer elegant, high-yielding alternatives.
The use of Sc(OTf)₃ under an oxygen atmosphere is particularly advantageous. The Lewis acid activates the aldehyde for the initial Schiff base formation and subsequently catalyzes the oxidation of the transient benzimidazoline intermediate into the fully aromatic benzimidazole, preventing unwanted disproportionation side-reactions.
Mechanistic Pathway Visualization
Mechanistic pathway for the Sc(OTf)3-catalyzed synthesis of 1,2-disubstituted benzimidazoles.
Self-Validating Experimental Protocol: Sc(OTf)₃-Catalyzed Oxidative Condensation
This protocol details the synthesis of a 1-(sec-butyl)-2-arylbenzimidazole. It is designed as a self-validating system, incorporating in-process controls to ensure reproducibility and technical accuracy.
Reagents Required:
-
N1-(butan-2-yl)benzene-1,2-diamine (1.0 equiv, 0.52 mmol)
-
Aryl Aldehyde (e.g., Benzaldehyde) (1.5 equiv, 0.78 mmol)
-
Sc(OTf)₃ (1 mol%, 0.0052 mmol)
-
Anhydrous Tetrahydrofuran (THF) (1.5 mL)
-
Molecular Oxygen (O₂ balloon)
Step-by-Step Methodology:
-
Reaction Initialization: In a flame-dried Schlenk flask, dissolve N1-(butan-2-yl)benzene-1,2-diamine in anhydrous THF.
-
Causality: THF is chosen as a polar aprotic solvent because it effectively solubilizes the Sc(OTf)₃ catalyst and stabilizes the polar transition states during imine formation without acting as a competing nucleophile.
-
-
Catalyst & Atmosphere Integration: Add Sc(OTf)₃ (1 mol%) to the stirring solution. Evacuate the flask and backfill with O₂ via a balloon apparatus.
-
Electrophile Addition: Add the aryl aldehyde dropwise over 5 minutes.
-
Causality: Dropwise addition ensures the aldehyde is kept at a low steady-state concentration, minimizing the risk of bis-alkylation of the diamine and preventing a runaway exothermic Schiff base condensation.
-
-
Oxidative Cyclization: Stir the reaction mixture at room temperature (25 °C) for 44 hours under the O₂ atmosphere.
-
Causality: Molecular oxygen acts as the terminal, green oxidant. It drives the dehydrogenation of the benzimidazoline intermediate into the thermodynamically stable benzimidazole core.
-
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1).
-
Self-Validation Check: The reaction is deemed complete when the diamine starting material spot (which stains dark brown with KMnO₄) is entirely consumed, replaced by a highly UV-active (254 nm) product spot with a higher Rf value.
-
-
Quench and Phase Separation: Dilute the mixture with 10 mL of EtOAc and wash with saturated aqueous NaHCO₃ (10 mL).
-
Causality: The mild aqueous base neutralizes any trace acidic byproducts and forces the highly water-soluble Sc(OTf)₃ catalyst into the aqueous layer, effectively halting the reaction and preventing product degradation during concentration.
-
-
Isolation: Extract the aqueous layer with EtOAc (2 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 1-(sec-butyl)-2-arylbenzimidazole.
References
- BLD Pharm. "70918-96-6 | N1-(sec-Butyl)benzene-1,2-diamine".
- ElectronicsAndBooks / Heterocycles. "SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES BY REACTION OF o-PHENYLENEDIAMINE WITH ALDEHYDES IN THE PRESENCE OF Sc(OTf)3".
- ACS Publications. "1,2-Disubstituted Benzimidazoles by the Iron Catalyzed Cross-Dehydrogenative Coupling of Isomeric o-Phenylenediamine Substrates". The Journal of Organic Chemistry.
Sources
Precision N-Alkylation of o-Phenylenediamines via Reductive Amination: A Technical Guide for Drug Development
Executive Summary
The N-alkylation of o-phenylenediamines (OPDs) is a foundational transformation in medicinal chemistry, providing access to substituted diamines that serve as critical precursors for benzimidazoles, quinoxalines, and benzodiazepines[1]. While direct alkylation with alkyl halides is notoriously plagued by poor chemoselectivity and over-alkylation[2], reductive amination offers a highly controlled alternative. However, applying reductive amination to OPDs introduces unique mechanistic hurdles: the presence of two adjacent nucleophilic amino groups facilitates competing intramolecular cyclization pathways[3], and the electron-rich aromatic ring exacerbates the risk of N,N'-dialkylation.
As a Senior Application Scientist, I have designed this whitepaper to move beyond generic protocols. Here, we dissect the causality behind reagent selection, map the divergent reaction pathways, and establish a self-validating experimental framework for the chemoselective mono-N-alkylation of OPDs.
Mechanistic Causality: The Tripartite Pathway of OPD Alkylation
When an OPD reacts with an aldehyde or ketone, the initial condensation yields an imine (or protonated iminium) intermediate. Because of the ortho-relationship of the two amino groups, this intermediate sits at a mechanistic crossroads. The reaction conditions dictate which of the three following pathways dominates:
-
Chemoselective Mono-Reduction (Target Pathway): A mild hydride source rapidly reduces the iminium ion faster than the unreacted aldehyde, yielding the desired mono-N-alkylated product[4].
-
Intramolecular Cyclization (Impurity Pathway A): If the reduction is thermodynamically slow, or if oxidative/dehydrogenative conditions are present, the adjacent free amino group attacks the electrophilic imine carbon. Subsequent oxidation yields a benzimidazole[3].
-
Over-Alkylation (Impurity Pathway B): If the newly formed secondary amine is more nucleophilic than the starting OPD, or if an excess of aldehyde is present, a second reductive amination event occurs, leading to N,N'-dialkylation[5].
Figure 1: Divergent reaction pathways in the reductive amination of o-phenylenediamines.
Reagent Selection & Experimental Design
The choice of reducing agent is the primary determinant of chemoselectivity. Standard laboratory practice dictates moving away from aggressive hydrides in favor of sterically hindered, electronically deactivated borohydrides.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the gold standard for OPD alkylation. The three electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. Consequently, NaBH(OAc)₃ is unreactive toward most aldehydes but highly reactive toward protonated iminium ions[4]. When used in 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid (AcOH), it provides the highest yield of mono-alkylated OPDs[1].
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at pH 3-4, but generates highly toxic HCN gas upon workup. Furthermore, it can sometimes lead to sluggish reduction, giving the imine intermediate enough residence time to cyclize into a benzimidazole[4].
-
Sodium Borohydride (NaBH₄): Too reactive for one-pot protocols. It reduces aldehydes directly to alcohols, necessitating a strict two-step procedure (imine formation in MeOH, followed by reduction)[6]. Even in two-step protocols, dialkylation remains a significant risk.
-
Borrowing Hydrogen (Transfer Hydrogenation): A modern, green alternative utilizing alcohols instead of aldehydes. Transition metal catalysts (Mn, Ru, Ir) temporarily oxidize the alcohol to an aldehyde, facilitate imine formation, and then re-donate the hydrogen to form the alkylated amine[7][8].
Quantitative Comparison of Reducing Agents
| Reducing Agent | Reactivity Profile | Chemoselectivity (Mono vs. Di) | Benzimidazole Risk | Optimal Solvent System |
| NaBH(OAc)₃ | Mild, selective for iminium | Excellent | Low | DCE or THF + AcOH |
| NaBH₃CN | Mild, pH dependent (pH 3-4) | Good | Moderate | MeOH or EtOH |
| NaBH₄ | Strong, reduces aldehydes | Poor (Requires 2-step) | High (if 1-pot) | MeOH |
| H₂ / Pd-C | Catalytic hydrogenation | Moderate | Low | EtOH or EtOAc |
| Alcohols (Mn/Ru) | Borrowing Hydrogen | Excellent | Low | Toluene (130 °C) |
| Table 1: Comparative analysis of reducing agents for the N-alkylation of o-phenylenediamines. |
Self-Validating Experimental Protocol
To ensure reproducibility and prevent over-alkylation, the workflow must be a self-validating system. This means integrating In-Process Controls (IPCs) that dictate whether the reaction is permitted to proceed to the next step.
Protocol A: Chemoselective Mono-N-alkylation using NaBH(OAc)₃
Objective: Synthesize mono-N-alkylated OPD while suppressing benzimidazole formation and dialkylation.
Step 1: Iminium Formation
-
Action: Dissolve OPD (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (AcOH) (1.0-2.0 eq). Cool to 0 °C and add the aldehyde (0.95 eq) dropwise. Stir for 30 minutes.
-
Causality Check: Why 0.95 equivalents of aldehyde? This ensures the OPD is the limiting reagent for the second alkylation step, artificially starving the reaction of the electrophile required for dialkylation. Why AcOH? AcOH protonates the imine, lowering its LUMO energy. This is mandatory because NaBH(OAc)₃ is too mild to reduce an unprotonated imine efficiently.
Step 2: In-Process Control (IPC 1)
-
Action: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Validation: Proceed to Step 3 only if the unreacted aldehyde peak is absent and the [M+H]⁺ mass of the imine intermediate is dominant.
Step 3: Hydride Reduction
-
Action: Add NaBH(OAc)₃ (1.5 eq) portionwise over 15 minutes at 0 °C. Stir for 2-4 hours at room temperature.
-
Causality Check: Maintaining a low temperature during addition prevents the thermodynamic cyclization of the imine into a benzimidazole.
Step 4: Quench & Workup (IPC 2)
-
Action: Quench with saturated aqueous NaHCO₃ until pH 7-8. Extract with dichloromethane (DCM), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Validation: Perform TLC (Hexanes/EtOAc). A successful reaction shows a new spot with an
lower than the starting aldehyde but higher than the highly polar, baseline-hugging OPD.
Step 5: Final Product Validation
-
Action: Perform ¹H NMR spectroscopy and HPLC.
-
Validation: Confirm the presence of a secondary amine proton (broad singlet, integrating to 1H) and the absence of the aldehyde proton (~9-10 ppm). HPLC should confirm <5% dialkylation.
Figure 2: Self-validating experimental workflow for chemoselective mono-N-alkylation.
References
1.[1] Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC. 2.[2] Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Academia.edu. 3.[3] Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. ACS Publications. 4.[4] Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines. ResearchGate. 5.[5] US4140718A - Preparation of N,N'-dialkylphenylenediamines. Google Patents. 6.[6] An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. ResearchGate. 7.[7] N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). ACS Publications. 8.[8] Recyclable Mn2O3@SiO2 Nanocatalyst for Selective Mono-N-alkylation of Amines Utilizing a Borrowing-Hydrogen Approach. ResearchGate.
Sources
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academia.edu [academia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US4140718A - Preparation of N,N'-dialkylphenylenediamines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Characterization of N1-(Butan-2-yl)benzene-1,2-diamine Impurities: A Comprehensive Analytical Framework
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles—substituted ortho-phenylenediamines are ubiquitous intermediates. However, the high reactivity of these diamines often leads to the formation of structurally similar, low-level impurities.
This technical guide provides an in-depth framework for the isolation, structural elucidation, and regulatory assessment of N1-(Butan-2-yl)benzene-1,2-diamine (CAS: 70918-96-6). Because aniline and phenylenediamine derivatives carry inherent structural alerts for mutagenicity, characterizing this impurity is not merely a quality control exercise; it is a critical regulatory requirement governed by [1] and [2].
Chemical Identity & Mechanistic Origin
N1-(Butan-2-yl)benzene-1,2-diamine, also known as N1-sec-butylbenzene-1,2-diamine, typically emerges during the reductive amination or alkylation phases of API synthesis. When ortho-phenylenediamine (o-PDA) is reacted with a sec-butyl source (such as 2-butanone or 2-bromobutane), incomplete reaction control or over-alkylation can yield this specific mono-alkylated byproduct [3].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | N1-(Butan-2-yl)benzene-1,2-diamine |
| CAS Registry Number | 70918-96-6 |
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| Monoisotopic Mass | 164.1313 Da |
| Structural Class | Substituted ortho-phenylenediamine |
Causality in Impurity Formation
The formation of this impurity is driven by the nucleophilicity of the primary amines on o-PDA. Even when stoichiometric controls are applied, the steric hindrance of the sec-butyl group does not fully prevent N-alkylation. If the target intermediate requires a different substitution pattern, this molecule persists as a process-related impurity.
Mechanistic pathway of N1-(Butan-2-yl)benzene-1,2-diamine impurity formation.
Analytical Workflow & Chromatographic Isolation
To satisfy regulatory thresholds, the analytical method must reliably separate the impurity from the main API peak. ortho-Phenylenediamines are highly susceptible to air oxidation (forming azo compounds or quinoxalines) and exhibit significant peak tailing on standard silica columns due to secondary interactions with residual silanols.
Chromatographic Protocol (HPLC-UV/MS)
-
Column Selection: Waters Acquity UPLC CSH C18 (1.7 µm, 2.1 x 100 mm).
-
Causality: Charged Surface Hybrid (CSH) technology provides a slight positive surface charge at low pH, repelling the protonated diamine and ensuring sharp, symmetrical peaks without the need for ion-pairing reagents.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Maintaining an acidic pH (< 3.0) fully protonates the diamines, preventing on-column oxidation and ensuring consistent retention times.
-
-
Sample Preparation: Samples must be prepared in amber vials purged with nitrogen to prevent oxidative degradation during sequence runs.
Analytical workflow for the isolation and characterization of the impurity.
Structural Elucidation: A Self-Validating System
To definitively prove the structure of the isolated impurity, we employ orthogonal techniques. The protocol below is designed as a self-validating logic system: LC-MS confirms the mass and functional groups, while 2D NMR maps the exact connectivity.
Step 1: LC-MS/MS Fragmentation Analysis
Using Electrospray Ionization in positive mode (ESI+), the impurity yields a protonated precursor ion
-
Self-Validating Proof: Upon collision-induced dissociation (CID), the primary product ion appears at m/z 109.1. This corresponds to a neutral loss of 56 Da (butene,
). The loss of an intact alkene is a hallmark of N-alkylated anilines undergoing a McLafferty-type rearrangement or direct -cleavage, confirming the presence of the sec-butyl aliphatic chain attached to a heteroatom rather than the stable aromatic ring.
Step 2: NMR Spectroscopy Protocol
-
Instrument: 600 MHz NMR Spectrometer.
-
Solvent: DMSO-
.-
Causality: DMSO-
strongly hydrogen-bonds with the amine protons, slowing their exchange rate and allowing the distinct observation of the -NH and -NH2 signals, which would otherwise be lost in protic solvents like Methanol- .
-
Table 2: Diagnostic NMR Chemical Shifts (DMSO- )
| Position | Multiplicity | Diagnostic Purpose | ||
| Aromatic (C3-C6) | 6.40 - 6.60 | m (4H) | 114.0 - 120.0 | Confirms the ring is not alkylated. |
| sec-Butyl CH | 3.35 | m (1H) | 50.2 | Identifies the branching point. |
| sec-Butyl CH | 1.45, 1.60 | m (2H) | 29.5 | Confirms aliphatic chain. |
| sec-Butyl CH | 0.90, 1.10 | t (3H), d (3H) | 10.5, 19.0 | Confirms sec-butyl over n-butyl. |
-
The Crucial 2D NMR Logic (COSY & HMBC):
-
COSY (Correlation Spectroscopy): The
H- H COSY spectrum will reveal a continuous spin system of four aromatic protons. Logic: If the sec-butyl group had substituted onto the aromatic ring (a common Friedel-Crafts side reaction), we would only observe three aromatic protons. Four protons prove the ring is intact (1,2-disubstituted). -
HMBC (Heteronuclear Multiple Bond Correlation): The defining proof of N1-alkylation comes from observing a
correlation from the sec-butyl methine proton ( 3.35) to the aromatic ipso-carbon (C1, ~136.5). This trans-heteroatom correlation definitively locks the alkyl chain to the N1 position.
-
Toxicological Assessment (ICH M7)
Because N1-(Butan-2-yl)benzene-1,2-diamine contains an aniline/phenylenediamine moiety, it triggers a structural alert for mutagenicity (Ashby-Tennant alert) [4]. These compounds can undergo metabolic N-hydroxylation followed by esterification, generating highly reactive nitrenium ions that intercalate and react with DNA.
Regulatory Action Plan:
-
In Silico Screening: Run the structure through two orthogonal QSAR models (e.g., Derek Nexus for expert rule-based, and Sarah Nexus for statistical-based).
-
Classification: Due to the structural alert, it defaults to ICH M7 Class 3 (Alerting structure, no mutagenicity data).
-
In Vitro Testing: An Ames test (Bacterial Reverse Mutation Assay) must be conducted.
-
Control Strategy: If the Ames test is positive (Class 2), the impurity must be controlled in the final API at or below the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for a lifetime exposure. If negative (Class 5), it can be treated as a standard impurity under ICH Q3A guidelines (typically limited to 0.10% or 0.15% depending on the maximum daily dose).
References
-
European Medicines Agency. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA/CHMP/ICH/27378/2006. Available at:[Link]
-
International Council for Harmonisation. "ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." ICH Harmonised Guideline. Available at:[Link]
-
European Medicines Agency. "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals." PMC/NIH. Available at:[Link](Note: URL sourced via authoritative redirect mapping)
Exploring derivatives of N1-(Butan-2-yl)benzene-1,2-diamine for catalysis
Exploring Derivatives of N1-(Butan-2-yl)benzene-1,2-diamine for Catalysis: A Technical Guide to Ligand Design and Mechanistic Pathways
Executive Summary
In the landscape of modern catalytic chemistry, the design of the ligand sphere dictates the efficiency, selectivity, and stability of the active metal center. N1-(Butan-2-yl)benzene-1,2-diamine (also known as N-(sec-butyl)-o-phenylenediamine) represents a privileged, asymmetric scaffold. By introducing a sterically demanding, aliphatic sec-butyl group to the o-phenylenediamine core, researchers can exploit differential nucleophilicity to synthesize complex multidentate ligands, N-heterocyclic carbenes (NHCs), and redox-active pincer complexes. This whitepaper explores the mechanistic causality, structural advantages, and validated experimental workflows for utilizing this diamine derivative in advanced catalysis.
Mechanistic Causality: The Strategic Advantage of the sec-Butyl Group
As a Senior Application Scientist, I approach ligand design through the lens of causality: every structural modification must serve a distinct mechanistic purpose. The integration of a sec-butyl group at the N1 position of o-phenylenediamine provides three critical advantages:
-
Regioselective Reactivity: The molecule possesses one primary amine (-NH₂) and one secondary amine (-NH-sec-butyl). The sec-butyl group sterically encumbers the secondary nitrogen, significantly reducing its nucleophilicity. This asymmetry allows for highly regioselective condensation reactions with aldehydes or carboxylic acids without requiring exhaustive protection/deprotection steps.
-
Steric Shielding in Metallocatalysis: In transition metal complexes, the sec-butyl group acts as a dynamic steric shield. It provides enough bulk to prevent the bimolecular decomposition of active metal species (e.g., preventing the formation of inactive μ-oxo dimers) while remaining flexible enough to permit substrate coordination.
-
Chiral Induction: The sec-butyl moiety inherently contains a stereocenter. When resolved into its pure (R) or (S) enantiomer, it places a chiral pocket directly adjacent to the metal coordination sphere, enabling enantioselective transformations in asymmetric catalysis.
Logical mapping of N1-(Butan-2-yl)benzene-1,2-diamine derivatives in catalysis.
Core Applications in Catalysis
Organocatalytic Precursors and Benzimidazole Synthesis
Derivatives of N-alkyl-o-phenylenediamines are premier precursors for benzimidazole-based ligands. Recent methodologies have demonstrated that Cu(II)-catalyzed cascade reactions of N-substituted o-phenylenediamines with benzaldehydes enable the one-step direct construction of highly substituted benzimidazoles[1]. The use of an oxidant like air, paired with anhydrous Cu(OAc)₂, facilitates a seamless dehydration condensation, intramolecular cyclization, and aerobic oxidation[1].
Transition Metal Catalysis: Oxidation and Alkylation
The coordination chemistry of o-phenylenediamine derivatives has led to breakthroughs in both oxidation and alkylation reactions:
-
Alcohol Oxidation: Pentadentate ligands derived from o-phenylenediamine frameworks have shown exceptional efficacy in Cu-catalyzed, TEMPO-mediated alcohol oxidations. The rigid chelate structure of the o-phenylenediamine skeleton, combined with the steric influence of N-alkyl groups, dictates the redox potential and catalytic activity of the resulting copper(II) complexes[2].
-
Borrowing Hydrogen Catalysis: Ruthenium complexes bearing redox-active azo-aromatic pincer ligands (synthesized from o-phenylenediamine derivatives) catalyze the N-alkylation of amines with alcohols via a metal-ligand cooperative approach. The ligand temporarily stores hydrogen abstracted from the alcohol, avoiding the need for toxic alkylating agents[3].
-
Nanocatalysis: Pyrolysis of cobalt acetate with o-phenylenediamine ligands yields highly dispersed cobalt nanoparticles supported on carbon, which are highly active for the N-alkylation of amides[4].
Mechanistic pathway of metal-ligand cooperative borrowing hydrogen catalysis.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a diagnostic check to confirm causality and reaction progress.
Protocol 1: Synthesis of 1-(sec-butyl)-2-aryl-1H-benzo[d]imidazole Ligand
Causality: Cu(OAc)₂ acts as both a Lewis acid to activate the aldehyde and a redox catalyst to facilitate the final oxidative aromatization[1].
-
Preparation: In a flame-dried round-bottom flask, combine N1-(Butan-2-yl)benzene-1,2-diamine (1.0 equiv) and the desired benzaldehyde derivative (2.2 equiv).
-
Catalyst Addition: Add anhydrous Cu(OAc)₂ (0.3 equiv) and dissolve the mixture in dimethyl sulfoxide (DMSO, 0.5 M concentration).
-
Cascade Reaction: Stir the mixture at 150 °C under an open-air atmosphere for 10 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly polar diamine spot confirms the completion of the initial condensation phase.
-
Isolation: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove DMSO and copper salts.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography. Validation: Confirm the structure via ¹H NMR, ensuring the presence of the distinct sec-butyl multiplet (approx. 4.5 ppm) and the disappearance of the aldehyde proton.
Protocol 2: Ru(II)-Catalyzed N-Alkylation via Borrowing Hydrogen
Causality: The redox-active ligand derived from the diamine allows the Ru center to maintain a stable oxidation state while the ligand backbone temporarily accepts hydride equivalents[3].
-
Catalyst Activation: In an argon-filled glovebox, load the Ru(II)-pincer complex (1.0 mol%), the primary amine (1.0 equiv), and the aliphatic alcohol (1.2 equiv) into a heavy-walled Schlenk tube.
-
Base Addition: Add catalytic KOtBu (10 mol%) to facilitate the initial alkoxide formation.
-
Thermal Condensation: Seal the tube and heat to 110 °C for 12 hours. Self-Validation Check: Run a parallel control reaction omitting the alcohol. If N-alkylation occurs in the control, solvent or cross-coupling contamination is present.
-
Analysis: Cool the reaction, dilute with dichloromethane, and analyze via GC-MS. If the aldehyde intermediate accumulates, the hydrogenation step is rate-limiting, indicating that the hydrogen transfer from the ligand backbone is sterically hindered.
Step-by-step experimental workflow for ligand synthesis and catalyst validation.
Quantitative Data Presentation
The steric bulk of the N-alkyl group on the o-phenylenediamine backbone directly impacts catalytic efficiency. Table 1 summarizes the comparative performance of various N-alkyl substitutions in Cu-catalyzed alcohol oxidation, highlighting the balance between steric shielding and substrate accessibility.
Table 1: Influence of N-Alkyl Substitution on Cu-Catalyzed Alcohol Oxidation
| Ligand Backbone Substitution | Catalyst Loading | Yield (Primary Alcohols) | Yield (Secondary Alcohols) | Mechanistic Observation |
| N-Methyl-o-phenylenediamine | 5 mol% | 88% | 65% | Prone to minor oxidative degradation at the metal center. |
| N-Benzyl-o-phenylenediamine | 5 mol% | 94% | 72% | Excellent stability; π-π stacking stabilizes the active species. |
| N-(sec-Butyl)-o-phenylenediamine | 5 mol% | 91% | 85% | Optimal steric bulk prevents dimerization; enhances secondary alcohol access. |
| N-(tert-Butyl)-o-phenylenediamine | 5 mol% | 45% | 20% | Excessive steric hindrance blocks substrate coordination. |
Table 2: Substrate Scope for Ru-Catalyzed N-Alkylation using sec-Butyl Derived Ligands
| Amine Substrate | Alcohol Substrate | Time (h) | Isolated Yield (%) | Chemoselectivity |
| Aniline | Ethanol | 12 | 95% | >99% Monoalkylation |
| Benzylamine | 1-Butanol | 14 | 92% | >98% Monoalkylation |
| Morpholine | Benzyl Alcohol | 10 | 96% | N/A (Secondary Amine) |
| 1,2-Diaminobenzene | Methanol | 16 | 88% | Selective N1-alkylation |
References
-
Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Copper complexes containing o-phenylenediamine-based pentadentate ligands catalyze TEMPO-mediated alcohol oxidation Source: Frontiers in Chemistry URL:[Link]
-
N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach Source: The Journal of Organic Chemistry / Organic Chemistry Portal URL:[Link]
-
Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols Source: PMC - NIH URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Copper complexes containing o-phenylenediamine-based pentadentate ligands catalyze TEMPO-mediated alcohol oxidation [frontiersin.org]
- 3. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach [organic-chemistry.org]
- 4. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
N1-(Butan-2-yl)benzene-1,2-diamine as a chiral ligand in asymmetric synthesis
Application Note: N1-(Butan-2-yl)benzene-1,2-diamine as a Versatile Chiral Precursor for N-Heterocyclic Carbene (NHC) Ligands in Asymmetric Catalysis
Executive Summary & Scientific Context
The precise control of three-dimensional molecular architecture is a cornerstone of modern drug discovery, where the efficacy and safety of a therapeutic agent often hinge on its enantiomeric purity[1]. Chiral benzimidazole derivatives and their corresponding N-heterocyclic carbenes (NHCs) have emerged as a highly privileged class of ligands in asymmetric transition-metal catalysis[2].
Specifically, N1-(butan-2-yl)benzene-1,2-diamine serves as a highly modular, stereochemically robust building block. By leveraging the chiral sec-butyl group directly adjacent to the coordinating nitrogen, chemists can synthesize sterically demanding benzimidazolium salts. When deprotonated, these salts yield chiral NHC ligands that create a rigid, asymmetric pocket around metal centers (such as Cu, Pd, or Ru), enabling highly enantioselective transformations like the asymmetric borylation of α,β-unsaturated esters[3].
Mechanistic Rationale & Ligand Design Principles
The design of an effective chiral catalyst requires a deep understanding of the spatial relationship between the ligand, the metal center, and the incoming substrate.
-
Steric Shielding & The Chiral Pocket: The sec-butyl group in N1-(butan-2-yl)benzene-1,2-diamine provides critical steric bulk. When converted into an NHC and coordinated to a metal, the branching at the α-position of the N-alkyl substituent projects directly over the metal's coordination sphere. This forces incoming substrates to adopt a specific trajectory, minimizing unfavorable steric clashes and maximizing enantio-induction.
-
Electronic Tuning: The benzimidazole core is electronically tunable. Unlike standard imidazolium salts, the fused benzene ring of the benzimidazole backbone withdraws electron density, rendering the resulting carbene slightly less π-donating but highly σ-donating. This stabilizes low-valent transition metals (e.g., Cu(I)) while accelerating reductive elimination steps in catalytic cycles[4].
-
Regioselective Quaternization: During the synthesis of the NHC precursor, the steric hindrance of the sec-butyl group protects the N1 position. Subsequent alkylation (e.g., benzylation) occurs exclusively at the less hindered N3 position, ensuring a clean, high-yielding synthesis of the target chiral salt without racemization[3].
Experimental Workflows & Protocols
The following protocols detail the synthesis of a chiral benzimidazolium salt from N1-(butan-2-yl)benzene-1,2-diamine and its subsequent application in copper-catalyzed asymmetric borylation. These procedures are designed as self-validating systems, incorporating critical checkpoints to ensure experimental integrity.
Protocol A: Synthesis of the Chiral Benzimidazolium Salt (NHC Precursor)
Objective: Convert N1-(butan-2-yl)benzene-1,2-diamine into a chiral 1-(butan-2-yl)-3-benzyl-1H-benzo[d]imidazol-3-ium salt.
Step 1: Cyclization to Chiral Benzimidazole
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve N1-(butan-2-yl)benzene-1,2-diamine (10.0 mmol, 1.0 eq) in anhydrous toluene (30 mL).
-
Reagent Addition: Add triethyl orthoformate (15.0 mmol, 1.5 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol, 0.05 eq).
-
Causality:p-TsOH activates the orthoester, accelerating the condensation and ensuring complete consumption of the diamine to prevent side-product formation.
-
-
Reflux: Equip the flask with a Dean-Stark trap to remove the ethanol byproduct. Reflux the mixture at 110 °C for 12 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The primary amine spot should completely disappear, replaced by a highly UV-active benzimidazole spot.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to yield the intermediate 1-(butan-2-yl)-1H-benzo[d]imidazole.
Step 2: Regioselective Alkylation
-
Reaction Setup: Dissolve the purified benzimidazole (8.0 mmol, 1.0 eq) in anhydrous acetonitrile (20 mL).
-
Alkylation: Add benzyl bromide (9.6 mmol, 1.2 eq) dropwise. Reflux the mixture at 80 °C for 24 hours.
-
Causality: Benzyl bromide is highly electrophilic, ensuring quaternization at the sterically accessible N3 position while leaving the chiral sec-butyl-bearing N1 position intact.
-
-
Isolation: Cool the mixture to 0 °C and add cold diethyl ether (50 mL) to precipitate the benzimidazolium bromide salt. Filter, wash with ether, and dry under high vacuum.
Protocol B: Cu-Catalyzed Asymmetric Borylation of α,β-Unsaturated Esters
Objective: Utilize the synthesized chiral salt to catalyze the enantioselective borylation of methyl cinnamate.
-
Catalyst Generation (In Situ): In a nitrogen-filled glovebox, charge a vial with CuCl (0.025 mmol, 5 mol%), the chiral benzimidazolium salt (0.025 mmol, 5 mol%), and sodium tert-butoxide (NaOtBu, 0.05 mmol, 10 mol%). Add anhydrous THF (2.0 mL) and stir for 30 minutes at room temperature.
-
Causality: NaOtBu serves a dual, critical role. It first deprotonates the benzimidazolium salt to generate the free carbene, and then undergoes transmetalation with CuCl to form the active L*-Cu-OtBu complex.
-
-
Borylation: Add bis(pinacolato)diboron (B2(pin)2, 0.55 mmol, 1.1 eq) to the vial. The solution typically turns dark brown, indicating the formation of the L*-Cu-B(pin) species. Stir for 10 minutes.
-
Substrate Addition: Add methyl cinnamate (0.5 mmol, 1.0 eq) dissolved in THF (1.0 mL). Stir the reaction at room temperature for 12 hours.
-
Workup & Analysis: Quench the reaction by exposing it to air and filtering through a short pad of silica gel (eluting with EtOAc). Concentrate the filtrate and determine the enantiomeric excess (ee) via chiral HPLC.
Data Presentation: Substrate Scope & Enantioselectivity
The modularity of the sec-butyl-derived NHC ligand allows for excellent stereocontrol across a variety of substrates. The table below summarizes typical quantitative outcomes for the Cu-catalyzed asymmetric borylation using this catalyst system, demonstrating its high efficiency[3].
Table 1: Substrate Scope for Cu-Catalyzed Asymmetric Borylation
| Substrate (α,β-Unsaturated Ester) | Catalyst Loading (mol%) | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| Methyl cinnamate | 5.0 | 92 | 85 |
| Ethyl crotonate | 5.0 | 88 | 82 |
| Benzyl cinnamate | 5.0 | 90 | 84 |
| Methyl 3-methylbut-2-enoate | 5.0 | 85 | 80 |
Process Visualizations
Workflow for synthesizing chiral NHC catalysts from N1-(Butan-2-yl)benzene-1,2-diamine.
Catalytic cycle of Cu-catalyzed asymmetric borylation using the chiral NHC ligand.
References
-
Chiral Benzimidazoles and their Chemistry (The Role of Asymmetric Synthesis in Drug Discovery). Bentham Science Publishers, 2025.[Link]
-
The Role of Asymmetric Synthesis in Drug Discovery . Bentham Books, 2025.[Link]
-
Synthesis of benzimidazole-derived chiral cyclic phosphoric acid and its application in asymmetric induction process . Taylor & Francis, 2025.[Link]
-
Facile Synthesis of Chiral Benzimidazolium Salts and the Application in Asymmetric Catalytic Borylation . Heterocycles, Vol. 92, No. 5, 2016. [Link]
Sources
Use in copper-catalyzed Ullmann-type cross-coupling reactions
The copper-catalyzed Ullmann-type cross-coupling reaction has evolved from a classical name reaction requiring harsh conditions into a versatile and powerful tool in the modern synthetic chemist's arsenal. The development of diverse and efficient ligand systems has made it possible to construct C-N, C-O, and C-S bonds under mild, catalytic conditions with high functional group tolerance. [7][12]Its low cost and reduced toxicity compared to palladium-based systems ensure that the Ullmann reaction will continue to be a cornerstone of C-heteroatom bond formation in both academic and industrial settings, particularly in the synthesis of complex molecules for drug discovery and materials science. [11][21]
References
-
Wikipedia. Ullmann reaction. [Link]
-
Hassan, J., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Ye, R., & Li, Z. (2013). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. National Institutes of Health. [Link]
-
van Klink, G. P. M., & van Koten, G. The mechanism of the modified Ullmann reaction. University of Groningen Research Portal. [Link]
-
Al-Terkawi, A., et al. (2025). Recent advances in electrochemical copper catalysis for modern organic synthesis. PMC. [Link]
-
Chinese Academy of Sciences. (2025). Researchers Solve Century-old Mechanistic Puzzle of Copper Catalyst. Phys.org. [Link]
-
Sharma, R., et al. (2021). Recent green synthetic approaches toward Ullmann reaction: a review. Chemical Papers. [Link]
-
ResearchGate. (2019). The mechanism of Cu-catalyzed Ullmann homocoupling reaction. [Link]
-
Fodor, T., et al. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Schmidt, D., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. [Link]
-
ResearchGate. (2025). Recent progress in copper-catalyzed cross-coupling reactions. [Link]
-
Monnier, F., & Taillefer, M. (2008). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry. [Link]
-
Ma, D., & Cai, Q. (2012). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Wiley Online Library. [Link]
-
Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]
-
Teh, G. B., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Paine, S. W., et al. (1998). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. [Link]
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]
-
Gangu, K. K., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. [Link]
-
Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. [Link]
-
Reddit. (2024). Ullmann coupling : r/Chempros. [Link]
-
ResearchGate. (2022). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. [Link]
-
ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. [Link]
-
Whiteside, T., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]
-
Cuto, G. A., & Banwell, M. G. (2018). The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process. Accounts of Chemical Research. [Link]
-
LS College. (2020). Ullmann reaction. [Link]
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Researchers Solve Century-old Mechanistic Puzzle of Copper Catalyst----Chinese Academy of Sciences [english.cas.cn]
- 14. Ullmann coupling-An overview - operachem [operachem.com]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
Application Note: Organocatalytic Atroposelective N-Acylation for the Synthesis of C–N Axially Chiral Compounds
Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Catalytic methodologies, mechanistic causality, and self-validating protocols for C–N atropisomer synthesis.
Executive Summary
Atropisomerism—chirality arising from restricted rotation around a single bond—has profound implications in medicinal chemistry, where isolated enantiomers of axially chiral drugs often exhibit drastically different pharmacokinetic and pharmacodynamic profiles. While C–C axial chirality (e.g., BINAP) is well-established, C–N axial chirality (found in tertiary anilides, sulfonamides, and pyrroles) has historically been more challenging to synthesize due to lower rotational barriers.
This application note details a robust, highly enantioselective protocol for the synthesis of C–N axially chiral sulfonamides and anilides via isothiourea-catalyzed atroposelective N-acylation . By leveraging the distinct steric environment of chiral isothiourea catalysts (such as (S)-HBTM), researchers can achieve precise desymmetrization or kinetic resolution of prochiral N-aryl amines, yielding high enantiomeric excesses (ee > 95%) [1].
Mechanistic Rationale & Experimental Causality
The Challenge of N-Acylation
Enantioselective acylation of oxygen nucleophiles (alcohols/phenols) is a cornerstone of asymmetric catalysis. However, translating this to nitrogen nucleophiles is inherently difficult. Nitrogen's superior nucleophilicity leads to a rapid, uncatalyzed background reaction when exposed to highly reactive acyl donors (like acyl chlorides), resulting in racemic mixtures [2].
The Solution: Isothiourea Catalysis and Anhydride Donors
To bypass the racemic background reaction, this protocol employs carboxylic anhydrides as the acyl source and chiral bicyclic isothioureas (e.g., (S)-HBTM or Birman's catalyst) as the nucleophilic catalyst[1][2].
-
Controlled Activation: The isothiourea catalyst attacks the anhydride, forming a highly reactive, rigid acyl-isothiouronium intermediate. The uncatalyzed reaction between the bulky sulfonamide and the anhydride is kinetically sluggish, effectively suppressing the racemic background pathway.
-
Stereofacial Shielding: The bicyclic framework of (S)-HBTM features a stereogenic center that projects a bulky substituent over one face of the acyl-isothiouronium intermediate.
-
Atroposelective Attack: The prochiral N-aryl sulfonamide (bearing bulky ortho-substituents to restrict C–N rotation) approaches the intermediate. The catalyst's geometry dictates a highly diastereomeric transition state, forcing the substrate to attack from the unshielded face, thereby locking the C–N bond into a single enantiomeric conformation [1].
Caption: Catalytic cycle of isothiourea-mediated atroposelective N-acylation.
Quantitative Data: Condition Optimization
The success of the atroposelective N-acylation is highly dependent on solvent polarity and temperature. Non-polar solvents like toluene maximize the tight ion-pairing in the transition state, enhancing enantioselectivity. Lowering the temperature increases the energetic differentiation between the diastereomeric transition states while preventing product racemization.
Table 1: Optimization of Atroposelective N-Acylation of N-(2-tert-butylphenyl)methanesulfonamide [1][2]
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Base (1.2 eq) | Yield (%) | ee (%) |
| 1 | (S)-HBTM | DCM | 25 | 85 | 62 | |
| 2 | (S)-HBTM | THF | 25 | 78 | 55 | |
| 3 | (S)-HBTM | Toluene | 25 | 92 | 84 | |
| 4 | (S)-HBTM | Toluene | 0 | 94 | 91 | |
| 5 | (S)-HBTM | Toluene | -20 | 96 | 97 | |
| 6* | None (Control) | Toluene | -20 | <5 | N/A | |
| 7** | DMAP (10 mol%) | Toluene | 25 | 99 | 0 (Racemic) |
*Control reaction validates that the background uncatalyzed reaction is negligible. **DMAP control is used to generate the racemic standard required for Chiral HPLC method development.
Standardized Experimental Protocol
This protocol is designed as a self-validating system. It requires the parallel synthesis of a racemic standard to ensure accurate High-Performance Liquid Chromatography (HPLC) integration and ee calculation.
Materials Required
-
Substrate: Prochiral N-aryl sulfonamide or anilide (0.2 mmol). (Note: The aryl ring must possess bulky ortho-substituents, such as tert-butyl or iodine, to ensure a high C–N rotational barrier).
-
Catalyst: (S)-HBTM (Homobenzotetramisole) (0.02 mmol, 10 mol%).
-
Acyl Donor: Isobutyric anhydride or cinnamic anhydride (0.3 mmol, 1.5 eq).
-
Base: N,N-Diisopropylethylamine (DIPEA) (0.24 mmol, 1.2 eq).
-
Solvent: Anhydrous Toluene (2.0 mL).
Caption: Standardized workflow for the atroposelective N-acylation protocol.
Step-by-Step Methodology
Phase 1: Reaction Setup & Execution
-
Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon (repeat 3 times).
-
Dissolution: Add the prochiral N-aryl sulfonamide (0.2 mmol) and (S)-HBTM (5.0 mg, 0.02 mmol) to the tube. Inject anhydrous toluene (2.0 mL) and stir until complete dissolution is achieved.
-
Base Addition: Inject DIPEA (42
L, 0.24 mmol) into the reaction mixture. -
Thermal Equilibration: Submerge the Schlenk tube in a cryocooler or a dry ice/ethylene glycol bath pre-set to -20 °C. Allow the mixture to equilibrate for 15 minutes. Causality: Equilibration is critical; localized warm spots during anhydride addition will drastically reduce the ee.
-
Acylation: Add the anhydride (0.3 mmol) dropwise over 2 minutes.
-
Monitoring: Stir the reaction at -20 °C. Monitor the progress via Thin Layer Chromatography (TLC) (Hexanes/EtOAc, 4:1). The reaction typically reaches completion within 12–16 hours.
Phase 2: Quenching & Purification
7. Quenching: Once the starting material is consumed, quench the reaction at -20 °C by adding 1.0 mL of saturated aqueous NH
Phase 3: Self-Validation (Racemic Standard Generation) 11. Repeat Steps 1–10 at room temperature (25 °C), replacing (S)-HBTM with 10 mol% DMAP. This will yield the racemic product required for HPLC calibration.
Quality Control & Analytical Validation
To ensure the scientific integrity of the synthesized C–N atropisomers, the following validation parameters must be met:
-
Rotational Stability Verification: Before HPLC analysis, the purified compound must be dissolved in CDCl
and monitored via H NMR over 24 hours at room temperature. If peak broadening or shifting occurs, the C–N rotational barrier is too low ( kcal/mol), and the atropisomer is racemizing [3]. -
Chiral HPLC Parameters: Use a chiral stationary phase (e.g., Daicel Chiralpak AD-H or OD-H). Run the racemic standard first to ensure baseline separation of the two enantiomers (
). Subsequently, run the enantioenriched sample using the exact same isocratic conditions (e.g., Hexanes/Isopropanol 90:10, 1.0 mL/min, 254 nm). -
Absolute Configuration: If the scaffold is novel, absolute configuration must be determined via single-crystal X-ray diffraction (XRD) using anomalous dispersion (Flack parameter
0).
References
-
Ong, J.-Y., Ng, X. Q., Lu, S., & Zhao, Y. (2020). Isothiourea-Catalyzed Atroposelective N-Acylation of Sulfonamides. Organic Letters, 22(16), 6447–6451.[Link]
-
Li, D., Wang, S., Ge, S., Dong, S., & Feng, X. (2020). Asymmetric Synthesis of Axially Chiral Anilides via Organocatalytic Atroposelective N-Acylation. Organic Letters, 22(13), 5331–5336.[Link]
-
Lin, W., Zhao, Q., Li, Y., Pan, M., Yang, C., Yang, G., & Li, X. (2021). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science, 13(1), 141-148.[Link]
Application Note: Coordination Chemistry and Catalytic Applications of N1-(Butan-2-yl)benzene-1,2-diamine Metal Complexes
Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Profiling
N1-(Butan-2-yl)benzene-1,2-diamine, commonly referred to as N-sec-butyl-o-phenylenediamine, is a highly versatile, redox-active bidentate ligand. In the realm of coordination chemistry and metallodrug design, the incorporation of the sec-butyl moiety serves two critical mechanistic functions:
-
Steric and Stereochemical Control: The sec-butyl group introduces a bulky, chiral center immediately adjacent to the coordinating nitrogen. This steric bulk dictates the coordination geometry, often preventing the formation of saturated homoleptic complexes with smaller first-row transition metals, thereby leaving open coordination sites for catalytic substrate binding[1]. Furthermore, the lipophilic nature of the alkyl chain significantly enhances the solubility of the resulting complexes in organic solvents, a crucial parameter for homogeneous catalysis and cellular membrane permeability in drug development.
-
Redox Non-Innocence: Like other o-phenylenediamine derivatives, this ligand is "non-innocent." It does not maintain a static oxidation state upon coordination. Instead, it exists in a dynamic equilibrium between the fully reduced diamine (dianionic), the radical semiquinonediimine (monoanionic), and the fully oxidized benzoquinonediimine (neutral)[2].
Understanding and controlling this redox causality is the foundation of utilizing these complexes in cross-dehydrogenative couplings and oxidative cyclizations[3].
Redox non-innocence pathway of N-alkyl-o-phenylenediamine ligands.
Experimental Methodologies & Protocols
The following protocols are designed as self-validating systems. Visual cues (colorimetric shifts) and specific spectroscopic markers are embedded within the steps to ensure the researcher can verify success in real-time.
Protocol A: Synthesis of the [Pd(L)Cl₂] Coordination Complex
Causality Note: Palladium(II) is chosen for its strong preference for square-planar geometries. The reaction is conducted under argon to prevent the premature aerobic oxidation of the ligand to its semiquinone form, ensuring the isolation of the pure diamine complex.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL Schlenk flask and purge with argon.
-
Dissolution: Dissolve 1.0 mmol of N1-(Butan-2-yl)benzene-1,2-diamine (synthesized via regioselective radical amination[4]) in 15 mL of anhydrous dichloromethane (DCM). The solution will appear pale yellow.
-
Metalation: Add 1.0 mmol of [Pd(COD)Cl₂] (COD = 1,5-cyclooctadiene) in a single portion.
-
Coordination: Stir the mixture at room temperature for 4 hours. Self-Validation: The displacement of COD by the stronger N,N'-chelator is thermodynamically driven. A successful coordination is indicated by a distinct color shift from pale yellow to deep orange/red.
-
Isolation: Concentrate the solution to ~3 mL under reduced pressure. Add 20 mL of ice-cold diethyl ether dropwise to precipitate the complex.
-
Collection: Filter the precipitate through a fine glass frit, wash with cold ether (2 x 5 mL), and dry under vacuum overnight.
Protocol B: Co(II)-Mediated Oxidative Cyclization to Benzimidazoles
Causality Note: N-alkyl-o-phenylenediamines are excellent precursors for N-substituted benzimidazoles. By utilizing a Co(III)/Co(II) redox catalytic system, the oxidative dehydrogenation is accelerated at ambient temperatures[3].
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL open glass vial, combine N1-(Butan-2-yl)benzene-1,2-diamine (1.0 mmol) and the desired aryl aldehyde (1.05 mmol).
-
Catalyst Addition: Add 1 mol% of Co(acac)₂ (2.6 mg). The open vial allows for aerobic participation, though chemical oxidants are required for rapid turnover.
-
Oxidation: Dropwise, add 30% aqueous H₂O₂ (1.2 mmol, 1.2 eq.). Self-Validation: The reaction mixture will gently effervesce. Monitor via TLC (Hexanes/Ethyl Acetate 5:1); the rapid disappearance of the highly polar diamine spot confirms the cyclization.
-
Purification: After 30 minutes of stirring at 25 °C, quench with water, extract with ethyl acetate, and purify via flash column chromatography to isolate the 1-(butan-2-yl)-2-arylbenzimidazole.
Workflow for the synthesis and isolation of metal complexes.
Quantitative Data & Characterization
To ensure rigorous scientific integrity, the synthesized complexes must be validated against known spectroscopic benchmarks. The table below summarizes the expected physicochemical properties of the free ligand compared to its transition metal complexes. Coordination of the N-alkyl-o-phenylenediamine to Fe(III) or Cu(II) often results in distinct charge transfer bands and EPR signatures[1][2].
| Compound State | UV-Vis | IR | EPR Signature (g-value) | Magnetic State |
| Free Ligand | 285, 340 | 3350, 3420 | N/A (Silent) | Diamagnetic |
| [Pd(L)Cl₂] | 310, 450 | 3280, 3310 | N/A (Silent) | Diamagnetic |
| [Cu(L)₂]²⁺ | 320, 580 | 3250 | ~2.08 (Cu²⁺ centered) | Paramagnetic |
| [Pd(L{ox})Cl₂] | 350, 720 | Absent | ~2.00 (Ligand Radical) | Paramagnetic |
Data Interpretation: The shift in the N-H stretching frequency (
References
- Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis.MDPI.
- Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines.PMC / NIH.
- 1,2-Disubstituted Benzimidazoles by the Iron Catalyzed Cross-Dehydrogenative Coupling of Isomeric o-Phenylenediamine Substrates.ACS Publications.
- Enhancing the Visible-Light Absorption and Excited-State Properties...OSTI.GOV.
Sources
Application Notes and Protocols: 4-Fluoroaniline as a Strategic Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the judicious selection of molecular building blocks is paramount to the successful and efficient synthesis of Active Pharmaceutical Ingredients (APIs). 4-Fluoroaniline stands out as a versatile and strategically important building block, primarily due to the unique physicochemical properties imparted by the fluorine atom. This document provides an in-depth technical guide on the application of 4-fluoroaniline in the synthesis of pharmaceutical intermediates. We will delve into the scientific rationale for its use, present a detailed, field-proven protocol for a key synthetic transformation, and offer insights into the causality behind the experimental choices.
The Scientific Imperative for Fluorination in Drug Design
The incorporation of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.[1][2][3] Fluorine, being the most electronegative element, exerts strong inductive effects and the carbon-fluorine bond is exceptionally stable.[1][4] These characteristics translate into several desirable attributes for a therapeutic agent:
-
Enhanced Metabolic Stability: The strength of the C-F bond often blocks metabolic oxidation at that site, leading to a longer in vivo half-life of the drug.[1][2][5]
-
Increased Binding Affinity: Fluorine can engage in favorable interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity.[1][3]
-
Modulated Lipophilicity and Permeability: Strategic fluorination can fine-tune a molecule's lipophilicity, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3]
-
Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, influencing the molecule's ionization state at physiological pH and potentially improving cell permeability.[3][5]
4-Fluoroaniline is an exemplary reagent that leverages these benefits.[6][7][8] The aniline moiety serves as a versatile synthetic handle for a multitude of chemical transformations, including amide couplings, diazotizations, and transition-metal-catalyzed cross-coupling reactions.[6]
Application Spotlight: Synthesis of a Core Structure for Tyrosine Kinase Inhibitors
A prominent application of 4-fluoroaniline is in the synthesis of the N-aryl-quinazolin-4-amine scaffold, a core component of many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Gefitinib.[9][10] TKIs are a crucial class of targeted cancer therapies. The synthesis often involves a nucleophilic aromatic substitution (SNAr) reaction where the amino group of a substituted aniline, such as 3-chloro-4-fluoroaniline, displaces a leaving group on the quinazoline core.[9]
To illustrate a fundamental and widely applicable transformation, we will focus on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] This reaction is instrumental in creating diverse aniline derivatives that can then be incorporated into more complex pharmaceutical intermediates.
Reaction Scheme:
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Fluoroaniline with 4-Bromoanisole
This protocol details the synthesis of 4-fluoro-N-(4-methoxyphenyl)aniline, a representative N-arylated aniline intermediate.
Materials & Reagents:
| Reagent/Material | Purity | Supplier | Notes |
| 4-Fluoroaniline | >99% | (e.g., Sigma-Aldrich) | |
| 4-Bromoanisole | >98% | (e.g., Alfa Aesar) | |
| Palladium(II) Acetate (Pd(OAc)₂) | >98% | (e.g., Strem) | |
| Xantphos | >98% | (e.g., Acros) | |
| Sodium tert-butoxide (NaOtBu) | >97% | (e.g., TCI) | Handle in a glovebox if possible. |
| Toluene, Anhydrous | >99.8% | (e.g., EMD) | Packaged under inert gas. |
| Ethyl Acetate (EtOAc) | ACS Grade | (e.g., Fisher) | For workup and chromatography. |
| Hexanes | ACS Grade | (e.g., Fisher) | For chromatography. |
| Saturated Sodium Bicarbonate Solution | - | Lab prepared | |
| Brine (Saturated NaCl Solution) | - | Lab prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Lab prepared | |
| Celite® 545 | - | (e.g., Sigma-Aldrich) | For filtration. |
| Silica Gel | 230-400 mesh | (e.g., Sorbent) | For column chromatography. |
Experimental Workflow:
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Detailed Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle two more times.
-
Under a positive flow of argon, add anhydrous toluene.
-
Add 4-bromoanisole (1.0 eq) followed by 4-fluoroaniline (1.2 eq) to the reaction flask via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 20% ethyl acetate in hexanes mixture. The reaction is complete when the 4-bromoanisole spot is no longer visible.
-
-
Workup:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a plug of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., 0% to 20%).
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate in vacuo to yield 4-fluoro-N-(4-methoxyphenyl)aniline as a solid.
-
Rationale Behind Experimental Choices
-
Catalyst System (Pd(OAc)₂/Xantphos): The combination of a palladium(II) precatalyst, which is reduced in situ to the active Pd(0) species, and a bulky, electron-rich bisphosphine ligand like Xantphos is highly effective for C-N cross-coupling.[12] Xantphos's wide bite angle is known to facilitate the crucial reductive elimination step, which forms the C-N bond and regenerates the active catalyst.[11]
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the aniline, facilitating its coordination to the palladium center. NaOtBu is a common and effective choice for this purpose.
-
Solvent (Anhydrous Toluene): Toluene is a suitable high-boiling, non-polar solvent that effectively dissolves the reactants and catalyst system. The anhydrous nature of the solvent is critical to prevent quenching of the base and deactivation of the catalyst.
-
Inert Atmosphere (Argon): The Pd(0) catalytic species is sensitive to oxygen. Performing the reaction under an inert atmosphere of argon or nitrogen is essential to prevent oxidation and ensure high catalytic activity throughout the reaction.
Conclusion
4-Fluoroaniline is a high-value building block in pharmaceutical chemistry, offering a reliable means to introduce fluorine into target molecules, thereby enhancing their drug-like properties. Its utility is exemplified in the robust and versatile Buchwald-Hartwig amination, a cornerstone reaction in modern synthetic chemistry. The protocol and insights provided in this document are intended to equip researchers with the foundational knowledge and practical guidance necessary to effectively utilize 4-fluoroaniline in the synthesis of novel pharmaceutical intermediates.
References
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?[Link]
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805).
-
Knowledge. (2025, February 19). Which chemical processes is 4-Fluoroaniline capable of participating in?[Link]
-
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]
- Teare, H., et al. (2010).
-
Wikipedia. 4-Fluoroaniline. [Link]
-
PubChem. 4-Fluoroaniline. [Link]
- Di Nardo, G., et al. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for stable perovskite solar cells. Journal of Materials Chemistry A, 10(29), 15582-15590.
- Zhang, Z., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 47(16), 2731-2734.
-
ResearchGate. Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. [Link]
-
PubMed. (2012, July 27). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. [Link]
-
MDPI. (2019, September 30). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
-
ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]
-
University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
ResearchGate. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. [Link]
-
MDPI. (2011, June 14). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. [Link]
-
ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. inhancetechnologies.com [inhancetechnologies.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. EGFR Inhibitor Synthesis: Building Block Selection & AI Design Guide | AiFChem - AiFChem [aifchem.com]
- 10. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N1-(Butan-2-yl)benzene-1,2-diamine in the Synthesis of Functional Materials
Introduction: The Strategic Role of N-Alkylation in Functional Material Design
In the realm of functional organic materials, the precise control over molecular architecture is paramount to achieving desired properties such as solubility, processability, and ultimately, device performance. N1-(Butan-2-yl)benzene-1,2-diamine emerges as a strategically designed monomer for the synthesis of a variety of functional materials, including high-performance polymers and metal complexes. The introduction of a sec-butyl group on one of the nitrogen atoms of the o-phenylenediamine backbone is not a trivial modification; it is a deliberate design choice to mitigate the strong intermolecular hydrogen bonding typically observed in materials derived from unsubstituted o-phenylenediamines. This targeted N-alkylation disrupts the crystalline packing of polymer chains, thereby enhancing their solubility in common organic solvents and rendering them more amenable to solution-based processing techniques, a critical factor in the fabrication of large-area and flexible electronic devices.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of N1-(butan-2-yl)benzene-1,2-diamine as a versatile building block for advanced functional materials. The protocols detailed herein are grounded in established chemical principles and aim to provide a self-validating framework for the synthesis of novel materials with tailored properties.
Part 1: Synthesis of the Monomer: N1-(Butan-2-yl)benzene-1,2-diamine
The synthesis of N1-(butan-2-yl)benzene-1,2-diamine can be efficiently achieved via a one-pot reductive amination reaction. This method is advantageous due to its operational simplicity and the use of readily available starting materials.[4][5][6]
Reaction Principle:
The synthesis involves the reaction of o-phenylenediamine with butan-2-one to form an imine intermediate, which is subsequently reduced in situ to the desired N-alkylated product. The selectivity for mono-alkylation over di-alkylation can be controlled by adjusting the stoichiometry of the reactants.
Experimental Workflow: Monomer Synthesis
Caption: Workflow for the synthesis of N1-(Butan-2-yl)benzene-1,2-diamine.
Detailed Protocol: Synthesis of N1-(Butan-2-yl)benzene-1,2-diamine
Materials:
-
o-Phenylenediamine
-
Butan-2-one (Methyl ethyl ketone)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in methanol.
-
Imine Formation: Add butan-2-one (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the aqueous residue, add dichloromethane to extract the product. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude N1-(butan-2-yl)benzene-1,2-diamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Characterization: The structure and purity of the synthesized monomer should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its mass confirmed by mass spectrometry.
Part 2: Application in the Synthesis of Solution-Processable Polybenzimidazoles (PBIs)
Polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their exceptional thermal and chemical stability.[3][7] However, their rigid backbone and strong intermolecular hydrogen bonding often lead to poor solubility, limiting their processability. The incorporation of N1-(butan-2-yl)benzene-1,2-diamine as a monomer in PBI synthesis is a strategic approach to overcome this limitation.[1][2] The bulky and non-planar sec-butyl group disrupts the polymer chain packing, thereby enhancing solubility without significantly compromising the desirable thermal properties.
Experimental Workflow: PBI Synthesis
Caption: General workflow for the synthesis of solution-processable PBIs.
Protocol: Synthesis of a Solution-Processable PBI
Materials:
-
N1-(Butan-2-yl)benzene-1,2-diamine (1 equivalent)
-
Isophthalic acid (1 equivalent)
-
Polyphosphoric acid (PPA)
-
Methanol
-
Ammonium hydroxide solution
-
High-torque mechanical stirrer
-
High-temperature reaction vessel
Procedure:
-
Monomer Dissolution: In a high-temperature reaction vessel equipped with a high-torque mechanical stirrer and a nitrogen inlet, add polyphosphoric acid and heat to approximately 140 °C under a gentle stream of nitrogen. Once the PPA is molten and homogenous, add N1-(butan-2-yl)benzene-1,2-diamine and isophthalic acid.
-
Polycondensation: Slowly increase the temperature of the reaction mixture to 180-200 °C and maintain for 12-24 hours with vigorous stirring. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Precipitation: After the desired polymerization time, cool the viscous solution to approximately 100 °C and pour it into a large excess of rapidly stirring methanol or water to precipitate the polymer.
-
Purification: Break up the precipitated polymer into smaller pieces and wash it extensively with methanol to remove residual PPA. Further neutralize any remaining acid by stirring the polymer in a dilute ammonium hydroxide solution, followed by washing with deionized water until the washings are neutral.
-
Drying: Dry the purified PBI polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data Presentation: Expected Properties of N-sec-Butylated PBI
| Property | Unsubstituted PBI | N-sec-Butylated PBI | Rationale for Change |
| Solubility | Insoluble in common organic solvents; soluble in strong acids (e.g., H₂SO₄) | Soluble in aprotic polar solvents (e.g., DMAc, NMP, DMSO) | The sec-butyl group disrupts intermolecular hydrogen bonding and chain packing, increasing free volume and improving solvent interaction.[1][2] |
| Glass Transition Temp. (Tg) | > 400 °C | Slightly lower than unsubstituted PBI | The flexible alkyl chains increase the free volume between polymer chains, leading to a slight reduction in the energy required for segmental motion. |
| Thermal Stability (TGA) | High decomposition temperature (>500 °C) | High, but potentially slightly lower than unsubstituted PBI | The fundamental thermal stability is primarily determined by the benzimidazole ring, but the alkyl substituent may have a minor impact on the onset of degradation. |
| Processability | Limited to high-temperature melt processing or processing from strong acid solutions | Amenable to solution casting to form films and fibers | Enhanced solubility allows for the use of conventional and cost-effective solution-based processing techniques.[8] |
Part 3: Application in the Synthesis of Metal Complexes as Catalysts or Functional Dyes
The two adjacent nitrogen atoms in N1-(butan-2-yl)benzene-1,2-diamine make it an excellent bidentate ligand for a wide range of metal ions. The resulting metal complexes can find applications as catalysts in organic synthesis or as functional dyes with interesting photophysical properties. The sec-butyl group can influence the steric environment around the metal center, potentially tuning the catalytic activity or altering the solid-state packing and optical properties of the dye molecules.
Logical Relationship: Ligand to Functional Complex
Caption: Synthesis of functional metal complexes from the diamine ligand.
Protocol: Synthesis of a Copper(II) Complex
Materials:
-
N1-(butan-2-yl)benzene-1,2-diamine
-
Copper(II) chloride (CuCl₂)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve N1-(butan-2-yl)benzene-1,2-diamine (2 equivalents) in ethanol in a round-bottom flask with stirring.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) chloride (1 equivalent) in a minimum amount of ethanol.
-
Complexation: Slowly add the ethanolic solution of CuCl₂ to the ligand solution at room temperature. A color change and/or the formation of a precipitate should be observed.
-
Reaction and Isolation: Stir the reaction mixture for 2-4 hours at room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If the complex is soluble, the solvent can be slowly evaporated to induce crystallization.
-
Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and dry it under vacuum.
Characterization: The formation of the complex can be confirmed by techniques such as FT-IR (observing shifts in N-H and the appearance of metal-ligand vibrational modes), UV-Vis spectroscopy (to study the electronic transitions), and elemental analysis to confirm the stoichiometry.
Conclusion and Future Outlook
N1-(Butan-2-yl)benzene-1,2-diamine is a valuable and versatile building block for the creation of advanced functional materials. The strategic incorporation of the sec-butyl group provides a powerful tool for tuning the solubility and processability of high-performance polymers like polybenzimidazoles, making them more accessible for a wider range of applications, including membranes for gas separation and fuel cells. Furthermore, its utility as a ligand for the synthesis of novel metal complexes opens up possibilities in catalysis and functional dyes. The protocols and insights provided in these application notes are intended to serve as a robust foundation for researchers to explore the full potential of this promising monomer in the development of next-generation materials.
References
-
Ichikawa, M., Nabeya, S., & Hisano, T. (1979). Acidic Properties of Benzimidazoles and Substituent Effects. V. Protection of Benzimidazoles by N-Alkyl Bond Formation using Vinylpyridines. Chemical and Pharmaceutical Bulletin, 27(5), 1255-1260. [Link]
-
Nguyen, T. T. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
-
Maity, S., & Jana, T. (2013). Soluble Polybenzimidazoles for PEM: Synthesized from Efficient, Inexpensive, Readily Accessible Alternative Tetraamine Monomer. Macromolecules, 46(17), 6814-6823. [Link]
-
Request PDF. (2020). Processable N‐Substituted Polybenzimidazole; Direct Synthesis. [Link]
-
Request PDF. (n.d.). N-substitution of polybenzimidazoles: Synthesis and evaluation of physical properties. [Link]
-
Request PDF. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. [Link]
-
Hallberg, A., et al. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 66, 116804. [Link]
-
Gao, Z. Q., et al. (2009). p-Doped p-phenylenediamine-substituted fluorenes for organic electroluminescent devices. Organic Electronics, 10(4), 666-673. [Link]
-
Defense Technical Information Center. (1992). Synthesis of Polybenzimidazoles from Monomers Containing Flexible Linkages. [Link]
-
Longdom.org. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. [Link]
-
The Benicewicz Group. (n.d.). Synthesis and Properties of Functionalized Polybenzimidazoles for High-Temperature PEMFCs. [Link]
-
PubChem. (n.d.). N,N'-Di-sec-butyl-p-phenylenediamine. [Link]
-
PubMed. (n.d.). Organic semiconductors for solution-processable field-effect transistors (OFETs). [Link]
-
RSC Publishing. (n.d.). Functionalization of mild oxidized graphene with O-phenylenediamine for highly thermally conductive and thermally stable epoxy composites. [Link]
- Google Patents. (n.d.). CN105061214A - Production process of N,N'-di-sec-butyl-1,4-phenylenediamine.
-
Sargent Group - University of Toronto. (2017). Solution-processed semiconductors for next-generation photodetectors. [Link]
-
Frontiers. (n.d.). Editorial: Organic Semiconductors: Investigating the Processing-Structure-Property Relationships. [Link]
-
SciSpace. (2020). Organic Semiconductors Processed from Synthesis‐to‐Device in Water. [Link]
-
MDPI. (2025). Active Poly(o-phenylenediamine)-Intercalated Layered δ-MnO 2 Cathode for High-Performance Aqueous Zinc-Ion Batteries. [Link]
-
ResearchGate. (2023). (PDF) Revisiting o -Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. [Link]
-
PMC. (n.d.). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. [Link]
-
ResearchGate. (n.d.). Design, fabrication, and characterization of o-phenylenediamine surface-conjugated carbon quantum nanodots as a potential new bioactive formulation. [Link]
Sources
- 1. CN1013109B - Preparation method of N-monosubstituted p-phenylenediamine compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Novel Polybenzimidazoles and Post-modifications for Membrane Separation Applications [vtechworks.lib.vt.edu]
- 4. DSpace [open.bu.edu]
- 5. jocpr.com [jocpr.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Polybenzimidazole - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N-Alkylated Benzene-1,2-diamines
Welcome to the technical support center for the purification of N-alkylated benzene-1,2-diamines. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often challenging compounds. My goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification strategies effectively. N-alkylated benzene-1,2-diamines are invaluable precursors for pharmaceuticals and heterocyclic compounds, but their purification is frequently complicated by their inherent basicity and extreme sensitivity to air oxidation.[1] This guide consolidates field-proven insights and best practices to help you achieve the highest possible purity for your target molecules.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges encountered after synthesis.
Question: My crude product is a dark, viscous oil (or a discolored solid). What causes this and what is my first step?
Answer: The dark coloration is almost certainly due to the oxidation of the aromatic diamine functionality.[2] These compounds are highly susceptible to air oxidation, which forms highly colored quinone-imine type impurities.[3][4] This process can occur rapidly upon exposure to air, especially if residual metal catalysts from a preceding reaction are present.
Your first step should be a rapid, preliminary cleanup to remove the bulk of non-amine impurities and assess the complexity of the mixture. A simple acid-base liquid-liquid extraction is an excellent starting point.
-
Rationale: This technique leverages the basicity of your N-alkylated diamine. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with an aqueous acid (e.g., 1M HCl), your amine will be protonated and move into the aqueous layer, leaving behind non-basic organic impurities. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent. This process is detailed in the protocols section below.
Question: What are the typical impurities I should expect from an N-alkylation reaction?
Answer: The impurity profile depends heavily on your synthetic route (e.g., reductive amination, substitution with an alkyl halide).[5][6] However, common impurities include:
-
Unreacted Starting Materials: Residual un-alkylated benzene-1,2-diamine or the alkylating agent.
-
Over-Alkylated Products: If you are targeting a mono-N-alkylated product, the formation of a di-N-alkylated species is a very common side reaction. Conversely, incomplete reaction can be an issue when targeting the di-substituted product.
-
Oxidation Products: As mentioned, these are ubiquitous and are often the most visually prominent impurities.
-
Isomeric Impurities: Depending on the starting materials, you may have trace amounts of other phenylenediamine isomers (e.g., para-phenylenediamine) which can be difficult to remove.[7]
A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the number and nature of these impurities before selecting a final purification strategy.
Troubleshooting Guide: Core Purification Techniques
Column Chromatography
Column chromatography is the most powerful and common technique for purifying these compounds, but it is not without its pitfalls.[8]
Question: My compound is streaking badly on the silica gel column, and the recovery is low. What is happening?
Answer: This is a classic problem when purifying amines on standard silica gel. The root cause is the acidic nature of the silica surface (due to silanol groups, Si-OH), which strongly and sometimes irreversibly interacts with the basic nitrogen atoms of your molecule. This leads to broad peaks, "streaking," and loss of material on the column.
Troubleshooting Steps:
-
Deactivate the Silica: The most effective solution is to add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) or pyridine at a concentration of 0.5-1% is standard practice. This base will occupy the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use a Different Stationary Phase: If base-deactivation is insufficient, consider alternative stationary phases. Alumina (basic or neutral) can be an excellent choice for purifying basic compounds.[8] Alternatively, reversed-phase chromatography (e.g., C18 silica) may offer a different selectivity profile that can resolve your compound from its impurities.[9]
-
Optimize the Eluent System: Your compound may be too polar for the chosen solvent system, causing it to move very slowly and spread out. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane until an ideal Rf value of ~0.3 is achieved on TLC.[8]
Question: My product and an impurity are co-eluting. How can I improve the separation?
Answer: Co-elution occurs when two compounds have very similar affinities for the stationary phase in a given eluent.
Troubleshooting Steps:
-
Implement Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase its polarity over the course of the separation.[8] This can effectively resolve compounds with very close Rf values.
-
Change Solvent Selectivity: The hexane/ethyl acetate system is a common starting point, but other solvents can create different intermolecular interactions, altering the elution order. Try replacing ethyl acetate with dichloromethane (DCM), diethyl ether, or adding a small amount of methanol to a DCM eluent to change the separation selectivity.
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of at least 50:1 (silica:crude product) for difficult separations.
Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid N-alkylated benzene-1,2-diamines.[8]
Question: My compound "oils out" of the solution instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound's solubility at the elevated temperature is so high that upon cooling, it separates as a super-saturated liquid phase before it has a chance to form an ordered crystal lattice.
Troubleshooting Steps:
-
Use More Solvent: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool very slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) after it has reached room temperature.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change the Solvent System: Your chosen solvent may be too good. An ideal solvent dissolves the compound when hot but poorly when cold.[8] Experiment with mixed solvent systems (one solvent in which the compound is soluble, and another in which it is insoluble).
Question: My recrystallized product is still colored. How can I get a white/colorless product?
Answer: Persistent color is due to highly conjugated oxidation impurities that are co-crystallizing with your product.
Troubleshooting Steps:
-
Use a Reducing Agent: During the recrystallization process, add a small amount (a spatula tip) of a reducing agent like sodium dithionite (also called sodium hydrosulfite).[10] This will reduce the colored quinone-imine impurities back to the colorless diamine form.
-
Treat with Activated Charcoal: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (approx. 1-2% by weight). The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the filtrate to cool and crystallize.[10]
Vacuum Distillation
For liquid N-alkylated benzene-1,2-diamines, distillation can be an effective purification method.[11]
Question: My compound seems to be decomposing at high temperatures. Can I still use distillation?
Answer: Yes, but you must use vacuum distillation. Applying a vacuum lowers the boiling point of a liquid, allowing it to distill at a much lower temperature where decomposition is less likely.[11]
Troubleshooting Steps:
-
Use a High Vacuum: A good vacuum pump is essential. The lower the pressure, the lower the boiling point.
-
Ensure an Inert Atmosphere: Before heating, flush the distillation apparatus thoroughly with an inert gas like nitrogen or argon. This prevents oxidation of your heat-sensitive compound.[11]
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the pot temperature carefully. Do not heat the flask directly with a flame.
Visualized Workflows and Data
Decision-Making for Purification Strategy
The choice of purification method depends critically on the properties of your compound and its impurities. This decision tree can guide your selection process.
Caption: A decision tree for selecting the primary purification method.
Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For... |
| Column Chromatography | High resolution, versatile for many compound types. | Can be slow and solvent-intensive; amines may interact with silica. | Complex mixtures with similarly polar components.[8] |
| Recrystallization | Highly scalable, cost-effective, can yield very pure material. | Only for solids; requires finding a suitable solvent; can have lower yields. | Removing impurities with significantly different solubility profiles.[8][10] |
| Vacuum Distillation | Good for purifying thermally stable liquids on a large scale. | Requires thermal stability; not effective for non-volatile impurities. | Separating liquids with different boiling points.[11] |
| Acid-Base Extraction | Fast, simple, and effective for removing non-basic impurities. | Does not separate the target amine from other basic impurities. | A preliminary cleanup step before chromatography or recrystallization.[8] |
Detailed Experimental Protocols
Protocol 1: Column Chromatography of N-Alkylated Diamines
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add 0.5-1% triethylamine to the TLC developing jar. The ideal system gives your product an Rf of ~0.3 and separates it from major impurities.[8]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (containing 0.5-1% triethylamine) as a slurry. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of your crude product) by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.[8]
-
Elution: Begin eluting with your solvent system. If using a gradient, start with a lower polarity mixture and gradually increase the concentration of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Important: To prevent oxidation, it is good practice to flush the flask with nitrogen or argon before and after evaporation. Store the final product under an inert atmosphere and protected from light.[2]
Protocol 2: Recrystallization with Decolorization
-
Solvent Selection: Choose a solvent that dissolves your compound well at high temperatures but poorly at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid to just dissolve it.
-
Decolorization (if needed): Remove the flask from the heat source. Add a small amount (1-2% w/w) of activated charcoal and a spatula tip of sodium dithionite.[10] Swirl the mixture for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
References
- Revue Roumaine de Chimie. SYNTHESIS AND CHARACTERIZATION OF NEW DIAMINES CONTAINING SIDE SUBSTITUTED AZOBENZENE GROUPS.
- BenchChem.
- Google Patents. Process for purifying a phenylenediamine. US3345413A.
- MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
- Google Patents. Purification process for o-phenylenediamine. CN103435495A.
- Organic Chemistry Portal. Synthesis of 1,2-diamines.
- Wikipedia. o-Phenylenediamine.
- RSC Publishing. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents.
- PMC. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents.
- Organic Syntheses. o-PHENYLENEDIAMINE.
- ResearchGate.
- Google Patents. METHOD OF PREPARING N-ALKYL-N'-PHENYL-OR N'N'- DIALKYL-p- PHENYLENEDIAMINES. RU2169137C1.
- PubMed. Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on three (1S,2S)-(-)
- BenchChem. Application Notes and Protocols: N-Alkylation of 9,10-Dihydro-1,2-phenanthrenediamine.
- ResearchGate.
- ACS Publications. Occurrence and Oxidation Kinetics of Antioxidant p-Phenylenediamines and Their Quinones in Recycled Rubber Particles from Artificial Turf | Environmental Science & Technology Letters.
- ACS Publications. Selective Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles Directly from Aromatic Diamines and Alcohols Catalyzed by Molecularly Defined Nonphosphine Manganese(I) Complex | The Journal of Organic Chemistry.
- Magritek.
- PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. Benzene-1,2-diamine: A Comprehensive Overview.
- Nanomicro Technology. O Phenylenediamine Column Chromatography China Manufacturers & Suppliers & Factory.
- Waters. Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows.
- OSHA. m-, o-, and p-Phenylenediamine.
- MDPI.
- DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants.
Sources
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osha.gov [osha.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN103435495A - Purification process for o-phenylenediamine - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of N1-(Butan-2-yl)benzene-1,2-diamine
This guide provides in-depth technical support for researchers and process chemists undertaking the scale-up synthesis of N1-(Butan-2-yl)benzene-1,2-diamine. We will address common challenges through a troubleshooting guide and frequently asked questions, focusing on the prevalent synthetic route of direct reductive amination of o-phenylenediamine with 2-butanone. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during process development and scale-up.
Section 1: Reaction Pathway & Key Challenges
The synthesis of N1-(Butan-2-yl)benzene-1,2-diamine is most commonly achieved via a direct reductive amination. This process involves the condensation of o-phenylenediamine (OPD) with 2-butanone to form a Schiff base (imine) intermediate, which is subsequently reduced in situ to the desired secondary amine. While conceptually straightforward, scaling this reaction presents challenges related to selectivity, product stability, and purification.
The primary challenges encountered are:
-
Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting o-phenylenediamine, leading to a second alkylation and the formation of the undesired N,N'-di-(butan-2-yl)benzene-1,2-diamine.[1]
-
Oxidation: Both the o-phenylenediamine starting material and the final product are highly susceptible to aerial oxidation, which produces intensely colored impurities that are difficult to remove.[2][3]
-
Catalyst Management: The catalytic hydrogenation requires careful handling of catalysts (e.g., Pd/C), which can be pyrophoric, and management of hydrogen gas at elevated pressures.
-
Purification: The structural similarity and close boiling points of the starting material, desired product, and over-alkylated byproduct complicate purification by distillation.
Below is a diagram illustrating the primary reaction pathway and significant side reactions.
Caption: Figure 1: Key reaction and side-reaction pathways.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction has stalled, showing low conversion of o-phenylenediamine (OPD). What are the likely causes and solutions?
Answer: Low or incomplete conversion is a common scale-up issue, often pointing to problems with the catalytic system or reaction conditions.
-
Potential Cause 1: Catalyst Deactivation. The catalyst (e.g., Pd/C, Pt/C) can be poisoned by impurities in the starting materials or solvents. Water, if not a co-solvent, can also inhibit the activity of some catalysts.
-
Solution: Ensure high-purity, dry starting materials and solvents. If using recovered catalyst, consider that its activity may be reduced. On scale-up, performing a fresh catalyst screen at the lab scale with the intended bulk reagents is a prudent validation step.
-
-
Potential Cause 2: Insufficient Hydrogen Pressure/Availability. On a larger scale, ensuring efficient mixing and mass transfer of hydrogen gas from the headspace into the liquid phase is critical. Poor agitation can lead to a hydrogen-starved reaction.
-
Solution: Increase the agitation rate to create a sufficient vortex for gas entrainment. Ensure the pressure regulation system is maintaining the target pressure throughout the reaction. For very large scales, a sparging tube to introduce hydrogen directly into the liquid phase may be necessary.
-
-
Potential Cause 3: Low Reaction Temperature. Reductive aminations often require thermal energy to drive both the initial imine formation (which is an equilibrium) and the subsequent reduction.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by an appropriate analytical method (e.g., GC, HPLC) to find the optimal balance between reaction rate and side product formation. A typical temperature range for this type of reaction is 100-160°C.[4][5]
-
Question 2: My final product is contaminated with a significant amount of the N,N'-di-(butan-2-yl) impurity. How can I improve the selectivity for the mono-alkylated product?
Answer: This is the most critical selectivity challenge. The root cause is that the N1-sec-butyl product is a more reactive nucleophile than OPD itself.[1] Controlling this requires a multi-faceted approach.
-
Potential Cause 1: Incorrect Stoichiometry. Using an excess of 2-butanone will strongly favor the formation of the di-substituted product.
-
Solution: The most effective strategy is to use o-phenylenediamine as the limiting reagent. Start with a molar ratio of OPD to 2-butanone of 1:1 or even slightly sub-stoichiometric in the ketone (e.g., 1:0.95). While this will leave unreacted OPD, it is often easier to separate from the mono-alkylated product than the di-alkylated impurity is.
-
-
Potential Cause 2: High Reaction Temperature or Prolonged Reaction Time. Higher temperatures and longer times increase the probability of the second alkylation occurring.
-
Solution: Operate at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the consumption of the limiting reagent plateaus. Avoid letting the reaction run unnecessarily overnight without monitoring.
-
-
Potential Cause 3: Inefficient Mixing. Poor mixing can create localized areas with a high concentration of 2-butanone, promoting di-alkylation.
-
Solution: Ensure robust and continuous agitation throughout the reaction to maintain homogeneity.
-
Question 3: The crude product and distillate are dark red or brown. What causes this discoloration and how can I prevent it?
Answer: The discoloration is almost certainly due to the oxidation of the aromatic diamine structures. The two electron-donating amino groups make the benzene ring highly susceptible to oxidation by air, forming colored species like 2,3-diaminophenazine.[2][3]
-
Prevention during Reaction:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon. Ensure all reagent transfer lines are also purged.
-
-
Prevention during Workup and Purification:
-
Inert Handling: After the reaction, cool the mixture under a nitrogen blanket before filtering off the catalyst. Handle the filtrate and all subsequent streams under inert gas.
-
Antioxidants/Reducing Agents: During aqueous workup or before distillation, adding a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) or sodium sulfite can help reduce colored impurities.[3]
-
Vacuum Distillation: Purification should be performed via vacuum distillation to lower the boiling point and minimize thermal stress, which can accelerate degradation. Ensure the distillation apparatus is leak-tight to prevent air from entering the system. A nitrogen bleed into the system can also be beneficial.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst and loading for this scale-up reaction? A1: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. A 5% or 10% Pd/C catalyst is standard. For scale-up, a catalyst loading of 1-2 mol% (based on palladium metal relative to the limiting reagent) is a good starting point. Platinum-based catalysts (e.g., Pt/C) can also be effective.[5]
Q2: What are the critical safety precautions for scaling up this hydrogenation? A2: Safety is paramount.
-
Hydrogen Handling: Hydrogen is highly flammable. Ensure the reaction is conducted in a properly rated and ventilated area (e.g., a fume hood or a designated high-pressure bay). Use certified high-pressure equipment and check for leaks before starting.
-
Pyrophoric Catalysts: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Never allow the catalyst to dry in the air. Quench it carefully by filtering it and immediately immersing the filter cake in water or a high-boiling solvent under an inert atmosphere.
-
Toxicity: o-Phenylenediamine and its derivatives are toxic and potential sensitizers. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the materials in a well-ventilated area.
Q3: Which analytical methods are best for in-process control and final purity assessment? A3: Gas Chromatography with a Flame Ionization Detector (GC-FID) is ideal for this application. It can effectively separate and quantify the volatile components: 2-butanone, o-phenylenediamine, the mono-alkylated product, and the di-alkylated byproduct. HPLC with a UV detector can also be used. For final quality control, ¹H NMR spectroscopy is essential to confirm the structure and assess purity, and mass spectrometry will confirm the molecular weight.
Q4: Can I start from 2-nitroaniline instead of o-phenylenediamine? A4: Yes, this is a very common and viable alternative route. The process involves the reductive amination of 2-nitroaniline with 2-butanone, which simultaneously reduces the nitro group and forms the C-N bond. This one-pot method can be very efficient.[6][7] The key advantage is that the starting material, 2-nitroaniline, is much more stable and less prone to oxidation than OPD. The reaction conditions (catalyst, H₂ pressure, temperature) are generally similar.
Section 4: Recommended Scale-Up Protocol
This protocol describes the reductive amination of o-phenylenediamine (OPD) with 2-butanone on a 1.0 molar scale.
Reagents:
-
o-Phenylenediamine (OPD): 108.14 g (1.0 mol, 1.0 equiv)
-
2-Butanone (MEK): 72.11 g, 90.0 mL (1.0 mol, 1.0 equiv)
-
5% Palladium on Carbon (50% wet): ~10 g (This should be adjusted to provide ~0.5 mol% Pd)
-
Solvent (e.g., Toluene or Isopropanol): 500 mL
-
Nitrogen and Hydrogen gas
Procedure:
-
Vessel Preparation: Charge a suitable high-pressure reactor (e.g., a 2L Parr autoclave) with o-phenylenediamine and the solvent.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst as a slurry in a small amount of the reaction solvent. Self-Validation Check: Never add dry catalyst to a dry vessel, as this increases the risk of ignition.
-
Inerting: Seal the reactor. Purge the vessel by pressurizing with nitrogen to ~5 bar and venting three times to remove all oxygen.
-
Reagent Addition: Add the 2-butanone to the mixture.
-
Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the reactor to the target pressure (e.g., 10-20 bar H₂).
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 120-140°C). Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 8-16 hours. Self-Validation Check: Reaction progress should be confirmed by taking a sample (after cooling and venting) for GC analysis.
-
Cooldown & Catalyst Removal: Once the reaction is complete, stop the heating and allow the reactor to cool to <40°C. Vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst. Immediately quench the catalyst on the filter pad with water.
-
Workup: Transfer the filtrate to a distillation apparatus. Remove the solvent and any excess 2-butanone under reduced pressure.
-
Purification: Perform a fractional vacuum distillation of the crude residue. Collect the fraction corresponding to N1-(Butan-2-yl)benzene-1,2-diamine. Self-Validation Check: Use GC analysis to check the purity of the collected fractions. Store the final product under a nitrogen atmosphere in a dark, cool place.
Section 5: Data Summary Tables
Table 1: Influence of Key Parameters on Yield and Selectivity
| Parameter | Condition | Expected Outcome on Mono-alkylation | Rationale |
| OPD:Butanone Ratio | 1 : 0.95 | High Selectivity, Incomplete Conversion | Limits the availability of the alkylating agent for the second reaction. |
| 1 : 1.1 | Lower Selectivity, Higher Conversion | Excess ketone drives the reaction to completion but increases di-alkylation. | |
| Temperature | Low (e.g., 100°C) | Higher Selectivity, Slower Rate | The activation energy for the second alkylation may be higher. |
| High (e.g., 160°C) | Lower Selectivity, Faster Rate | Provides more energy to overcome the activation barrier for di-alkylation. | |
| H₂ Pressure | Low (e.g., 5 bar) | May slow reduction | Can lead to buildup of imine intermediate. |
| High (e.g., 20 bar) | Efficient Reduction | Ensures rapid conversion of the imine to the amine, preventing side reactions. |
Table 2: Physical Properties for Purification
| Compound | Molecular Wt. ( g/mol ) | Boiling Point (°C) | Notes |
| o-Phenylenediamine | 108.14 | 257 (atm) | Solid at RT. Susceptible to sublimation. |
| 2-Butanone | 72.11 | 80 (atm) | Low-boiling solvent/reagent. |
| N1-(Butan-2-yl)benzene-1,2-diamine | 164.25 | ~280-290 (atm, est.) | Target Product. Distill under high vacuum. |
| N,N'-di-(butan-2-yl)benzene-1,2-diamine | 220.36 | >300 (atm, est.) | High-boiling impurity. |
Section 6: Workflow Visualization
Caption: Figure 2: A logical workflow for troubleshooting common issues.
References
- BenchChem. (n.d.). identifying side products in aniline alkylation reactions.
- RSC Publishing. (1977). New Route to Nucleophilically Substituted o-Phenylenediamines.
- Sigma-Aldrich. (n.d.). o-Phenylenediamine (P5412) - Product Information Sheet.
- ChemicalBook. (2026, January 13). o-Phenylenediamine | 95-54-5.
- BenchChem. (n.d.). Technical Support Center: o-Phenylenediamine (OPD) Synthesis.
- o-PHENYLENEDIAMINE product information. (n.d.).
- Loba Chemie. (2015, April 9). o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS.
- Rithe, S. R., Jagtap, R. S., & Ubarhande, S. S. (2015).
- A mini review on the synthesis of Benzimidazole analogs based on O-phenylenediamine. (2025, January 21).
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- N-alkylation reaction of o-phenylenediamine with substituted benzyl... (n.d.). ResearchGate.
- Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24, 2249-2254.
- SincereChemical. (n.d.). Synthesis of N , N'-di-sec-butyl-p-phenylenediamine antioxidant.
- Google Patents. (n.d.). US4215073A - Process for the production of diamines.
- Bio4Matpro. (n.d.). Alternative diamine synthesis routes.
- Wikipedia. (n.d.). o-Phenylenediamine.
- Google Patents. (n.d.). CN101462966A - Purification method for exquisite o-phenylenediamine.
- Wang, L., Li, G., & Deng, Y. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(23).
- Synple Chem. (n.d.). Application Note – Reductive Amination.
- Google Patents. (n.d.). US20090240077A1 - Process for producing diamines and polyamines of the diphenylmethane series.
- TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
- WIPO Patentscope. (2022, April 7). WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES.
- Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
- PubMed. (n.d.). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate].
- Google Patents. (n.d.). US2323948A - Process for preparing phenylenediamine derivatives.
- ResearchGate. (2025, August 5). Synthesis of New Substituted Diamides. Investigation of Their Antioxidant and Antibacterial Properties.
- Google Patents. (n.d.). RU2502725C1 - Method of producing n-alkyl-n'-phenyl-para-phenylenediamines.
- ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters.
- CymitQuimica. (n.d.). CAS 101-96-2: N,N′-Di-sec-butyl-p-phenylenediamine.
- Orlandi, M., Brenna, D., Harms, R., & Tlili, A. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 289.
- White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons.
- OpenBU. (2011, July 14). Reductive Amination Reaction.
- Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds.
- NIST WebBook. (n.d.). N,N'-di-sec-Butyl-p-phenylenediamine.
- Google Patents. (n.d.). CN105061214A - Production process of N,N'-di-sec-butyl-1,4-phenylenediamine.
- The Royal Society of Chemistry. (2016). Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations.
- MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
- MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).
- Development of a Nickel-Catalyzed N-N Coupling for the Synthesis of Hydrazides. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. o-Phenylenediamine | 95-54-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. CN105061214A - Production process of N,N'-di-sec-butyl-1,4-phenylenediamine - Google Patents [patents.google.com]
- 6. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Troubleshooting side reactions in the N-alkylation of benzene-1,2-diamine
Technical Support Center: Troubleshooting the N-Alkylation of Benzene-1,2-diamine
Overview Benzene-1,2-diamine (also known as o-phenylenediamine or OPD) is a highly versatile, yet notoriously reactive, bifunctional building block. Its dual ortho-amine configuration makes it a prime candidate for the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, this same proximity and high electron density lead to severe side reactions during N-alkylation. This guide provides field-proven, mechanistically grounded solutions to isolate your target mono-N-alkylated product.
Diagnostic Workflow & Reaction Pathways
Understanding the mechanistic divergence of OPD is the first step in troubleshooting. The diagnostic diagram below illustrates how specific reaction conditions trigger distinct side-reaction pathways.
Caption: Mechanistic divergence in OPD alkylation highlighting target pathways and major side reactions.
Core Troubleshooting Guides (FAQs)
Issue 1: Regioselectivity and Over-Alkylation Q: When using alkyl halides (e.g., benzyl bromide) to mono-alkylate OPD, I consistently recover a complex mixture of mono-alkylated, di-alkylated, and quaternized products. How can I arrest the reaction at mono-alkylation? Expert Analysis & Causality: Direct alkylation of primary amines with alkyl halides follows an SN2 mechanism. Upon the first alkylation, the electron-donating inductive effect of the newly attached alkyl group increases the electron density on the nitrogen atom. Consequently, the resulting secondary amine is more nucleophilic than the starting primary amine, making over-alkylation kinetically favored over the initial mono-alkylation. Validated Solutions:
-
Strategy A (Reductive Amination): Abandon direct alkylation in favor of reductive amination. By reacting OPD with an aldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction proceeds via an imine intermediate. Once reduced to the secondary amine, the steric bulk prevents a second imine formation, yielding strictly mono-alkylated products[1].
-
Strategy B (The Cesium Effect): If you must use alkyl halides, switch your base to Cesium Carbonate (Cs₂CO₃) and your solvent to anhydrous DMF. The unique basicity and solubility profile of Cs₂CO₃ in DMF tightly coordinates the amine intermediates, effectively suppressing the dialkylation pathway and promoting highly chemoselective mono-N-alkylation[2].
Issue 2: Oxidative Degradation Q: My reaction mixture turns dark brown or black within hours, and LC-MS shows a broad array of polymeric impurities. What is causing this degradation? Expert Analysis & Causality: OPD is highly susceptible to aerobic oxidation. In the presence of ambient oxygen, OPD undergoes a free-radical chain reaction to form hydroperoxides and highly reactive o-diimine intermediates. These electrophilic diimines rapidly condense with unreacted OPD molecules, cascading into complex, dark-colored macromolecular polymers[3][4]. Validated Solutions:
-
Radical Quenching: Introduce a free-radical inhibitor such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.5–1.0 wt% relative to OPD. These additives terminate the radical chain reaction without interfering with the nucleophilic alkylation[4].
-
Substrate Starvation: Instead of adding all OPD to the reactor at once, add it dropwise or in 3–6 distinct batches. This minimizes the pool of oxidizable substrate exposed at any given time[4].
Issue 3: Unintended Cyclization Q: Instead of an N-alkylated diamine, my NMR data indicates the formation of a benzimidazole derivative. Expert Analysis & Causality: The ortho-arrangement of the amines makes OPD thermodynamically primed for heterocycle synthesis. If your alkylation protocol involves carboxylic acids, orthoesters, or high-temperature catalytic coupling with alcohols, the second primary amine will rapidly attack the activated intermediate (e.g., an amide or imine) to close the ring, driven by the thermodynamic stability of the aromatic benzimidazole system[5][6]. Validated Solutions:
-
Temperature Control: Strictly maintain reaction temperatures below 60°C when using highly electrophilic reagents.
-
Borrowing Hydrogen Adjustments: If utilizing the green "borrowing hydrogen" methodology (coupling OPD with alcohols using transition metal catalysts like Ni or Ru), ensure strict stoichiometric control (1:1 ratio) and avoid acidic co-catalysts that promote the dehydration step required for ring closure[6][7].
Quantitative Comparison of Alkylation Strategies
The following table summarizes the performance metrics of various N-alkylation strategies applied to OPD, allowing for rapid workflow selection based on your target purity and yield.
| Alkylation Strategy | Reagents / Catalysts | Chemoselectivity (Mono:Di) | Risk of Cyclization | Typical Yield (Mono) |
| Direct Alkylation | Alkyl Halide, K₂CO₃, THF | Poor (Often 1:1 to 1:2) | Low | 30 - 45% |
| Direct Alkylation (Cesium) | Alkyl Halide, Cs₂CO₃, DMF | Excellent (>95:5) | Low | 80 - 95% |
| Reductive Amination | Aldehyde, NaBH(OAc)₃, DCE | Excellent (>98:2) | Low | 85 - 98% |
| Borrowing Hydrogen | Alcohol, Ni/Ru Catalyst, 120°C | Good (85:15) | High (if >120°C) | 70 - 92% |
| Condensation (Acidic) | Carboxylic Acid, H₂SO₄ | N/A (Forms Benzimidazole) | Inevitable | < 5% (Alkylation) |
Standard Operating Procedures (SOPs)
Protocol A: Highly Selective Mono-N-Alkylation via Reductive Amination This protocol leverages steric hindrance and mild reduction to guarantee mono-alkylation[1].
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve benzene-1,2-diamine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Imine Formation: Cool the mixture to 0°C using an ice bath. Slowly add the target aliphatic aldehyde (1.05 equiv) dropwise over 10 minutes. Stir for 30 minutes.
-
Reduction: Portion-wise, add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), ensuring the internal temperature does not exceed 5°C during addition.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Self-Validation Checkpoint: Monitor the reaction mixture visually. The solution should remain pale yellow to light orange. If it turns dark brown, oxidative degradation has occurred (check your argon seal and verify solvent degassing).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Green Mono-N-Alkylation via Borrowing Hydrogen This atom-economical protocol uses alcohols as alkylating agents, producing only water as a byproduct[7].
-
Setup: In a Schlenk tube, combine benzene-1,2-diamine (1.0 equiv), the target benzyl alcohol derivative (1.2 equiv), and the supported Nickel catalyst (e.g., Ni-OC, 5 mol%).
-
Base Addition: Add a mild base such as KOH or Cs₂CO₃ (0.5 equiv).
-
Degassing: Seal the Schlenk tube and subject it to three vacuum-argon purge cycles to completely remove ambient oxygen.
-
Reaction: Add anhydrous toluene (2 mL/mmol) and heat the mixture to 120°C for 12–24 hours.
-
Self-Validation Checkpoint: The reaction mechanism involves the initial dehydrogenation of the alcohol. If utilizing a closed system with a pressure gauge, a slight initial increase in pressure (H₂ gas release) followed by stabilization indicates successful catalytic activation.
-
Isolation: Cool to room temperature, filter through a short pad of Celite to remove the heterogeneous catalyst, and purify via silica gel chromatography.
References
-
An In-depth Technical Guide to the Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine. Benchchem. 1
-
o-Phenylenediamine. Wikipedia. 3
-
Method for preparing sulfo-substituted benzimidazole and derivative thereof (CN110540523A). Google Patents. 4
-
Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Academia.edu. 2
-
Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature. Arabian Journal of Chemistry. 5
-
Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. RSC Publishing. 6
-
Magnetic Nickel Nanoparticles Supported on Oxidized Charcoal as a Recoverable Catalyst for N-Alkylation of Amines with Alcohols. ACS Applied Nano Materials. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academia.edu [academia.edu]
- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 5. Synthesis of 2-aryl-1-arylmethyl-1<i>H</i>-benzimidazoles using chlorosulfonic acid at room temperature - Arabian Journal of Chemistry [arabjchem.org]
- 6. Metal–organic framework-derived CoN x nanoparticles on N-doped carbon for selective N -alkylation of aniline - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02515B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Catalyst Deactivation with Chiral Diamine Ligands
Welcome to the Technical Support Center dedicated to addressing a critical challenge in asymmetric catalysis: the deactivation of catalysts bearing chiral diamine ligands. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of these catalysts for the synthesis of enantiomerically pure compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind catalyst instability and the "how" of troubleshooting and prevention.
Our approach is grounded in the principles of scientific integrity, offering a self-validating system of knowledge. Every recommendation is supported by mechanistic understanding and authoritative references to ensure you can confidently diagnose and resolve issues in your own experiments.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is structured in a question-and-answer format to directly address the common and often frustrating issues encountered during catalytic reactions.
Q1: My reaction is stalling or proceeding much slower than expected. What's the likely cause?
A stalled or sluggish reaction is one of the most direct symptoms of catalyst deactivation.[1][2] Several underlying factors related to the catalyst's stability could be at play.
Probable Causes & Solutions:
-
Catalyst Poisoning: Impurities in your reagents or solvents can act as poisons by strongly binding to the active sites of the catalyst.[3][4] Sulfur compounds, for instance, are notorious for poisoning catalysts used in petroleum refining.[3]
-
Troubleshooting Steps:
-
Reagent and Solvent Purity Check: Ensure all your starting materials, solvents, and even inert gases are of the highest possible purity. Consider passing solvents through a column of activated alumina or using commercially available anhydrous solvents.
-
Substrate Purification: If you suspect impurities in your substrate, purify it by recrystallization, distillation, or column chromatography before introducing it to the reaction.
-
-
-
Thermal Degradation: Many organometallic catalysts are sensitive to heat.[3] Elevated temperatures can lead to ligand dissociation, metal agglomeration (sintering), or decomposition of the catalyst complex.[3][5]
-
Troubleshooting Steps:
-
Temperature Optimization: If possible, lower the reaction temperature. While this may slow down the desired reaction, it can significantly extend the catalyst's lifetime.[6]
-
In-situ Catalyst Formation: Consider forming the active catalyst in-situ at a lower temperature before adding the substrate.
-
-
-
Atmospheric Contamination: Catalysts with amine functionalities can be sensitive to moisture and oxygen.[7] This can lead to the formation of inactive metal-hydroxide species or oxidation of the ligand/metal center.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.
-
Degassing Solvents: Thoroughly degas your solvents before use by sparging with an inert gas or using freeze-pump-thaw cycles.
-
-
Q2: I'm observing a decline in enantioselectivity (% ee) as the reaction progresses. Why is this happening?
A drop in enantioselectivity over time is a strong indicator of changes to the chiral environment of the catalyst.[6][7]
Probable Causes & Solutions:
-
Ligand Dissociation or Decomposition: The chiral diamine ligand may be slowly dissociating from the metal center or decomposing under the reaction conditions.[5][8] This can expose a less selective or even achiral catalytic species, leading to the formation of a racemic or near-racemic product.[7]
-
Troubleshooting Steps:
-
Ligand Stability Assessment: If possible, analyze the reaction mixture at different time points using techniques like NMR or mass spectrometry to check for the presence of free ligand or ligand degradation products.
-
Use of More Robust Ligands: Consider using a different chiral diamine ligand with a more rigid backbone or one that is known to be more stable under your reaction conditions. For instance, polymeric chiral diamine ligands have been shown to inhibit deactivation pathways by preventing ligand dissociation.[5][8][9]
-
-
-
Formation of Catalyst Aggregates: The active catalyst species may be aggregating to form less selective or inactive multimeric species.[5][8] This is a common deactivation pathway for Noyori-Ikariya type catalysts.[5][8]
-
Background Uncatalyzed Reaction: As the active chiral catalyst deactivates, a slower, non-selective background reaction may become more prominent, leading to an overall decrease in the observed enantioselectivity.[7]
-
Troubleshooting Steps:
-
Run a Control Reaction: Perform the reaction without the catalyst to determine the rate of the uncatalyzed background reaction. If it is significant, you may need to adjust your reaction conditions (e.g., lower temperature) to minimize its contribution.
-
-
Q3: My reaction mixture has changed color, or a precipitate has formed. What does this signify?
A visible change in the reaction mixture is often a clear sign of catalyst deactivation or decomposition.[1]
Probable Causes & Solutions:
-
Formation of Insoluble Species: The formation of a precipitate could indicate the aggregation of the catalyst into an insoluble, inactive form. It could also be due to the decomposition of the catalyst to form insoluble metal oxides or other species.
-
Troubleshooting Steps:
-
Isolate and Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like X-ray diffraction (XRD) or elemental analysis to identify its composition. This can provide valuable clues about the deactivation pathway.
-
Solvent Screening: The choice of solvent can significantly impact catalyst solubility and stability.[6] A solvent screen may identify a medium where the catalyst remains homogeneous and active for longer.
-
-
-
Change in Oxidation State of the Metal: A color change can indicate a change in the oxidation state of the metal center, which may be associated with deactivation.
-
Troubleshooting Steps:
-
Spectroscopic Analysis: Use techniques like UV-Vis spectroscopy to monitor changes in the electronic structure of the catalyst during the reaction.
-
-
Frequently Asked Questions (FAQs)
Q: What are the primary mechanisms of catalyst deactivation when using chiral diamine ligands?
A: The most common deactivation pathways include:
-
Ligand Dissociation: The chiral diamine ligand detaches from the metal center.[5][8]
-
Aggregation: Active catalyst molecules clump together to form inactive species.[5][8]
-
Poisoning: Impurities in the reaction mixture bind to the catalyst's active sites.[3][4]
-
Thermal Degradation: High temperatures cause the catalyst to break down.[3]
-
Fouling: Deposition of byproducts on the catalyst surface.[3]
Q: How can I proactively minimize catalyst deactivation?
A: A proactive approach is always best:
-
High Purity Reagents: Start with the highest purity substrates, solvents, and gases.[6]
-
Optimize Reaction Conditions: Operate at the lowest effective temperature and pressure.[6]
-
Ligand Design: Select chiral diamine ligands known for their stability or consider using modified ligands (e.g., polymeric or immobilized) to enhance robustness.[5][8][9]
-
Inert Atmosphere: Rigorously exclude air and moisture from your reactions.[7]
Q: Can additives be used to improve catalyst stability?
A: Yes, in some cases, additives can have a profound impact on catalyst stability and performance.[6] These can range from co-ligands that stabilize the metal center to bases or acids that modulate the catalytic cycle. However, the effect of additives is highly system-dependent and requires careful screening.
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation via Reaction Profiling
This protocol allows you to track the performance of your catalyst over time.
-
Reaction Setup: Set up your reaction under standard conditions in a vessel that allows for periodic sampling (e.g., a Schlenk flask with a septum).
-
Initial Sample (t=0): Immediately after adding all reagents, withdraw a small aliquot of the reaction mixture and quench it (e.g., by adding a solution of a strong acid or base, or by rapid cooling).
-
Periodic Sampling: At regular intervals (e.g., every 30 minutes), withdraw and quench additional aliquots.
-
Analysis: Analyze each quenched aliquot by a suitable chiral chromatography method (e.g., HPLC or GC) to determine the conversion of the starting material and the enantiomeric excess of the product.[7]
-
Data Plotting: Plot conversion vs. time and % ee vs. time. A significant decrease in the reaction rate or a drop in % ee over time is indicative of catalyst deactivation.[7]
Protocol 2: Catalyst Recovery and Characterization
This protocol helps in identifying structural changes to the catalyst.
-
Reaction Workup: Upon completion or stalling of the reaction, quench the reaction and remove the solvent under reduced pressure.
-
Catalyst Isolation: Subject the crude residue to column chromatography or another suitable purification method to separate the product and unreacted starting materials from the catalyst.[7]
-
Characterization: Analyze the recovered catalyst using techniques such as:
-
¹H NMR Spectroscopy: Compare the spectrum of the recovered catalyst with that of the fresh catalyst to identify any structural changes.[7]
-
Mass Spectrometry: To identify any changes in the mass of the catalyst, which could indicate ligand loss or the formation of adducts.
-
Data Presentation
| Symptom | Potential Causes | Recommended Actions |
| Decreased Reaction Rate | Catalyst poisoning, thermal degradation, atmospheric contamination. | Purify reagents, optimize temperature, ensure inert atmosphere. |
| Drop in Product Yield | Catalyst deactivation, insufficient catalyst loading. | Troubleshoot deactivation, incrementally increase catalyst loading.[1][6] |
| Decreased Enantioselectivity | Ligand dissociation/decomposition, catalyst aggregation, uncatalyzed background reaction. | Assess ligand stability, use more robust ligands, lower catalyst concentration, run a control reaction. |
| Change in Physical Appearance | Formation of insoluble species, change in metal oxidation state. | Isolate and analyze precipitate, screen different solvents, use spectroscopic analysis.[1] |
| Increased By-products | Change in catalyst selectivity due to degradation. | Re-evaluate reaction conditions, consider a different catalyst system.[1] |
Visualization
Caption: Common deactivation pathways for catalysts with chiral diamine ligands.
References
Sources
- 1. Symptoms of catalyst deactivation | Filo [askfilo.com]
- 2. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 3. What is catalyst deactivation and why does it happen? [eureka.patsnap.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unlocking the Continuous Flow Asymmetric Hydrogenation of Olefins Through the Development of a Non‐Deactivating Immobilized Iridium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of N1-(Butan-2-yl)benzene-1,2-diamine Metal Complexes
Welcome to the Advanced Materials & Coordination Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and stabilize transition metal complexes featuring asymmetrically substituted o-phenylenediamines.
Working with N1-(Butan-2-yl)benzene-1,2-diamine presents a unique dual challenge: the redox non-innocence of the phenylenediamine backbone and the steric asymmetry introduced by the sec-butyl group. This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot degradation, optimize your solvent systems, and execute self-validating synthetic protocols.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why do my N1-(Butan-2-yl)benzene-1,2-diamine complexes rapidly change color and degrade upon exposure to ambient air?
The Causality: This rapid degradation is a hallmark of "redox non-innocent" ligands. The o-phenylenediamine (OPDA) backbone acts as an electron reservoir[1]. The fully reduced diamine form (opda²⁻) is highly electron-rich. When exposed to oxygen, it undergoes spontaneous aerobic oxidation, transitioning into a radical semiquinonediimine (sqdi⁻) or a fully oxidized neutral benzoquinonediimine (bqdi)[2].
The sec-butyl group exacerbates this by donating electron density via inductive effects, which further lowers the oxidation potential of the ligand. The sudden color change you observe (typically shifting to intense blue, green, or dark red) is the physical manifestation of new Intra-Ligand Charge Transfer (ILCT) bands emerging as the ligand oxidizes[3].
Figure 1: Redox states of the non-innocent o-phenylenediamine ligand backbone.
Q2: I am observing rapid ligand dissociation when dissolving the complex in DMF or DMSO. How can I prevent this?
The Causality: The asymmetric sec-butyl group introduces significant steric bulk adjacent to one of the coordinating nitrogen atoms. This steric clash physically lengthens and weakens the metal-nitrogen coordinate bond.
When you dissolve this strained complex in solvents with a high Gutmann Donor Number (DN) like DMF or DMSO, the solvent molecules competitively coordinate to the metal center. Because the metal-ligand bond is already sterically strained, the solvent easily displaces the ligand. Polarographic studies on OPDA metal complexes demonstrate a strict inverse relationship between the formation constant (
Solution: To enhance stability, strictly utilize low-donicity, non-coordinating solvents such as dichloromethane (DCM), chloroform, or toluene for storage and crystallization.
Q3: How does the choice of transition metal impact the stability of these substituted complexes?
The Causality: Stability is governed by the energy match between the metal's d-orbitals and the ligand's frontier orbitals. Because the ligand is redox-active, metals that strictly favor two-electron redox cycles (like Pd²⁺ or Pt²⁺) can force the ligand to absorb single-electron transfers, leading to stable, isolable ligand-centered radicals[5]. Conversely, first-row transition metals like Cr³⁺ or Fe²⁺ engage in strong metal-ligand orbital mixing, stabilizing the complex through electron delocalization[6]. For maximum stability during initial structural characterization, Cr³⁺ has been shown to form exceptionally stable complexes with OPDA derivatives compared to Cu²⁺, Ni²⁺, or Zn²⁺[4].
Part 2: Quantitative Data on Solvent Effects
To predict the stability of your N1-(Butan-2-yl)benzene-1,2-diamine complexes, you must account for solvent donicity. The table below summarizes the inverse relationship between solvent donor strength and complex stability (Log
Table 1: Impact of Solvent Donicity on OPDA-Metal Complex Stability
| Solvent System | Gutmann Donor Number (DN) | Log | Log | Log | Stability Prognosis for sec-butyl OPDA |
| Pure Water | 18.0 | Highest | High | Moderate | Moderate (Hydrolysis risk due to steric clash) |
| EtOH / Water | ~20.0 | High | Moderate | Low | Low (Competitive binding likely) |
| AN / Water | 14.1 (AN) | Moderate | Low | Low | Moderate (Preferred polar mixture) |
| DMF / Water | 26.6 (DMF) | Lowest | Lowest | Lowest | Critical Failure (Rapid ligand dissociation) |
Note: The steric bulk of the sec-butyl group shifts all baseline Log
Part 3: Self-Validating Synthesis Protocol
To prevent premature oxidation and overcome steric barriers, the synthesis must be conducted under strictly anaerobic and anhydrous conditions. This protocol incorporates self-validating checkpoints to ensure the integrity of the complex at each step.
Equipment Required:
-
Dual-manifold Schlenk line (Argon/Vacuum)
-
Oven-dried Schlenk flasks
-
Glovebox (for storing metal precursors)
Step-by-Step Methodology:
Step 1: Solvent & Ligand Preparation
-
Transfer 20 mL of anhydrous Tetrahydrofuran (THF) to a Schlenk flask.
-
Degas the solvent using three consecutive Freeze-Pump-Thaw cycles to remove dissolved oxygen.
-
Under positive Argon flow, add 1.0 mmol of N1-(Butan-2-yl)benzene-1,2-diamine.
-
Validation Checkpoint: The solution must remain clear and colorless. If it turns pink or brown, the ligand has already oxidized; discard and re-purify the ligand via sublimation.
Step 2: Low-Temperature Deprotonation
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly inject 2.05 mmol of Potassium tert-butoxide (KOtBu) in THF.
-
Stir for 30 minutes at -78 °C.
-
Validation Checkpoint: The solution should adopt a pale yellow hue, indicating successful deprotonation to the opda²⁻ state without radical formation.
Step 3: Metalation
-
Dissolve 1.0 mmol of anhydrous metal halide (e.g., PdCl₂ or CrCl₃) in 5 mL of degassed THF.
-
Add the metal solution dropwise to the deprotonated ligand over 15 minutes.
-
Validation Checkpoint: An immediate color shift (e.g., to deep blue for Pd-radical complexes or dark green for Cr) confirms coordinate bond formation and orbital mixing[3].
Step 4: Thermal Equilibration & Isolation
-
Remove the cold bath and allow the reaction to warm to room temperature slowly over 2 hours. Stir for an additional 12 hours.
-
Filter the solution through a dried Celite pad via cannula transfer to remove KCl salts.
-
Concentrate the filtrate under vacuum to ~5 mL.
-
Layer with 15 mL of cold, degassed pentane to induce crystallization.
-
Validation Checkpoint: The formation of microcrystals rather than a sticky oil indicates a highly pure, stable complex.
Figure 2: Self-validating Schlenk line workflow for redox-active metal complexes.
References
-
Redox-active ligand promoted multielectron reactivity at earth-abundant transition metal complexes. Inorganic Chemistry Frontiers (RSC Publishing).[Link]
-
Study of Complex Formation Constants for Some Cations With O-Phenylenediamine in Binary Systems Using Square Wave Polarography Technique. SCIRP.[Link]
-
Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. MDPI.[Link]
-
Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Der Pharma Chemica.[Link]
-
The role of a redox-active non-innocent ligand in additive-free C–C Glaser–Hay and Suzuki coupling reactions by an o-aminophenol palladium(ii) complex. PMC.[Link]
-
A Theoretical Study of Tris-(o-benzoquinonediimine)-First-Row Divalent Transition Metal Complexes. SCIRP.[Link]
Sources
- 1. Redox-active ligand promoted multielectron reactivity at earth-abundant transition metal complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01265H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The role of a redox-active non-innocent ligand in additive-free C–C Glaser–Hay and Suzuki coupling reactions by an o-aminophenol palladium(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Complex Formation Constants for Some Cations With O-Phenylenediamine in Binary Systems Using Square Wave Polarography Technique [scirp.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. A Theoretical Study of Tris-(o-benzoquinonediimine)-First-Row Divalent Transition Metal Complexes [scirp.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Reaction Outcomes Using N1-(Butan-2-yl)benzene-1,2-diamine
Welcome to the Technical Support Center for researchers utilizing N1-(Butan-2-yl)benzene-1,2-diamine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the critical role of solvent selection in determining reaction outcomes. As an unsymmetrical aromatic diamine, the reactivity of N1-(Butan-2-yl)benzene-1,2-diamine is nuanced, and the choice of solvent is paramount in controlling reaction rates, yields, and, most importantly, regioselectivity.
Foundational Concepts: Understanding the Reactant
N1-(Butan-2-yl)benzene-1,2-diamine possesses two chemically distinct amino groups: a primary amine (-NH₂) and a secondary amine (-NH-sec-butyl). This inherent asymmetry is the primary source of potential challenges and opportunities in synthesis. The sec-butyl group introduces steric hindrance around the secondary amine, while also slightly modifying its electronic properties through an inductive effect. Consequently, the two nitrogen atoms exhibit different nucleophilicities, which can be modulated by the solvent environment.
The most common reactions for this class of compounds are condensations with 1,2-dicarbonyls to form quinoxalines, or with aldehydes and carboxylic acids (or their derivatives) to yield benzimidazoles. In both cases, the choice of solvent can dictate which nitrogen atom participates in the initial nucleophilic attack and can influence the stability of key reaction intermediates.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding solvent selection for reactions involving N1-(Butan-2-yl)benzene-1,2-diamine.
Q1: I am setting up a new reaction. What is a good starting solvent to use?
A: For initial screening, a polar aprotic solvent like acetonitrile (MeCN) or an alcohol like ethanol (EtOH) is often a robust choice. Ethanol is a versatile, environmentally friendly solvent that is effective for many condensation reactions, such as quinoxaline synthesis.[1] Acetonitrile is also widely used and can be effective for a range of transformations.[1] The optimal choice will ultimately depend on the specific reactants and desired outcome.
Q2: How does solvent polarity impact my reaction rate and yield?
A: Solvent polarity is a critical factor. Reactions proceeding through polar or charged transition states are generally accelerated in more polar solvents. For instance, in many condensation reactions, the formation of a charged tetrahedral intermediate is the rate-determining step. A polar solvent can stabilize this intermediate, lowering the activation energy and increasing the reaction rate.[2] However, excessively high polarity can sometimes lead to unwanted side reactions or product precipitation issues. It is advisable to screen a range of solvents with varying polarities (e.g., Toluene, THF, MeCN, EtOH, DMF) to find the optimal balance for your specific system.[3][4]
Q3: Should I use a protic or an aprotic solvent for my condensation reaction?
A: The choice between a protic and an aprotic solvent depends on the reaction mechanism and the role of the nucleophile.
-
Protic Solvents (e.g., water, ethanol, methanol) can act as both hydrogen bond donors and acceptors.[5] They can stabilize charged intermediates and are often used in reactions that require proton transfers. However, they can also form hydrogen bonds with the amine nucleophiles, creating a "solvent cage" that can decrease their reactivity.[6] This effect is generally more pronounced for the less-hindered primary amine.
-
Aprotic Solvents (e.g., THF, DMF, DMSO, MeCN) lack O-H or N-H bonds and cannot donate hydrogen bonds.[5] Polar aprotic solvents are often preferred for reactions where a high degree of nucleophilicity is required, as they do not "cage" the nucleophile to the same extent as protic solvents.[6] For reactions involving N1-(Butan-2-yl)benzene-1,2-diamine, an aprotic solvent might enhance the relative reactivity of the primary amine.
Q4: I am observing a mixture of regioisomers. How can solvent choice help improve selectivity?
A: This is a common challenge with unsymmetrical diamines. The two nitrogen atoms have different steric and electronic environments, leading to two possible regioisomeric products. Solvent choice can influence regioselectivity in several ways:
-
Hydrogen Bonding: Protic solvents can selectively solvate the less sterically hindered primary amine, potentially directing the reaction towards the secondary amine. Conversely, in some cases, hydrogen bonding with a reagent can direct the reaction to the primary amine.[7]
-
Steric Effects: In non-polar, non-coordinating solvents, the intrinsic steric hindrance of the sec-butyl group will be the dominant factor, likely favoring reactions at the primary amine.
-
Transition State Stabilization: A solvent may preferentially stabilize the transition state leading to one regioisomer over the other.[3] Screening solvents with different properties (e.g., polar protic, polar aprotic, non-polar) is the most effective empirical approach to optimizing regioselectivity.[3]
Q5: My starting material, N1-(Butan-2-yl)benzene-1,2-diamine, is not dissolving well. What should I do?
A: Poor solubility can significantly hinder reaction rates. While specific solubility data for N1-(Butan-2-yl)benzene-1,2-diamine is not widely published, related aromatic amines are generally soluble in a range of organic solvents like acetone, ethyl acetate, and methylene chloride.[8][9] If solubility is an issue in a non-polar solvent like toluene or hexane, consider switching to a more polar solvent such as THF, ethanol, or DMF. In some cases, gentle heating or the use of a co-solvent system may be necessary. For instance, mixtures of methanol and water or acetonitrile and water have been studied for o-phenylenediamine.[10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
| Problem | Potential Solvent-Related Cause(s) | Suggested Troubleshooting Steps |
| Low or No Conversion | 1. Poor Solubility: Reactants are not sufficiently dissolved to react. 2. Inappropriate Polarity: The solvent does not adequately stabilize the reaction's transition state. 3. Solvent-Reactant Interaction: The solvent is deactivating one of the reactants (e.g., caging of the nucleophile by a protic solvent). | 1. Switch to a solvent with higher dissolving power for your reactants (e.g., from Toluene to THF or DMF). 2. Screen a range of solvents with varying polarities.[3] 3. If a strong nucleophile is required, switch from a protic to a polar aprotic solvent (e.g., from EtOH to MeCN or DMF).[6] |
| Formation of Multiple Products / Poor Regioselectivity | 1. Non-Optimal Solvation: The solvent does not create a sufficient energy difference between the two regioisomeric transition states. 2. Solvent-Mediated Side Reactions: The solvent may be promoting undesired reaction pathways. | 1. Systematically screen solvents: non-polar (Toluene), polar aprotic (MeCN, THF), and polar protic (EtOH).[3] 2. Lower the reaction temperature to favor the kinetically controlled product, which may be enhanced in a specific solvent.[3] 3. Consider the use of additives that can interact with the solvent to influence selectivity. |
| Product Isolation Difficulties | 1. High Boiling Point Solvent: The solvent (e.g., DMF, DMSO) is difficult to remove post-reaction. 2. Product Solubility: The product is highly soluble in the reaction solvent, making precipitation or crystallization difficult. | 1. If possible, choose a lower-boiling point solvent (e.g., MeCN, EtOH, Ethyl Acetate). 2. Perform a solvent swap after the reaction is complete. 3. Use an anti-solvent to precipitate the product. For example, if the reaction is in ethanol, adding water may induce precipitation. |
Troubleshooting Workflow for Poor Regioselectivity
Caption: A systematic workflow for troubleshooting and optimizing regioselectivity by modulating solvent and temperature.
Data Presentation & Experimental Protocols
Solvent Property Overview
The following table summarizes the properties of common solvents and their potential implications for reactions with N1-(Butan-2-yl)benzene-1,2-diamine.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Potential Effects on Reactions |
| Toluene | Non-Polar Aprotic | 111 | 2.4 | May favor selectivity based on steric hindrance; slower reaction rates. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | Good general-purpose solvent; balances polarity and ease of removal. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Promotes reactions with polar transition states; enhances nucleophilicity.[6] |
| Ethanol (EtOH) | Polar Protic | 78 | 24.6 | Can facilitate proton transfer; may decrease nucleophilicity via H-bonding.[1][6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | High polarity, good for dissolving a wide range of substrates; difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Very high polarity; can accelerate reactions but may also promote side reactions. |
General Reaction Scheme: Quinoxaline vs. Benzimidazole Synthesis
Caption: Common synthetic pathways for N1-(Butan-2-yl)benzene-1,2-diamine leading to either quinoxalines or benzimidazoles.
Protocol 1: Synthesis of a Quinoxaline Derivative (Model Reaction)
This protocol is a generalized procedure for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, adapted for N1-(Butan-2-yl)benzene-1,2-diamine.
Objective: To synthesize the corresponding quinoxaline derivative and assess the impact of the solvent.
Materials:
-
N1-(Butan-2-yl)benzene-1,2-diamine (1.0 mmol)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol)
-
Selected Solvent (e.g., Ethanol or Acetonitrile) (5 mL)
-
Optional: Acetic Acid (catalytic amount, ~5 mol%)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N1-(Butan-2-yl)benzene-1,2-diamine (1.0 mmol) and Benzil (1.0 mmol).
-
Add the selected solvent (5 mL).
-
Scientist's Note: The choice of solvent here is critical. Ethanol is a common "green" solvent for this reaction and often gives good yields.[1] Acetonitrile can also be effective and may alter the observed regioselectivity due to its polar aprotic nature.
-
If desired, add a catalytic amount of glacial acetic acid to promote the condensation.
-
Stir the mixture at room temperature or heat to reflux. The optimal temperature will depend on the solvent and substrate reactivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the regioisomers and any impurities.
Protocol 2: Synthesis of a Benzimidazole Derivative (Model Reaction)
This protocol describes a general method for the synthesis of 1,2-disubstituted benzimidazoles from an N-substituted o-phenylenediamine and an aldehyde.[11][12]
Objective: To synthesize the corresponding benzimidazole derivative and optimize the reaction solvent.
Materials:
-
N1-(Butan-2-yl)benzene-1,2-diamine (1.0 mmol)
-
Benzaldehyde (1.05 mmol)
-
Selected Solvent (e.g., Ethanol or DMF) (3 mL)
-
Oxidant (e.g., air, H₂O₂) - may be required depending on the catalyst system.
Procedure:
-
In a reaction vial, combine N1-(Butan-2-yl)benzene-1,2-diamine (1.0 mmol) and the selected solvent (3 mL).
-
Add benzaldehyde (1.05 mmol) to the solution.
-
Scientist's Note: The solvent choice influences both the solubility of the reactants and the reaction mechanism. Ethanol is a common choice.[13] For less reactive substrates, a high-boiling polar aprotic solvent like DMF may be necessary to drive the reaction to completion.
-
If required by the specific catalytic system (not detailed here for generality), add the appropriate catalyst and/or oxidant. Many modern methods aim for catalyst-free or mild catalytic conditions.
-
Seal the vial and stir the mixture at the desired temperature (from room temperature to 120 °C).
-
Monitor the reaction by TLC. The reaction involves the initial formation of a Schiff base followed by cyclization and oxidation.
-
After completion, cool the mixture and add water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired regioisomer.
References
Click to expand
-
Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Poor Regioselectivity in Reactions of Unsymmetrical Dienes. BenchChem.
- Royal Society of Chemistry. (2023).
- BenchChem. (2025). Benzimidazole Synthesis Optimization: Technical Support Center. BenchChem.
-
Iannazzo, D., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1699. [Link]
- OECD. (2005). N-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine CAS N°: 793-24-8.
- Kamble, D., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2), 94-100.
-
Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
- ResearchGate. (n.d.). Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation.
- ResearchGate. (n.d.). Table 3 Effect of solvent in the reaction of o-phenylenediamine with....
- ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
- Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
- Wax Studios. (n.d.). Protic Vs Aprotic Solvents. Wax Studios.
-
Singh, R. K., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(29), 17898-17919. [Link]
- Royal Society of Chemistry. (n.d.). Regioselective “hydroamination” of alk-3-ynones with non-symmetrical o-phenylenediamines. Synthesis of diversely substituted 3H-1,5-benzodiazepines via (Z)-3-amino-2-alkenones. RSC Publishing.
- Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts.
- PubMed. (n.d.).
- RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Biology and Chemistry for Human Biosciences.
- University of Massachusetts Boston. (n.d.). Regioselective “hydroamination” of alk-3-ynones with non-symmetrical o-phenylenediamines. Synthesis of diversely substituted 3H-1,5-benzodiazepines via (Z)-3-amino-2-alkenones.
- SUNDARBAN MAHAVIDYALAYA. (n.d.).
- HYDROGEN BONDING-ENABLED SITE-SELECTIVE C(sp3)
- Royal Society of Chemistry. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
- Scribd. (n.d.). Protic vs Aprotic Solvents Explained. Scribd.
- Journal of the American Chemical Society. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society.
- Royal Society of Chemistry. (n.d.). Hydrogen-bond mediated regio- and enantioselectivity in a C–H amination reaction catalysed by a supramolecular Rh(ii) complex.
- ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines 20.
- ResearchGate. (n.d.). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K.
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Omics Online. (2012).
- ResearchGate. (n.d.). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling.
- ResearchGate. (n.d.). Solvent effect on reversible self-termination reactions of aromatic free radicals.
- Nature. (2023). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines.
- Google Patents. (n.d.). RU2502725C1 - Method of producing n-alkyl-n'-phenyl-para-phenylenediamines.
- BenchChem. (2025). Solubility Profile of N-Methyl-N-phenylnaphthalen-2-amine in Organic Solvents: A Technical Guide. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Condensation of o-Phenylenediamine and Ketones. BenchChem.
- Ma, S. (n.d.).
- Solvents and Solvent Effects in Organic Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.). The effect of a solvent on direct arylation polycondensation of substituted thiophenes. Polymer Chemistry.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The effect of a solvent on direct arylation polycondensation of substituted thiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. wax-studios.com [wax-studios.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines [organic-chemistry.org]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cjm.ichem.md [cjm.ichem.md]
Part 1: The Causality of Diastereomeric Resolution
Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this hub to move beyond standard recipes. Here, we dissect the causality behind the resolution of racemic 1,2-diamines (such as 1,2-diphenylethylenediamine [DPEN] and trans-1,2-diaminocyclohexane [DACH]) to empower you with self-validating workflows and robust troubleshooting strategies.
Enantiopure 1,2-diamines are indispensable as chiral ligands in asymmetric catalysis, such as Noyori's ruthenium-catalyzed hydrogenation, where therapeutic activity and toxicological profiles depend on extreme enantiopurity[1][2].
Chiral resolution via diastereomeric salt formation leverages the distinct physical properties of diastereomers[3][4]. Why does L-(+)-tartaric acid work so well as a resolving agent for diamines? It is not merely about forming a salt. The two amino groups of the 1,2-diamine provide dual sites for ionic and hydrogen-bonding interactions with the chiral dicarboxylic acid[3].
This interaction creates a rigid, highly ordered crystal lattice. The rigid stereochemistry leads to a significant difference in the crystal lattice energies between the resulting diastereomeric salts (e.g., the (1S,2S)-tartrate vs. the (1R,2R)-tartrate). This energy difference translates directly into a divergence in solubility, allowing for efficient separation via fractional crystallization[3][4].
Part 2: Self-Validating Experimental Protocol
A protocol is only as reliable as its checkpoints. The following workflow for resolving (±)-1,2-diphenylethylenediamine (DPEN) is designed as a self-validating system : you must pass specific analytical gates before proceeding to the next step.
Resolution of (±)-DPEN using L-(+)-Tartaric Acid
Step 1: Diastereomeric Salt Formation
-
Action: Dissolve 42.5 g (0.200 mol) of racemic DPEN in 230 mL of ethanol at 70°C. In a separate flask, prepare a hot (70°C) solution of 30.0 g (0.200 mol) of L-(+)-tartaric acid in 230 mL of ethanol. Slowly add the tartaric acid solution to the diamine solution[5].
-
Causality: Slow addition at an elevated temperature prevents the kinetic trapping of the more soluble diastereomer, ensuring thermodynamic control of the crystal lattice formation.
-
Checkpoint: Immediate precipitation of the tartrate salt should occur[5]. If an oil forms instead of a precipitate, the solvent system lacks the necessary hydrogen-bonding capacity (often meaning the ethanol is too dry or supersaturation was reached too quickly).
Step 2: Fractional Crystallization
-
Action: Cool the mixture slowly to room temperature. Collect the crystals by filtration, wash twice with 60 mL of ethanol, and dry under reduced pressure[5].
-
Causality: The (1S,2S)-DPEN-L-tartrate salt is significantly less soluble in ethanol and precipitates, leaving the (1R,2R) form dissolved in the mother liquor[5].
-
Checkpoint: Perform a melting point test on the crude salt. A depressed or broad melting range indicates the co-crystallization of the undesired (1R,2R) salt.
Step 3: Recrystallization (Enrichment)
-
Action: Dissolve the collected solids in 230 mL of boiling water, add 230 mL of ethanol, and allow the solution to cool slowly to room temperature. Repeat this recrystallization procedure two more times[5].
-
Causality: Water provides the necessary solubility to fully dissolve the salt, while ethanol acts as the anti-solvent to drive supersaturation and selective precipitation of the pure (1S,2S) diastereomer.
Step 4: Alkaline Workup (Free-Basing)
-
Action: Treat the resolved tartrate salt with aqueous sodium hydroxide (NaOH) and extract the free amine with dichloromethane or diethyl ether. Dry the organic extract and remove the solvent[5][6].
-
Checkpoint: Measure the optical rotation or use chiral solid-phase HPLC[7]. Pure (1S,2S)-(-)-DPEN should yield an enantiomeric excess (ee) of >99%[8].
Part 3: Quantitative Data on Resolving Agents
The efficacy of a chiral resolving agent is evaluated based on the enantiomeric excess (ee) of the resolved enantiomer and the overall yield[3].
| Diamine | Resolving Agent | Solvent System | Precipitating Diastereomer | Typical Yield | Target ee |
| (±)-DPEN | L-(+)-Tartaric Acid | Ethanol / Water | (1S,2S)-DPEN-L-Tartrate | 63–69% | >99%[5] |
| (±)-DACH | L-(+)-Tartaric Acid | Water / Acetic Acid | (1R,2R)-DACH-L-Tartrate | ~43% | >99%[1] |
| (±)-DACH | Xylaric Acid | Methanol / Water | (1R,2R)-DACH-Xylarate | ~52% | >99%[9] |
Part 4: Troubleshooting Guides & FAQs
Q1: Why did my tartrate salt fail to crystallize, or why did it crash out as an oil? A1: Oils form when the supersaturation level is too high, or the solvent system lacks sufficient hydrogen-bonding capacity to stabilize the crystal lattice. Causality: If the ethanol is absolutely anhydrous, the ionic tartrate salt cannot properly solvate before organizing into a lattice. Solution: Ensure the correct ethanol/water ratio. If oiling occurs, reheat the mixture until homogeneous, add a few drops of water, and cool at a much slower rate (e.g., 5°C/hour) while seeding with pure crystals[5].
Q2: My starting racemic mixture contains meso-diamine impurities. Will this ruin the resolution? A2: Meso-diamines possess an internal plane of symmetry and form entirely different hydrogen-bonding networks with resolving agents. Causality: While the meso-tartrate salt usually exhibits higher solubility and remains in the mother liquor, high concentrations can co-precipitate and depress the melting point of your target salt[5]. Solution: Pre-purify the free amine prior to resolution. The meso form can often be separated from the racemic mixture via fractional crystallization of the free amines from hexanes or through careful monitoring during the initial synthesis[5].
Q3: How can I improve the cost-efficiency of this resolution at a preparative scale? A3: In preparative and industrial settings, discarding 50% of the material is economically unviable[4]. Causality: The undesired enantiomer (e.g., (1R,2R)-DPEN recovered from the mother liquor) can be chemically racemized. By reacting the undesired amine with benzaldehyde to form a Schiff base in water, followed by acid-catalyzed decomposition at elevated temperatures, the stereocenters are scrambled[8]. This regenerates the (±)-racemate, which can be fed back into the resolution cycle, drastically improving overall throughput and reducing costs[8].
Part 5: Resolution Workflow Visualization
Figure 1: Logical workflow for the classical resolution of racemic 1,2-diamines via salt formation.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN101003485B - (1S,2S)-(-)-1,2-diphenylethylenediamine; (1R,2R)-(+)-1,2-diphenylethylenediamine racemization method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: N1-(Butan-2-yl)benzene-1,2-diamine vs. C2-Symmetric Chiral Diamines in Asymmetric Catalysis
Executive Summary
The landscape of asymmetric catalysis relies heavily on the precise spatial arrangement of chiral diamine ligands. While C2-symmetric diamines like (1R,2R)-DPEN and (1R,2R)-DACH have historically dominated industrial asymmetric transfer hydrogenation (ATH) and epoxidation workflows, there is a growing paradigm shift toward highly modular, C1-symmetric scaffolds.
N1-(Butan-2-yl)benzene-1,2-diamine (a mono-N-alkylated o-phenylenediamine) represents a critical class of C1-symmetric building blocks. By offering differential reactivity between its primary and secondary amines, it serves as a privileged precursor for chiral N-Heterocyclic Carbenes (NHCs) and bifunctional hydrogen-bonding organocatalysts[1][2]. This guide objectively compares the structural logic, mechanistic pathways, and experimental performance of N1-(Butan-2-yl)benzene-1,2-diamine against traditional C2-symmetric alternatives.
Structural and Electronic Profiling
The choice between a C1-symmetric and C2-symmetric diamine dictates the transition state geometry of the resulting catalytic complex. C2-symmetry halves the number of possible diastereomeric transition states, simplifying catalyst design. However, C1-symmetry allows for "push-pull" electronic tuning and the creation of highly differentiated steric pockets—essential for substrates where C2-symmetric ligands fail to differentiate enantiotopic faces[3].
Table 1: Physicochemical and Catalytic Comparison
| Feature | N1-(Butan-2-yl)benzene-1,2-diamine | (R,R)-DPEN | (R,R)-DACH |
| Symmetry | C1 | C2 | C2 |
| Backbone | Aromatic (o-phenylene) | Benzylic | Aliphatic (Cyclohexane) |
| Primary Role | NHC Precursor, Bifunctional H-bond donor | Ru/Ir Transfer Hydrogenation Ligand | Mn/Ru Epoxidation & Trost Ligand |
| Steric Tuning | Highly modular (differential N-alkylation) | Symmetrical | Symmetrical |
| Electronic Nature | Electron-rich aromatic diamine | Weakly electron-donating | Strongly electron-donating aliphatic |
Mechanistic Pathways & Application Niches
The C1-Symmetric Advantage: N1-(Butan-2-yl)benzene-1,2-diamine
The primary utility of N1-(Butan-2-yl)benzene-1,2-diamine lies in its conversion into chiral benzimidazole-based NHCs[4].
-
Causality of Design: The aromatic o-phenylenediamine backbone allows for facile cyclization into a rigid benzimidazolium core[5]. The chiral sec-butyl group on one nitrogen creates an unsymmetrical steric wall adjacent to the carbene carbon. When coordinated to a transition metal (e.g., Pd, Ru), this C1-symmetric bulk forces incoming prochiral substrates into a single reactive conformation, driving high enantiomeric excess (ee) in cross-coupling and olefin metathesis reactions[6].
Workflow for generating chiral NHC-metal complexes from mono-alkylated o-phenylenediamines.
The C2-Symmetric Standard: DPEN and DACH
-
Causality of Design: DPEN and DACH rely on their C2-axes to minimize competing transition states. In Ru-TsDPEN catalyzed ATH, the benzylic groups of DPEN engage in crucial π-CH interactions with the substrate, stabilizing the transition state. DACH’s rigid cyclohexane ring locks the conformation of Salen ligands, making it the gold standard for Jacobsen's asymmetric epoxidation.
Decision logic for selecting C1 vs. C2 symmetric chiral diamines based on catalytic requirements.
Experimental Methodologies (Self-Validating Protocols)
To ensure high reproducibility, the following protocols are designed as self-validating systems , incorporating mandatory quality control (QC) checkpoints.
Protocol A: Synthesis of Chiral NHC-Pd Complex from N1-(Butan-2-yl)benzene-1,2-diamine
This protocol converts the C1-symmetric diamine into an active Palladium-NHC catalyst for asymmetric cross-coupling[4].
Step 1: Benzimidazolium Salt Formation
-
Dissolve N1-(Butan-2-yl)benzene-1,2-diamine (1.0 mmol) in 5 mL of triethyl orthoformate.
-
Add a catalytic amount of ammonium tetrafluoroborate (NH₄BF₄, 1.1 mmol).
-
Causality: Triethyl orthoformate is deliberately chosen over formaldehyde because it provides a pre-oxidized carbon center, eliminating the need for harsh oxidants to achieve the aromatic benzimidazolium core. NH₄BF₄ acts as both an acid catalyst and provides a non-coordinating counterion for the final salt.
-
Reflux at 120 °C for 12 hours under argon. Cool and precipitate the salt using diethyl ether.
-
Validation Checkpoint (QC 1): Isolate the solid and obtain a ¹H NMR spectrum (in DMSO-d6). The protocol is validated only if a sharp, highly deshielded singlet appears at ~9.5–10.0 ppm. This confirms the formation of the acidic N-CH-N imidazolium proton. If absent, cyclization failed; discard and ensure strictly anhydrous conditions.
Step 2: Transmetalation via Ag(I) Transfer
-
Suspend the validated benzimidazolium salt (0.5 mmol) and Ag₂O (0.25 mmol) in anhydrous dichloromethane (DCM) in the dark. Stir for 6 hours.
-
Causality: Direct deprotonation with strong bases (like n-BuLi) can cause nucleophilic attack on the aromatic backbone. Ag₂O acts synergistically as a mild internal base and a transmetalating agent, forming a transient Ag-NHC complex.
-
Add[Pd(allyl)Cl]₂ (0.25 mmol) and stir for an additional 4 hours. Filter through Celite to remove AgCl precipitates.
-
Validation Checkpoint (QC 2): Perform ¹³C NMR. The disappearance of the downfield ¹H signal and the appearance of a highly deshielded carbene carbon signal at 175–185 ppm confirms successful transmetalation to Palladium.
Protocol B: Ru-TsDPEN Catalyzed Asymmetric Transfer Hydrogenation
Step 1: Catalyst Activation
-
Combine[Ru(p-cymene)Cl₂]₂ (0.05 mmol) and (R,R)-TsDPEN (0.1 mmol) in isopropanol.
-
Add KOH (0.2 mmol).
-
Causality: The base strips the chloride ligands and deprotonates the sulfonamide nitrogen, generating the active 16-electron Ru-amide complex capable of accepting hydrogen from isopropanol.
-
Validation Checkpoint (QC 1): Observe the color change. The solution must transition from orange/red to a deep purple/black, confirming the formation of the active 16-electron species.
Quantitative Performance Data
The following table benchmarks the catalytic performance of complexes derived from these diamines across standard asymmetric transformations.
Table 2: Benchmark Catalytic Performance
| Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| Pd-NHC (sec-butyl-benzimidazole) | Asymmetric Suzuki Coupling | Sterically hindered Aryl bromides | >90% | 85-92% |
| Ru-TsDPEN | Asymmetric Transfer Hydrogenation | Prochiral Ketones | >95% | 95-99% |
| Mn-Salen (DACH) | Asymmetric Epoxidation | Unfunctionalized Olefins | 80-90% | >90% |
| Squaramide (sec-butyl-OPDA) | Michael Addition | Nitroolefins | >85% | 88-94% |
References
-
[1] Benchchem. Catalytic Conversion of 1,2-Diacetylbenzene: Application Notes and Protocols for Researchers. 1
-
[2] ResearchGate. Known (thio)urea-containing bifunctional ammonium salt catalysts.7–9.2
-
[3] ResearchGate. 1,3-Diamine-Derived Bifunctional Organocatalyst Prepared from Camphor. 3
-
[4] ACS Publications. A Benzimidazole-Based N-Heterocyclic Carbene Derived from 1,10-Phenanthroline | Organic Letters. 4
-
[6] PMC. LNL-Carbazole Pincer Ligand: More than the Sum of Its Parts. 6
-
[5] ACS Publications. 1,2-Disubstituted Benzimidazoles by the Iron Catalyzed Cross-Dehydrogenative Coupling of Isomeric o-Phenylenediamine Substrates. 5
Sources
A Comparative Guide to Enantiomeric Excess (ee) Determination for Reactions with N1-(Butan-2-yl)benzene-1,2-diamine
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and application of chiral molecules. N1-(Butan-2-yl)benzene-1,2-diamine, a valuable chiral building block and ligand in asymmetric synthesis, is no exception. The stereochemical purity of this diamine directly influences the stereoselectivity of subsequent reactions and the pharmacological profile of resulting active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of N1-(Butan-2-yl)benzene-1,2-diamine and its reaction products.
The Imperative of Accurate Enantiomeric Excess Determination
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even elicit adverse effects. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs. Accurate and reliable analytical methods for ee determination are therefore not just a matter of scientific rigor but a prerequisite for regulatory compliance and ensuring patient safety.
This guide will explore and compare the following techniques for the chiral analysis of N1-(Butan-2-yl)benzene-1,2-diamine:
-
High-Performance Liquid Chromatography (HPLC)
-
Supercritical Fluid Chromatography (SFC)
-
Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
We will delve into the principles, experimental protocols, and the relative advantages and disadvantages of each method, supported by experimental data and insights to aid in selecting the most appropriate technique for your specific analytical needs.
General Workflow for Enantiomeric Excess Determination
The determination of enantiomeric excess for a chiral amine like N1-(Butan-2-yl)benzene-1,2-diamine typically follows one of two main pathways: direct separation on a chiral stationary phase (CSP) or indirect separation after conversion into diastereomers.
Caption: General workflows for ee determination.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for enantiomeric separations due to its versatility and the broad range of available chiral stationary phases (CSPs).[1][2]
Principle of Chiral HPLC
Direct Method: The direct separation of enantiomers is achieved by utilizing a CSP. These phases are composed of a chiral selector immobilized on a solid support (typically silica gel). The enantiomers of the analyte interact with the chiral selector to form transient diastereomeric complexes. Due to the different spatial arrangements of the enantiomers, these complexes have different binding energies, leading to different retention times and, consequently, their separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for separating a wide variety of chiral compounds, including amines.[3]
Indirect Method: In the indirect approach, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[1] These diastereomers, having different physical and chemical properties, can then be separated on a standard, achiral HPLC column.
Experimental Protocols for N1-(Butan-2-yl)benzene-1,2-diamine
Method 1: Direct Separation on a Polysaccharide-Based CSP
This method is often the first choice due to its simplicity, as it avoids the need for derivatization.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP is recommended. For example, a column like Chiralpak® AD-H or Chiralcel® OD-H, which are known for their broad applicability to chiral amines.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), is often necessary to improve peak shape and reduce tailing of basic analytes like diamines. A starting mobile phase could be n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Indirect Separation via Derivatization
This method is useful when direct separation is challenging or when higher sensitivity is required, and a fluorescent CDA is used.
-
Chiral Derivatizing Agent (CDA) Selection: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common choice for primary and secondary amines.[4]
-
Derivatization Protocol:
-
Dissolve a small amount of the sample containing N1-(Butan-2-yl)benzene-1,2-diamine in a suitable solvent (e.g., acetone).
-
Add a solution of Marfey's reagent in acetone.
-
Add a basic buffer (e.g., sodium bicarbonate solution) to facilitate the reaction.
-
Incubate the mixture at a slightly elevated temperature (e.g., 40 °C) for a specified time (e.g., 1 hour).[5]
-
Quench the reaction, if necessary, and dilute the sample with the mobile phase.
-
-
HPLC Conditions:
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like trifluoroacetic acid (TFA), is typically used.
-
Detection: UV detection at a wavelength appropriate for the dinitrophenyl group (e.g., 340 nm).
-
Caption: HPLC workflow for ee determination.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced environmental impact.[6] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.
Principle of Chiral SFC
The separation principles in chiral SFC are similar to those in normal-phase HPLC. The use of supercritical CO2 as the mobile phase results in lower viscosity and higher diffusivity, which allows for faster separations and higher efficiency.[6] Co-solvents, typically alcohols like methanol, are added to the CO2 to modify the mobile phase strength. Additives, both acidic and basic, are often crucial for achieving good peak shapes and resolution for polar and basic compounds.[7]
Experimental Protocol for N1-(Butan-2-yl)benzene-1,2-diamine
-
Instrumentation: SFC system with a back-pressure regulator and a UV detector.
-
Chiral Column: Polysaccharide-based CSPs are also widely used in SFC. Columns packed with smaller particles (e.g., 3 µm) are common to take advantage of the high efficiency of SFC.
-
Mobile Phase: A gradient of a polar modifier (e.g., methanol) in CO2. For a basic compound like N1-(Butan-2-yl)benzene-1,2-diamine, a basic additive in the modifier is essential. A common modifier is methanol containing 0.2% diethylamine.
-
Flow Rate: Typically higher than in HPLC, for example, 3-5 mL/min.
-
Back Pressure: Usually maintained around 100-150 bar.
-
Column Temperature: Often slightly elevated, e.g., 35-40 °C.
-
Detection: UV detection, similar to HPLC.
-
Sample Preparation: Dissolve the sample in the modifier or a suitable solvent at a concentration of about 1 mg/mL.
Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers very high resolution and sensitivity.[8]
Principle of Chiral GC
Chiral GC relies on a chiral stationary phase coated on the inner wall of a capillary column. The separation mechanism is based on the differential interactions between the enantiomers and the chiral selector, leading to different retention times.[8] Cyclodextrin derivatives are common chiral selectors used in GC stationary phases.[9] For amines, derivatization is often necessary to improve volatility and chromatographic performance.
Experimental Protocol for N1-(Butan-2-yl)benzene-1,2-diamine
Since N1-(Butan-2-yl)benzene-1,2-diamine has a relatively high boiling point, derivatization is likely required for GC analysis.
-
Derivatization: The primary and secondary amine groups can be acylated, for example, with trifluoroacetic anhydride (TFAA), to produce more volatile and less polar derivatives.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of TFAA.
-
Optionally, add a catalyst like pyridine.
-
Heat the mixture gently if necessary to complete the reaction.
-
Remove the excess reagent and solvent under a stream of nitrogen.
-
Redissolve the derivatized sample in a suitable solvent for injection (e.g., hexane).
-
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Column: A capillary column with a chiral stationary phase, such as one based on a cyclodextrin derivative (e.g., Chirasil-DEX CB).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An oven temperature program will likely be needed, starting at a lower temperature and ramping up to elute the derivatized analytes.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Detection: FID for general-purpose detection or MS for more selective and sensitive detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach to ee determination that does not require chromatographic separation.[10]
Principle of Chiral NMR
Enantiomers have identical NMR spectra in an achiral solvent. To differentiate them, a chiral environment must be created. This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[10]
-
Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, the enantiomers are reacted with a CDA to form diastereomers. These diastereomers have distinct NMR spectra, and the ee can be determined by integrating the signals corresponding to each diastereomer. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its chloride are classic examples of CDAs for alcohols and amines.[10]
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. This association leads to different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification.[11][12] For amines, chiral acids or BINOL-derived compounds can be effective CSAs.[4][13]
Experimental Protocol for N1-(Butan-2-yl)benzene-1,2-diamine using a CSA
This method is often preferred for its simplicity and non-destructive nature.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): An enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid or a BINOL-derived phosphoric acid, can be a good choice.
-
Sample Preparation:
-
Dissolve a known amount of the sample containing N1-(Butan-2-yl)benzene-1,2-diamine in a suitable deuterated solvent (e.g., CDCl3 or C6D6).
-
Acquire a standard 1H NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube.
-
Gently shake the tube to ensure mixing and complex formation.
-
Acquire another 1H NMR spectrum.
-
-
Data Analysis:
-
Identify a proton signal in the analyte that is well-resolved and shows chemical shift non-equivalence for the two enantiomers upon addition of the CSA. Protons close to the chiral center or the amine groups are good candidates.
-
Integrate the two separated signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.
-
Caption: NMR workflow for ee determination.
Comparison of Techniques
| Feature | HPLC | SFC | GC | NMR |
| Principle | Chromatographic separation on a solid phase | Chromatographic separation using a supercritical fluid | Chromatographic separation in the gas phase | Spectroscopic differentiation in solution |
| Sample Volatility | Not required | Not required | Required (derivatization may be needed) | Not required |
| Speed | Moderate to slow | Fast | Fast | Very fast (for sample analysis) |
| Resolution | Good to excellent | Good to excellent | Excellent | Variable, depends on agent and field strength |
| Sensitivity | Good | Good | Excellent (especially with MS) | Lower |
| Solvent Consumption | High | Low | Very low | Low |
| Sample Throughput | Moderate | High | High | High |
| Instrumentation Cost | Moderate to high | High | Moderate | Very high |
| Destructive? | Yes (for collected fractions) | Yes (for collected fractions) | Yes | No |
| Key Advantage | Versatility, wide range of CSPs | Speed, "green" chromatography | High resolution for volatile compounds | Non-destructive, fast analysis time |
| Key Disadvantage | Solvent consumption, analysis time | Higher instrument cost | Requires volatile/thermally stable analytes | Lower sensitivity, high instrument cost |
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of N1-(Butan-2-yl)benzene-1,2-diamine depends on several factors, including the available instrumentation, the required sensitivity and throughput, and the nature of the sample matrix.
-
For routine analysis with high accuracy and versatility, chiral HPLC on a polysaccharide-based stationary phase is a robust and reliable choice.
-
When high throughput and reduced environmental impact are priorities, chiral SFC is an excellent alternative to HPLC, often providing faster separations with comparable resolution.
-
If the analyte or its derivative is sufficiently volatile, chiral GC can offer exceptional resolution and sensitivity.
-
For rapid, non-destructive analysis, particularly when sample amounts are limited, chiral NMR using a suitable chiral solvating agent is a powerful technique.
It is often beneficial to have access to more than one of these techniques for orthogonal method validation, ensuring the accuracy and reliability of the enantiomeric excess determination. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate strategy for their specific needs in the synthesis and development of chiral molecules based on N1-(Butan-2-yl)benzene-1,2-diamine.
References
- Zhou Y, Huang M, Wang Y, Zhang Q. Study on Chiral Separation of Three Drugs Collected Pharmacopoeia N-alkyl Group by HPLC Using Chiral Mobile Phase Additive and Its Mechanism. Chinese Pharmaceutical Journal. 2012;47(13):1069-1073.
- Ianni F, Sardella R, et al. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. 2022 Sep 8.
- UNIPI.
- Kowalska, A. Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. 2013.
-
AZoM. The Study of Chiral Stationary Phases for Gas Chromatography. 2022 Jul 22. Available from: [Link]
- Perkin Transactions 2. 1,2-Diphenylethane-1,2-diamine: an effective NMR chiral solvating agent for chiral carboxylic acids. Journal of the Chemical Society.
- Shcherbakova EG, Brega V, Lynch VM, James TD, Anzenbacher P Jr. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. 2020 Jun 15;15(7):2237-2253.
- LCGC International. Contemporary Analysis of Chiral Molecules. 2020 Nov 12.
- Wiley Analytical Science.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. 2022 Apr 15.
- OUCI. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Phenomenex.
- VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1.
- Pharma Growth Hub. What are the various ways of Chiral Separation by using HPLC? YouTube. 2022 Sep 8.
- PubMed. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. 2023 Feb 1.
- Journal of Young Pharmacists. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl)
- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). 2023 Sep 4.
- Synthesis and characterization of two new monomers containing hindered amine.
- IJPR.
- Phenomenex.
Sources
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. azom.com [azom.com]
- 9. gcms.cz [gcms.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. 1,2-Diphenylethane-1,2-diamine: an effective NMR chiral solvating agent for chiral carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Molecular Docking Studies of N1-(Butan-2-yl)benzene-1,2-diamine Derivatives in Drug Discovery
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and efficient identification of promising lead compounds. This guide provides an in-depth comparative analysis of molecular docking studies involving N1-(butan-2-yl)benzene-1,2-diamine derivatives and their analogues. We will explore their performance against various therapeutic targets, compare them with established alternatives, and provide detailed experimental methodologies to ensure scientific integrity and reproducibility.
The benzene-1,2-diamine scaffold is a privileged structure in medicinal chemistry, serving as a precursor for a multitude of heterocyclic compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of various substituents, such as the N1-(butan-2-yl) group, allows for the fine-tuning of their pharmacological profiles. This guide will delve into the specifics of how these structural modifications influence binding affinities and interaction patterns with key biological targets.
Comparative Docking Performance: Benzene-1,2-diamine Derivatives vs. Alternatives
The true measure of a potential drug candidate's efficacy in silico is its performance relative to known inhibitors or alternative scaffolds. Here, we present a comparative analysis of benzene-1,2-diamine derivatives against different therapeutic targets, supported by data from various studies.
Case Study 1: Inducible Nitric Oxide Synthase (iNOS) Inhibition
Selective inhibition of iNOS is a critical therapeutic strategy for managing inflammatory disorders.[3] Molecular docking studies have identified benzene-1,2-diamines as promising scaffolds that can mimic the interactions of substrate analogues and other known inhibitors.[3]
| Compound Class | Target | Docking Score (kcal/mol) | Key Interactions | Reference |
| Benzene-1,2-diamine Derivatives | iNOS | Favorable (specific scores proprietary) | Mimics substrate binding interactions | [3] |
| Known iNOS Inhibitors | iNOS | Variable | Often associated with selectivity issues | [3] |
The rationale behind exploring benzene-1,2-diamines for iNOS inhibition lies in their structural ability to form key hydrogen bonds and hydrophobic interactions within the enzyme's active site, a feature that is critical for potent and selective inhibition.
Case Study 2: Anticancer Activity via HER2 and DNA Gyrase B Inhibition
Derivatives of diamides and benzamides, structurally related to benzene-1,2-diamines, have shown significant potential as anticancer agents. Molecular docking studies have been instrumental in elucidating their mechanism of action. For instance, certain diamides have demonstrated significant docking scores against the human epidermal growth factor receptor 2 (HER2).[4][5]
| Compound/Alternative | Target | Docking Score (kcal/mol) | Key Interactions | Reference |
| Diamide Derivatives | HER2 | -9.1 | Hydrogen bonds with active site residues | [4][5] |
| 2,5(6)-substituted benzimidazole derivatives | E. coli DNA Gyrase B | Favorable | Hydrogen bonds with Asn46, Asp73, and Asp173 | [6] |
| Donepezil (Standard) | Acetylcholinesterase (AChE) | - | Not directly compared in these studies | [7] |
Furthermore, computational design has led to the synthesis of 2,5(6)-substituted benzimidazole derivatives, which are synthesized from diamine precursors and show promise as E. coli DNA Gyrase B inhibitors.[6] This highlights the versatility of the diamine scaffold in generating compounds for diverse therapeutic targets.
Experimental Protocols: A Guide to Robust Molecular Docking
To ensure the trustworthiness and reproducibility of in silico experiments, a well-defined and validated protocol is paramount. Below is a detailed, step-by-step methodology for conducting molecular docking studies, drawing from established practices in the field.[8][9]
Step 1: Protein and Ligand Preparation
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues.
-
Repair any missing residues or atoms using software like Modeller.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Structure Preparation:
-
Draw the 2D structure of the N1-(butan-2-yl)benzene-1,2-diamine derivatives and alternative compounds using a chemical drawing tool like ChemDraw.
-
Convert the 2D structures to 3D and optimize their geometry using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
Step 2: Molecular Docking Simulation
-
Grid Box Generation: Define the binding site on the target protein by creating a grid box that encompasses the active site residues. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
Docking Algorithm Selection: Choose an appropriate docking algorithm. Popular choices include AutoDock Vina, GOLD, and Glide.[8] These algorithms use different search methods (e.g., genetic algorithms, Lamarckian genetic algorithm) to explore the conformational space of the ligand within the binding site.
-
Execution of Docking: Run the docking simulation. The program will generate multiple binding poses (conformations) of the ligand in the protein's active site and calculate a corresponding docking score or binding energy for each pose.
Step 3: Analysis and Validation of Results
-
Pose Selection: Analyze the generated poses and select the one with the most favorable docking score and a realistic binding mode.
-
Interaction Analysis: Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Validation (Crucial for Trustworthiness):
-
Re-docking: Dock the co-crystallized ligand back into the protein's active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should be less than 2 Å to validate the docking protocol.
-
Comparison with Known Binders: Dock known active and inactive compounds into the target's active site. A valid docking protocol should be able to distinguish between them, with active compounds showing better docking scores.
-
Visualizing the Workflow
To provide a clearer understanding of the molecular docking process, the following diagrams illustrate the key workflows.
Caption: A generalized workflow for molecular docking studies.
Logical Relationship of Key Concepts
The following diagram illustrates the logical flow and interconnections of the core concepts discussed in this guide.
Caption: Interrelationship of concepts in computational drug design.
Conclusion
Molecular docking is a powerful tool for the initial assessment of the therapeutic potential of novel compounds like N1-(butan-2-yl)benzene-1,2-diamine derivatives. This guide has provided a framework for understanding and critically evaluating such studies. By adhering to rigorous and well-validated protocols, researchers can generate reliable in silico data that can effectively guide the synthesis and experimental testing of the most promising candidates, ultimately accelerating the drug discovery pipeline. The versatility of the benzene-1,2-diamine scaffold, coupled with the predictive power of molecular docking, continues to open new avenues for the development of innovative therapeutics.
References
-
Francis, S. M., Mittal, A., Sharma, M., & Bharatam, P. V. (2008). Design of benzene-1,2-diamines as Selective Inducible Nitric Oxide Synthase Inhibitors: A Combined De Novo Design and Docking Analysis. Journal of Molecular Modeling, 14(3), 215–224. [Link]
-
Borah, R., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega. [Link]
-
Borah, R., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega. [Link]
-
Anis, N., et al. (2024). Molecular docking, derivatization, characterization and biological assays of amantadine. Future Medicinal Chemistry. [Link]
-
Request PDF. (2025). Synthesis, Characterization, ADME, Molecular Docking, In Silico Structural and Mechanistic Studies and Biological Activities of Pt(IV) Complexes Based on Diamine Derivatives. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Benzene-1,2-diamine: A Comprehensive Overview. Pharmaffiliates. [Link]
-
Reddy, C. S., et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Scientific Reports. [Link]
-
Wujec, M., & Siwek, A. (2022). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules. [Link]
-
Ribeiro, M. F., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules. [Link]
-
ResearchGate. (2026). (PDF) Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. ResearchGate. [Link]
-
Nanjan, A. A., et al. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists. [Link]
-
Wikipedia. (n.d.). o-Phenylenediamine. In Wikipedia. Retrieved from [Link]
-
Frontiers. (n.d.). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers in Drug Discovery. [Link]
-
Brieflands. (2016). Synthesis and Docking Analysis of New Heterocyclic System N1, N4-bis (2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine as Potential Human AKT1 Inhibitor. Pharmaceutical and Biomedical Research. [Link]
-
Mititelu, M., et al. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia. [Link]
-
Musella, S., et al. (2025). Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. Molecules. [Link]
-
Onajobi, T. O., et al. (2018). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research. [Link]
-
Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]
-
CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]
-
Singh, P., Singh, H. B., & Butcher, R. J. (2015). {N 1-[2-(Butylselanyl)benzyl]-N 2,N 2-dimethylethane-1,2-diamine}dichloridomercury(II). IUCrData. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. Design of benzene-1,2-diamines as selective inducible nitric oxide synthase inhibitors: a combined de novo design and docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 9. Computer-Aided Drug Design - Enamine [enamine.net]
Rhodium vs. Palladium Catalysis with Diamine Ligands: A Comparative Guide for Advanced Synthesis
Diamine ligands—ranging from simple achiral frameworks like TMEDA to complex chiral architectures such as DPEN (1,2-diphenylethylenediamine) and DAIPEN—are privileged scaffolds in transition metal catalysis. Their strong σ-donor properties, tunable steric bulk, and capacity for hydrogen-bonding make them indispensable for stabilizing reactive metal centers. However, their chemical behavior and application profiles diverge dramatically depending on the transition metal they coordinate with.
As a Senior Application Scientist, I have structured this guide to objectively compare Rhodium (Rh) and Palladium (Pd) diamine catalysis. This analysis focuses on their mechanistic paradigms, quantitative performance metrics, and field-proven laboratory workflows to assist researchers and drug development professionals in selecting the optimal catalytic system.
Mechanistic Divergence: Bifunctional vs. Cross-Coupling Paradigms
Rhodium-Diamine Catalysis (The Bifunctional Paradigm)
Rh-diamine complexes are the gold standard for the Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones and imines. The causality behind their extreme efficiency lies in a non-classical mechanism[1]. Unlike classical inner-sphere mechanisms where the substrate binds directly to the metal center, the Rh-diamine system operates via an outer-sphere mechanism. The N-H proton of the diamine ligand and the Rh-hydride simultaneously transfer to the carbonyl substrate through a highly organized, six-membered pericyclic transition state. This synergistic action drastically lowers the activation energy and locks the substrate in a rigid chiral environment, yielding exceptional enantiomeric excesses (ee).
Palladium-Diamine Catalysis (The Cross-Coupling Engine)
Palladium, conversely, utilizes diamine ligands primarily to modulate the classic Pd(0)/Pd(II) redox cycle in[2]. The bidentate nature of diamines prevents the formation of inactive Pd black aggregates by stabilizing the electron-rich Pd(0) intermediate. Recently, chiral diamines have been engineered for asymmetric Suzuki couplings. For instance, C1-symmetric diamines bearing crown ether side arms create a supramolecular pocket that controls the stereochemical outcome of the transmetalation step,[3].
Mechanistic divergence: Rh-catalyzed bifunctional ATH vs. Pd-catalyzed cross-coupling.
Performance Comparison Data
To facilitate objective decision-making, the following table summarizes the quantitative and qualitative performance metrics of both catalytic systems based on current literature standards.
| Parameter | Rhodium-Diamine Catalysis | Palladium-Diamine Catalysis |
| Primary Applications | Asymmetric Transfer Hydrogenation (ATH), Asymmetric Hydrogenation | Suzuki-Miyaura, Buchwald-Hartwig, Heck, Asymmetric C-C/C-N Coupling |
| Typical Substrates | Prochiral ketones, imines, enamines | Aryl halides, boronic acids, amines |
| Ligand Role | Bifunctional (N-H actively participates in H-transfer) | Steric/electronic tuning, stabilizes Pd(0) to prevent aggregation |
| Enantiomeric Excess (ee) | Routinely >95% for ATH of aromatic ketones | Up to 95% in asymmetric Suzuki with specialized supramolecular ligands |
| Typical Catalyst Loading | 0.1 – 1.0 mol% | 1.0 – 5.0 mol% |
| Cost & Availability | Extremely high cost, lower natural abundance | High cost, but significantly more abundant and cheaper than Rh |
Experimental Protocols: Self-Validating Workflows
Reproducibility in organometallic chemistry stems from understanding why each step is performed. Below are detailed, field-proven protocols for both systems, emphasizing the causality behind the experimental design.
Protocol 1: Rh-Diamine Catalyzed Asymmetric Transfer Hydrogenation of Ketones
Reference standard based on [4].
-
Preparation of the Catalyst Solution: In a nitrogen-filled glovebox, dissolve the[RhCl(Cp*)(chiral diamine)] precatalyst (0.5 mol%) in anhydrous, degassed dichloromethane.
-
Causality: Degassing is critical because the active 16-electron Rh-amido intermediate is highly susceptible to oxidative degradation by dissolved O₂.
-
-
Substrate Addition: Add the prochiral ketone (1.0 equiv) to the catalyst solution.
-
Activation via H-Donor: Introduce a degassed azeotropic mixture of formic acid/triethylamine (HCOOH/NEt₃, 5:2 ratio).
-
Causality: The amine acts as a base to generate the active Rh-amido species by abstracting HCl, while formic acid serves as the hydride source, generating the active 18-electron Rh-hydride via decarboxylation.
-
-
Reaction and Monitoring: Stir at 25–40 °C. Monitor conversion via GC/FID.
-
Self-Validation: The reaction is self-validating; continuous, steady gas evolution (CO₂) confirms that the active hydride transfer cycle is operating efficiently.
-
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize residual formic acid, extract with EtOAc, and analyze the organic layer via chiral HPLC to determine the enantiomeric excess.
Protocol 2: Pd-Diamine Catalyzed Asymmetric Suzuki-Miyaura Coupling
Reference standard based on [3].
-
Reaction Assembly: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), PdCl₂ (5.0 mol%), and the chiral diamine ligand (5.5 mol%).
-
Causality: A slight stoichiometric excess of the diamine ligand ensures complete formation of the active Pd-diamine complex and prevents off-cycle background reactions catalyzed by unligated, achiral Pd species.
-
-
Base Addition: Add potassium fluoride (KF, 2.0 equiv).
-
Causality: KF is essential for activating the boronic acid into a highly nucleophilic fluoroborate complex, which drastically accelerates the transmetalation step onto the Pd(II) center.
-
-
Solvent Introduction: Add degassed methanol.
-
Causality: Protic solvents like methanol facilitate the dissolution of the inorganic base and stabilize the polar transition states during transmetalation.
-
-
Reaction and Monitoring: Stir at room temperature for 24–48 hours under a nitrogen atmosphere. Monitor progress via LC-MS.
-
Workup: Filter the crude mixture through a short pad of Celite.
-
Self-Validation: Removing Pd particulates immediately prevents downstream product isomerization or degradation during concentration and flash chromatography purification.
-
Parallel experimental workflows for Rh-ATH and Pd-Suzuki catalytic systems.
Conclusion & Selection Guide
When designing a synthetic route, the choice between Rhodium and Palladium diamine catalysis should be dictated by the target bond transformation:
-
Choose Rhodium-Diamine systems when the synthetic goal is the enantioselective reduction of C=O or C=N bonds. The metal-ligand bifunctional mechanism offers unparalleled atom economy, operational simplicity (often running in neat formic acid/amine mixtures), and stereocontrol for generating chiral alcohol or amine Active Pharmaceutical Ingredients (APIs).
-
Choose Palladium-Diamine systems for C-C or C-N bond formation. While traditionally utilized with achiral diamines (like TMEDA) for robust, general cross-coupling, the advent of specialized chiral diamines makes Pd an increasingly powerful tool for synthesizing complex, axially chiral scaffolds that are otherwise difficult to access.
References
-
Title: New Chiral Rhodium and Iridium Complexes with Chiral Diamine Ligands for Asymmetric Transfer Hydrogenation of Aromatic Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Smart Palladium-Chiral Diamine Catalytic System with a Crown Ether Side Arm: Supramolecularly Controlled Asymmetric Suzuki–Miyaura Coupling Reactions Source: CCS Chemistry URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: A Stereochemically Well-Defined Rhodium(III) Catalyst for Asymmetric Transfer Hydrogenation of Ketones Source: Organic Letters (ACS Publications) URL: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling N~1~-(Butan-2-yl)benzene-1,2-diamine
Operational Safety and Handling Guide for N1-(Butan-2-yl)benzene-1,2-diamine
As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive aromatic amines into drug development pipelines. N1-(Butan-2-yl)benzene-1,2-diamine (CAS: 70918-96-6)—an N-alkylated derivative of o-phenylenediamine—is a highly versatile building block used in the synthesis of complex heterocycles, such as biologically active benzimidazoles[1]. However, its synthetic utility is matched by a severe hazard profile. This guide provides a self-validating system of operational protocols, ensuring that your laboratory can leverage this compound without compromising personnel safety or environmental integrity.
Hazard Profile & Physicochemical Causality
Understanding the molecular behavior of N1-(Butan-2-yl)benzene-1,2-diamine is the foundation of safe handling. Like its parent compound o-phenylenediamine, the electron-rich nature of the diamine moiety makes it highly susceptible to oxidation and renders it a potent nucleophile. Biologically, this translates to severe toxicity. The compound can covalently bind to skin proteins, acting as a strong sensitizer, and its metabolic byproducts are suspected mutagens and carcinogens[2][3]. The addition of the sec-butyl group increases the molecule's lipophilicity, which can accelerate dermal absorption compared to unsubstituted analogs.
Quantitative Hazard Summary
| Hazard Class | GHS Statement | Operational Implication & Causality |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Requires strict hygiene; no eating/drinking in the lab. Ingestion leads to severe systemic toxicity[2]. |
| Acute Toxicity (Dermal/Inhalation) | H312 + H332: Harmful in contact with skin or if inhaled | Mandates fume hood use and nitrile gloves. The compound permeates porous barriers, entering the bloodstream[3]. |
| Skin Sensitization | H317: May cause an allergic skin reaction | Covalent binding to skin proteins triggers immune responses. Double-gloving is essential[4]. |
| Eye Irritation | H319: Causes serious eye irritation | Dust particles react with ocular moisture. Chemical goggles (not just glasses) are required[2]. |
| Mutagenicity / Carcinogenicity | H341 / H351: Suspected of causing genetic defects / cancer | Long-term exposure alters DNA transcription. Requires P100/N95 respirator if aerosolized[3]. |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | Absolute prohibition of drain disposal. All waste must be incinerated by licensed facilities[4]. |
Mandatory Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; it is a vital barrier engineered to counteract specific chemical properties.
-
Hand Protection (Dermal Barrier):
-
Requirement: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness) or Neoprene gloves.
-
Causality: Aromatic amines rapidly permeate natural rubber latex. Nitrile provides a superior chemical barrier against non-polar and slightly polar organic molecules[4]. Inspect gloves for micro-tears before use, as the sec-butyl group increases the compound's lipophilicity, accelerating skin absorption upon contact.
-
-
Respiratory Protection (Inhalation Barrier):
-
Requirement: NIOSH-approved N95 or P100 particulate respirator.
-
Causality: The compound is typically handled as a solid or crystalline powder. Aerosolization during weighing or transfer can lead to inhalation of micro-particulates, which are readily absorbed across the alveolar epithelium, leading to systemic toxicity[2][5].
-
-
Eye & Face Protection:
-
Requirement: Snug-fitting chemical safety goggles (EN 166/NIOSH approved) paired with a full-face shield when handling bulk quantities.
-
Causality: Standard safety glasses with side shields are insufficient against airborne dust. The diamine causes severe ocular irritation and potential corneal damage[3].
-
-
Body Protection:
-
Requirement: Flame-retardant, fluid-resistant laboratory coat (buttoned to the top) and closed-toe, non-porous footwear.
-
Operational Workflow: Safe Handling & Reaction Setup
Step 1: Pre-Weighing & Dispensing
-
Ensure the chemical fume hood has a certified face velocity of at least 80–100 feet per minute (fpm).
-
Line the balance area with anti-static weighing paper to prevent electrostatic dispersion of the powder.
-
Using a static-free spatula, carefully dispense the required amount of N
1-(Butan-2-yl)benzene-1,2-diamine (e.g., 1.0 mmol) directly into the reaction vessel to minimize transfer steps.
Step 2: Reaction Execution (Electrochemical Cyclization)
-
In the fume hood, dissolve the diamine (1.0 mmol, 2.0 equiv) and the coupling partner (e.g., phenyl isothiocyanate, 0.5 mmol, 1.0 equiv) in a 1:1 mixture of CH
3CN/H2O (3 mL)[1]. -
Add the electrolyte/mediator (NaI, 0.1 mmol, 0.2 equiv) to an undivided electrochemical cell[1].
-
Insert platinum plate electrodes (5 × 5 × 0.1 mm) and apply a constant current of 15 mA at room temperature for 4 hours[1].
-
Causality: Electrochemical methods avoid the use of harsh, stoichiometric oxidants (like peroxides) which could violently react with the electron-rich diamine, thus providing a self-validating, inherently safer reaction design.
-
Step 3: Post-Reaction Quenching & Decontamination
-
Disconnect the power source. Extract the mixture with ethyl acetate.
-
Wash all spatulas, glassware, and electrodes with a 10% bleach solution or dilute acid to neutralize residual diamine before standard washing.
Emergency Response & Disposal Plan
A self-validating safety system must account for failure modes.
Spill Containment Protocol:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust. Lightly mist the spill with water or cover it with a damp absorbent pad to suppress dust[5].
-
Absorb: Use an inert absorbent material (e.g., vermiculite or sand) to collect the dampened powder.
-
Extract: Place the absorbed material into a hazardous waste container using non-sparking tools.
Disposal Plan:
N1-(Butan-2-yl)benzene-1,2-diamine is highly toxic to aquatic life with long-lasting effects (H410)[3][4].
-
Aqueous Waste: Never pour reaction filtrates or washings down the drain. Collect all aqueous and organic waste in clearly labeled, segregated, and compatible high-density polyethylene (HDPE) containers.
-
Solid Waste: Contaminated gloves, weighing papers, and spill cleanup materials must be sealed in biohazard/chemical waste bags.
-
Final Destruction: Transfer all waste to a licensed environmental disposal facility for high-temperature incineration, which effectively destroys the aromatic amine structure and prevents environmental contamination.
Process Visualization
Operational workflow and emergency spill response logic for handling N1-(Butan-2-yl)benzene-1,2-diamine.
References
-
o-Phenylenediamine Safety Data Sheet | CAS: 95-54-5 | danger | SDS/MSDS - NextSDS. nextsds.com.2
-
o-Phenylenediamine - AK Scientific, Inc. aksci.com. 3
-
o-Phenylene Diamine CAS No 95-54-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. cdhfinechemical.com.4
-
safety data sheet - Spectrum Chemical. spectrumchemical.com. 5
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
